molecular formula C12H13ClN2 B1386084 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine CAS No. 1042626-75-4

8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Cat. No.: B1386084
CAS No.: 1042626-75-4
M. Wt: 220.7 g/mol
InChI Key: QKYSNOKOSXWELO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (CAS 1042626-75-4) is a carbazole derivative with a molecular formula of C12H13ClN2 and a molecular weight of 220.70 g/mol . The compound features a chloro-substituted tricyclic carbazole core, a structure recognized in medicinal chemistry as a privileged scaffold for its ability to interact with diverse biological targets . While research on this specific chloro-substituted analogue is developing, the tetrahydrocarbazol-1-amine structure is a key intermediate in organic synthesis and has been explored for various biological activities. Scientific literature indicates that structurally related tetrahydrocarbazole compounds exhibit a range of promising research applications. These include being evaluated for their anti-cancer properties, with some analogues acting through mechanisms like DNA damage . Other derivatives have shown antiviral activity against targets such as human papillomavirus (HPV) and have been investigated as GPR17 receptor antagonists for metabolic diseases, highlighting the therapeutic potential of this chemical class . Furthermore, certain tetrahydrocarbazole derivatives have been studied for their anti-prion activity in models of transmissible spongiform encephalopathies . Researchers value this compound as a versatile building block for developing novel bioactive molecules. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1,3,5,10,15H,2,4,6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYSNOKOSXWELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Substituted Carbazole Scaffolds

In the landscape of modern medicinal chemistry and materials science, the carbazole nucleus stands as a privileged scaffold. Its rigid, planar, and electron-rich nature imparts favorable pharmacokinetic and photophysical properties.[1] The strategic introduction of substituents onto this core allows for the fine-tuning of its biological activity and material characteristics. The target molecule of this guide, 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine, is a compelling synthetic target. The presence of a chlorine atom at the 8-position can significantly influence its metabolic stability and binding interactions, while the primary amine at the 1-position offers a crucial handle for further derivatization, making it a valuable building block for drug discovery programs targeting a range of diseases, including cancer and neurodegenerative disorders.[2]

This guide provides a comprehensive overview of a robust synthetic pathway to this compound, along with a detailed discussion of the analytical techniques required for its unambiguous characterization. The methodologies described herein are grounded in established chemical principles and are designed to be both reproducible and scalable.

I. Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a multi-step approach, beginning with the construction of the core carbazole ring system. The primary amine at the C1 position can be installed from a corresponding ketone, which in turn can be synthesized via a classical Fischer indole synthesis.

Retrosynthesis Target This compound Oxime 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime Target->Oxime Reduction Ketone 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one StartingMaterials 3-chlorophenylhydrazine + Cyclohexanone Ketone->StartingMaterials Fischer Indole Synthesis Oxime->Ketone Oximation

A streamlined retrosynthetic pathway.

This pathway is advantageous due to the commercial availability and cost-effectiveness of the initial starting materials. The Fischer indole synthesis is a powerful and reliable method for constructing the tetrahydrocarbazole core.[3][4] The subsequent conversion of the ketone to an amine via an oxime intermediate is a high-yielding and well-established transformation.

II. Synthesis of the Key Intermediate: 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one

The cornerstone of this synthesis is the acid-catalyzed cyclization of the hydrazone formed from 3-chlorophenylhydrazine and cyclohexanone, a reaction known as the Borsche-Drechsel cyclization, which is a variant of the Fischer indole synthesis.[1][5][6]

Causality Behind Experimental Choices:
  • Acid Catalyst: Glacial acetic acid is a common and effective catalyst for this reaction. It serves to protonate the hydrazone, facilitating the key[5][5]-sigmatropic rearrangement that drives the formation of the indole ring.[4] Stronger acids like sulfuric or polyphosphoric acid can also be used, but may lead to unwanted side reactions or decomposition.[3]

  • Reaction Temperature: The reaction is typically performed at reflux to provide the necessary activation energy for the sigmatropic rearrangement and subsequent cyclization.

  • Workup: Pouring the reaction mixture into water precipitates the crude product, which is generally a solid. This allows for easy isolation by filtration.

Experimental Protocol:

Step 1: Formation of the Phenylhydrazone and In Situ Cyclization

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chlorophenylhydrazine hydrochloride (1.0 eq).

  • Add cyclohexanone (1.0 eq) and glacial acetic acid as the solvent.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration, washing with copious amounts of water to remove residual acid.

  • Dry the crude product under vacuum.

  • Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one as a solid.

Synthesis_of_Ketone cluster_0 Step 1: Fischer Indole Synthesis 3-chlorophenylhydrazine Reaction + 3-chlorophenylhydrazine->Reaction Cyclohexanone Cyclohexanone->Reaction Product 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one Reaction->Product Glacial Acetic Acid, Reflux

Fischer indole synthesis of the ketone intermediate.

III. Conversion to the Target Amine

With the ketone intermediate in hand, the next stage involves the introduction of the primary amine at the C1 position. A reliable two-step sequence involving the formation of an oxime followed by its reduction is employed.

Step 2A: Synthesis of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime

The ketone is converted to its corresponding oxime by reaction with hydroxylamine hydrochloride.

  • Rationale: The reaction is typically carried out in the presence of a base, such as pyridine or sodium acetate, to neutralize the HCl released from hydroxylamine hydrochloride, driving the equilibrium towards the oxime product. Ethanol is a common solvent for this reaction due to its ability to dissolve both the carbazole starting material and the reagents.

Experimental Protocol:

  • Suspend 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydroxylamine hydrochloride (1.2 eq) and pyridine (2.0 eq).

  • Heat the mixture to reflux for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • Add water to precipitate the crude oxime.

  • Collect the solid by vacuum filtration, wash with water, and dry. The crude oxime is often of sufficient purity for the subsequent reduction step.

Step 2B: Reduction of the Oxime to this compound

The final step is the reduction of the oxime to the primary amine.

  • Choice of Reducing Agent: Various reducing agents can effect this transformation. A common and effective method is the use of zinc dust in acetic acid. This method is advantageous as it is relatively inexpensive and the reaction conditions are mild. Alternative reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C) or lithium aluminum hydride (LiAlH₄). However, catalytic hydrogenation may be slow, and LiAlH₄ is a highly reactive and moisture-sensitive reagent requiring stringent anhydrous conditions.

Experimental Protocol:

  • Dissolve the crude 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath and add zinc dust (5.0 eq) portion-wise, maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts, washing the filter cake with acetic acid.

  • Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide, which will precipitate the crude amine.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel.

Amine_Synthesis cluster_1 Step 2A: Oximation cluster_2 Step 2B: Reduction Ketone 8-chloro-2,3,4,9-tetrahydro- 1H-carbazol-1-one Oxime 8-chloro-2,3,4,9-tetrahydro- 1H-carbazol-1-one oxime Ketone->Oxime NH2OH·HCl, Pyridine, EtOH, Reflux Oxime_reduction 8-chloro-2,3,4,9-tetrahydro- 1H-carbazol-1-one oxime Amine 8-chloro-2,3,4,9-tetrahydro- 1H-carbazol-1-amine Oxime_reduction->Amine Zn dust, Acetic Acid

Sources

An In-depth Technical Guide to the Putative Mechanisms of Action of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The compound 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine belongs to the tetrahydrocarbazole class, a privileged structural scaffold in medicinal chemistry.[1][2] While direct pharmacological studies on this specific molecule are not extensively available in public literature, its structural features—a tetrahydrocarbazole core, a chlorine substituent, and a primary amine—suggest several plausible mechanisms of action based on the well-documented biological activities of its chemical relatives.[1][2][3] This guide synthesizes the available evidence for structurally related compounds to propose and technically detail three primary putative mechanisms of action for this compound. The insights provided are intended to guide researchers and drug development professionals in formulating hypotheses and designing experiments to elucidate its pharmacological profile.

The tetrahydrocarbazole framework is a core component of numerous natural products and synthetic molecules with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, antipsychotic, and neuroprotective effects.[1][2][3] This versatility stems from the rigid, tricyclic structure that can be readily functionalized to interact with a variety of biological targets. Based on extensive structure-activity relationship (SAR) studies of analogous compounds, we will explore the potential of this compound to act as:

  • An Acetylcholinesterase (AChE) Inhibitor

  • A Dopamine D3 Receptor Antagonist

  • An Antioxidant via Free Radical Scavenging

Each proposed mechanism will be discussed in detail, including the underlying biological pathways, comprehensive experimental protocols for validation, and visual representations of the core concepts.

Part 1: Putative Mechanism as an Acetylcholinesterase (AChE) Inhibitor

Scientific Rationale and Causality

The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine (ACh).[4] A primary therapeutic strategy is to inhibit acetylcholinesterase (AChE), the enzyme responsible for ACh degradation in the synaptic cleft, thereby increasing ACh levels. Numerous studies have identified tetrahydrocarbazole derivatives as potent and selective inhibitors of AChE.[4]

Specifically, research has shown that 6-amino-2,3,4,9-tetrahydro-1H-carbazole is a selective AChE inhibitor.[4] The presence of an amino group on the carbazole ring is a key feature for activity. The title compound, with its amino group at the 1-position, fits this structural profile. It is hypothesized that the carbazole nucleus interacts with the peripheral anionic site (PAS) of AChE, while the protonated amine can form a crucial hydrogen bond with the catalytic anionic subsite (CAS), effectively blocking the enzyme's active site. The chloro-substituent may further enhance binding affinity through hydrophobic interactions within the active site gorge.

Signaling Pathway: Cholinergic Neurotransmission

AChE inhibitors act at the cholinergic synapse. By blocking AChE, they prevent the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft. This enhances the activation of postsynaptic muscarinic and nicotinic receptors, thereby boosting cholinergic signaling.

AChE_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_syn ACh ACh->ACh_syn Release AChE AChE ACh_syn->AChE Hydrolysis Receptor ACh Receptor ACh_syn->Receptor Binding Compound 8-chloro-THC-amine (Inhibitor) Compound->AChE Inhibition Signal Signal Transduction Receptor->Signal

Caption: Inhibition of Acetylcholinesterase at the Cholinergic Synapse.

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

This protocol describes a robust and widely used colorimetric assay to determine AChE activity and screen for inhibitors.[5][6][7][8]

Principle: Acetylthiocholine (ATCh) is used as a substrate for AChE. The enzyme hydrolyzes it into thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[6] An inhibitor will reduce the rate of this color formation.

Materials and Reagents:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM DTNB solution in phosphate buffer

  • 14 mM Acetylthiocholine Iodide (ATCI) solution in deionized water (prepare fresh)

  • Acetylcholinesterase (e.g., from electric eel) solution (1 U/mL in phosphate buffer)

  • This compound (Test Compound) stock solution (e.g., 10 mM in DMSO) and serial dilutions

  • 96-well clear, flat-bottom microplate

  • Microplate reader with kinetic measurement capability at 412 nm

Procedure:

  • Plate Setup: Prepare wells in triplicate for blank, control (100% activity), and test compound at various concentrations.

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL DMSO (or solvent for the test compound).

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of test compound solution at a specific concentration.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[5]

  • Reaction Initiation: To start the reaction, add 10 µL of the ATCI solution to all wells.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[5][6]

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from all other rates.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Part 2: Putative Mechanism as a Dopamine D3 Receptor Antagonist

Scientific Rationale and Causality

The dopamine D3 receptor (D3R) is a key target in the central nervous system for the treatment of neuropsychiatric disorders, including schizophrenia and substance abuse.[9][10] Selective D3R antagonists are sought after for their potential to provide antipsychotic effects with fewer side effects compared to non-selective dopamine antagonists. Recent studies have identified novel carbazole and tetrahydro-β-carboline derivatives as potent and selective D3R antagonists.[9][10]

The structural similarity of this compound to these identified D3R ligands suggests it may share this activity. The core scaffold likely interacts with the orthosteric binding site (OBS) of the D3 receptor. The amine group is a common feature in dopamine receptor ligands, often forming a salt bridge with a conserved aspartate residue in the transmembrane domain 3 (TMD3) of the receptor. The chloro-substituted aromatic ring can engage in hydrophobic and/or halogen bonding interactions within the binding pocket, contributing to both affinity and selectivity over the highly homologous D2 receptor.

Signaling Pathway: Dopaminergic Gαi/o-Coupled Pathway

The D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins. Agonist binding to the D3R promotes the exchange of GDP for GTP on the Gαi/o subunit, leading to its dissociation from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. A D3R antagonist would block this pathway by preventing the binding of endogenous dopamine.

D3R_Antagonism cluster_membrane Cell Membrane D3R Dopamine D3 Receptor G_protein Gαi/o-GDP D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D3R Binds Compound 8-chloro-THC-amine (Antagonist) Compound->D3R Blocks ATP ATP ATP->AC Response Decreased Cellular Response cAMP->Response

Caption: Antagonism of the Dopamine D3 Receptor Signaling Pathway.

Experimental Protocol: In Vitro D3 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the D3 receptor.[11][12]

Principle: The assay measures the ability of an unlabeled test compound (the "competitor," e.g., this compound) to displace a specific radiolabeled ligand (e.g., [³H]spiperone) from the D3 receptor. The amount of radioactivity bound to the receptor preparation is inversely proportional to the affinity of the test compound.

Materials and Reagents:

  • Cell membranes from a cell line expressing human D3 receptors (e.g., HEK293-hD3R)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with appropriate salts (e.g., 120 mM NaCl)

  • Radioligand: e.g., [³H]spiperone (a high-affinity D2/D3 ligand)

  • Non-specific binding agent: e.g., 10 µM Haloperidol or unlabeled spiperone

  • Test Compound stock solution and serial dilutions

  • 96-well filter plates (e.g., GF/B or GF/C) and a vacuum manifold

  • Scintillation cocktail and a liquid scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd, e.g., 1 nM), and cell membranes (e.g., 10-20 µg protein).

    • Non-specific Binding (NSB): Assay buffer, radioligand, cell membranes, and a high concentration of the non-specific binding agent (e.g., 10 µM Haloperidol).

    • Competition: Assay buffer, radioligand, cell membranes, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature (or 27-30°C) for 60-120 minutes to allow the binding to reach equilibrium.[11][13]

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Punch out the filters from the plate into scintillation vials. Add scintillation cocktail to each vial, allow to equilibrate, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression analysis (e.g., a one-site fit) to determine the IC50 value of the test compound.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Part 3: Putative Mechanism as an Antioxidant

Scientific Rationale and Causality

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases, including neurodegenerative disorders. Carbazole alkaloids, particularly those with hydroxyl or amine substituents, are known to possess significant antioxidant and free radical scavenging properties.[14][15][16] The natural product carazostatin, a carbazole derivative, was first isolated due to its potent free radical scavenging activity.

The mechanism of antioxidant action for carbazole derivatives is attributed to their ability to donate a hydrogen atom from the nitrogen of the pyrrole ring or from a substituent (like an amine or hydroxyl group) to a free radical, thereby neutralizing it.[16] The resulting carbazolyl radical is stabilized by resonance across the aromatic system. The presence of the primary amine at the 1-position and the indole nitrogen in this compound provides potential hydrogen-donating sites, suggesting it could function as an effective free radical scavenger.

Logical Relationship: Free Radical Scavenging

The core of this mechanism is a direct chemical reaction. The antioxidant molecule donates a hydrogen atom (H•) to a stable free radical, such as DPPH• (2,2-diphenyl-1-picrylhydrazyl), quenching the radical and forming a stable, non-radical product.

Antioxidant_Mechanism cluster_reaction Radical Scavenging Reaction Compound R-NH₂ (8-chloro-THC-amine) Compound_rad R-NH• (Stabilized Radical) Compound->Compound_rad Hydrogen Atom Transfer DPPH_H DPPH-H (Yellow, Non-radical) Compound->DPPH_H Hydrogen Atom Transfer DPPH_rad DPPH• (Purple Radical) DPPH_rad->Compound_rad Hydrogen Atom Transfer DPPH_rad->DPPH_H Hydrogen Atom Transfer

Caption: Hydrogen atom donation to neutralize a free radical.

Experimental Protocol: DPPH Free Radical Scavenging Assay

This protocol details a simple and common method for evaluating the free radical scavenging activity of a compound.[17][18][19][20]

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical with a deep violet color, showing a maximum absorbance around 517 nm. When an antioxidant compound donates a hydrogen atom to DPPH•, it is reduced to the non-radical form, DPPH-H, which is pale yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[20]

Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test Compound (this compound) stock solution and serial dilutions

  • Positive Control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer or microplate reader capable of reading absorbance at 517 nm

Procedure:

  • Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of the test compound dilutions (or positive control) to the wells.

    • Prepare a control well containing 100 µL of methanol instead of the test compound.

  • Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to all wells. Mix gently.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[18]

  • Measurement: Measure the absorbance of each well at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control (DPPH solution + methanol) and A_sample is the absorbance of the DPPH solution with the test compound.[18]

    • Plot the percentage of scavenging activity against the logarithm of the test compound concentration to determine the EC50 value (the effective concentration that scavenges 50% of the DPPH radicals).

Summary of Putative Activities and Comparative Data

While specific quantitative data for this compound is unavailable, the following table presents representative data for structurally related compounds to provide context for potential efficacy.

Biological TargetRelated CompoundActivity (IC50/Ki)Reference Type
Acetylcholinesterase (AChE)6-Amino-2,3,4,9-tetrahydro-1H-carbazoleSelective AChE InhibitorIn Vitro Study[4]
Butyrylcholinesterase (BChE)1-(2-(6-fluoro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl)piperidin-1-ium chloride0.11 µMIn Vitro Study[21]
Dopamine D3 Receptor (D3R)ZLG-25 (Carbazole scaffold)Ki = 685 nMIn Vitro Study[9]
Dopamine D2 Receptor (D2R)ZLG-25 (Carbazole scaffold)Ki > 10,000 nMIn Vitro Study[9]
Free Radical ScavengingMahanine (Carbazole alkaloid)High DPPH scavengingIn Vitro Study[15]

Conclusion

The structural framework of this compound positions it as a compelling candidate for multi-target pharmacological activity. Based on robust evidence from analogous compounds, this guide proposes three primary, testable hypotheses for its mechanism of action: inhibition of acetylcholinesterase, antagonism of the dopamine D3 receptor, and antioxidant activity through free radical scavenging. The detailed experimental protocols provided herein offer a clear roadmap for the empirical validation of these putative mechanisms. Further investigation is warranted to fully characterize the pharmacological profile of this compound and to determine its potential therapeutic applications in neurodegenerative and neuropsychiatric disorders.

References

  • Yuan, Z., et al. (2023). Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties. Acta Pharmaceutica Sinica B, 13(11), 4553-4577. [Link]

  • Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Tachibana, Y., et al. (2003). Comparison of antioxidative properties of carbazole alkaloids from Murraya koenigii leaves. Journal of Agricultural and Food Chemistry, 51(22), 6461-6467. [Link]

  • Ramírez-Mares, M. V. (2019). Free radical scavenging activity. Protocols.io. [Link]

  • Yuan, Z., et al. (2023). Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties. PMC. [Link]

  • Zihad, S. M. N. K., et al. (2022). 3.5.3. DPPH Free Radical Scavenging Assay. Bio-protocol, 12(15). [Link]

  • Kukreja, A., et al. (2023). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Pharmaceutical Sciences, 85(1), 152-162. [Link]

  • Faghih, Z., et al. (2020). Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors. Bioorganic Chemistry, 94, 103383. [Link]

  • Platzer, M., et al. (2022). DPPH Radical Scavenging Assay. MDPI. [Link]

  • Nakagawa, T. (2019). [Total Syntheses of Multi-substituted Carbazole Alkaloids and Phenolic Related Compounds, and Evaluation of Their Antioxidant Activities]. Yakugaku Zasshi, 139(10), 1251-1262. [Link]

  • Toma, V. (n.d.). Ellman Esterase Assay Protocol. Scribd. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link]

  • Chaudhari, T. Y., et al. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews, 21(03), 2127–2135. [Link]

  • Kopra, K., et al. (2023). Fluorescence based HTS- compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Chemistry, 11, 1146313. [Link]

  • Yuan, Z., et al. (2023). Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties. Semantic Scholar. [Link]

  • Ito, C., et al. (2006). Antioxidative activity of carbazoles from Murraya koenigii leaves. Journal of Agricultural and Food Chemistry, 54(3), 949-954. [Link]

  • ResearchGate. (2025). Antioxidant effects of the highly-substituted carbazole alkaloids and their related carbazoles. ResearchGate. [Link]

  • Zhen, J., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 147(1), 44-53. [Link]

  • Worek, F., et al. (2016). Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. ResearchGate. [Link]

  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2631-2642. [Link]

  • DSpace. (n.d.). Characterization of ligand binding to Dopamine D3 receptor using fluorescence anisotropy and radioligand binding assay. DSpace. [Link]

  • ResearchGate. (2025). Comparison of Antioxidative Properties of Carbazole Alkaloids from Murraya koenigii Leaves. ResearchGate. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents. Bioorganic Chemistry, 115, 105172. [Link]

  • Kim, H., et al. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Pharmacology, 15, 1386161. [Link]

  • Bashir, M., et al. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 20(8), 13496-13517. [Link]

  • Ghorab, M. M., et al. (2005). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules, 10(4), 1100-1109. [Link]

  • Waghmare, P. S., et al. (2023). Synthetic strategies and structure-activity relationships of 2-chloro-tetrahydrocarbazolones: privileged organic scaffolds targeting Mycobacterium tuberculosis. Arkivoc, 2024(part ii), 1-15. [Link]

  • Chaudhari, T. Y., & Sarkar, S. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Journal of Advanced Scientific Research, 13(01). [Link]

  • Bettinetti, L., et al. (2002). Interactive SAR studies: rational discovery of super-potent and highly selective dopamine D3 receptor antagonists and partial agonists. Journal of Medicinal Chemistry, 45(21), 4594-4597. [Link]

  • ResearchGate. (2025). SYNTHESIS OF SOME NEW N-SUBSTITUTED-1,2,3,4-TETRAHYDRO CARBAZOLE DERIVATIVES AND STUDY THEIR BIOLOGICAL ACTIVITY. ResearchGate. [Link]

  • IAJESM. (n.d.). Interactions About Tetra Hydro Carbazole: A View. IAJESM. [Link]

  • ResearchGate. (n.d.). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. ResearchGate. [Link]

  • Gutiérrez, M., et al. (n.d.). Synthesis and Characterization of Tetrahydroquinolines as acetylcholinesterase inhibitors. Semantic Scholar. [Link]

  • Obniska, J., et al. (2003). Synthesis and biological activity of derivatives of tetrahydroacridine as acetylcholinesterase inhibitors. Acta Poloniae Pharmaceutica, 60(6), 451-457. [Link]

Sources

Investigating the In Vitro Anticancer Potential of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: The carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including potent anticancer effects.[1][2] Carbazole derivatives have been shown to exert their cytotoxic effects through diverse mechanisms such as kinase inhibition, DNA intercalation, disruption of microtubule polymerization, and modulation of critical signaling pathways like STAT3.[2][3][4][5] This guide introduces a novel derivative, 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine, and provides a comprehensive, field-proven framework for its systematic in vitro evaluation as a potential anticancer agent. We present a logical, multi-phase experimental workflow, from initial cytotoxicity screening to in-depth mechanistic elucidation and in silico target hypothesis generation. This document serves as a technical manual for researchers, scientists, and drug development professionals aiming to characterize novel carbazole-based compounds.

Introduction and Rationale

Carbazole, a tricyclic aromatic heterocycle, has been a focal point of anticancer drug discovery for decades.[1] Its rigid, planar structure allows for effective interaction with various biological targets. Marketed anticancer drugs and numerous clinical candidates feature the carbazole core, validating its importance.[2] The tetrahydrocarbazole substructure, in particular, offers a three-dimensional geometry that can enhance binding affinity and selectivity for specific protein targets.

The subject of this guide, this compound, is a novel analogue designed with specific structural features to potentially enhance anticancer activity. The rationale includes:

  • 8-Chloro Substitution: The electron-withdrawing chloro group on the benzene ring can modulate the electronic properties of the carbazole system, potentially influencing target binding affinity and metabolic stability.

  • 1-Amine Group: The primary amine provides a key site for hydrogen bonding, which is critical for interaction with amino acid residues in the active sites of target proteins. It also serves as a handle for future derivatization to optimize pharmacokinetic properties.

Given the lack of published data on this specific molecule, this guide outlines a robust, hypothesis-driven approach to thoroughly characterize its anticancer profile.

Proposed Synthetic Route

A plausible synthesis of the target compound can be achieved via a multi-step process starting from commercially available reagents. The core tetrahydrocarbazole skeleton is typically formed using the Borsche-Drechsel cyclization or Fischer indole synthesis.[6] A subsequent functional group interconversion strategy is proposed.

Protocol 2.1: Synthesis of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one

The synthesis begins with the reaction of 2-chlorophenylhydrazine with cyclohexan-1,3-dione to form a hydrazone, which is then cyclized under acidic conditions (e.g., acetic acid and hydrochloric acid) to yield the corresponding 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one intermediate. This is a variation of the well-established Fischer indole synthesis.[7]

Protocol 2.2: Reductive Amination to Yield the Target Compound

The ketone intermediate is then converted to the primary amine via reductive amination.

  • Oxime Formation: The 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the corresponding oxime.

  • Reduction: The oxime is subsequently reduced to the primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF) or catalytic hydrogenation (e.g., H₂/Pd-C).

  • Purification: The final product, this compound, is purified using column chromatography.

The successful synthesis must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[8]

Phase I: Broad-Spectrum Cytotoxicity Screening

The initial step is to determine the compound's general cytotoxic activity across a panel of human cancer cell lines representing diverse tumor types. This provides a foundational understanding of its potency and selectivity.

Rationale for Assay Selection

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[9] It is a widely accepted standard for initial in vitro drug screening due to its reliability and suitability for high-throughput formats.[10][11][12]

Protocol 3.1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical], HepG2 [liver]) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13][14]

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.[15]

Data Presentation

The resulting IC₅₀ values should be summarized in a clear, tabular format for easy comparison.

Cell LineCancer TypeIC₅₀ (µM) of Test CompoundIC₅₀ (µM) of Doxorubicin
MCF-7Breast Adenocarcinoma[Experimental Result][Experimental Result]
A549Lung Carcinoma[Experimental Result][Experimental Result]
HeLaCervical Carcinoma[Experimental Result][Experimental Result]
HepG2Hepatocellular Carcinoma[Experimental Result][Experimental Result]

Phase II: Mechanistic Elucidation - Apoptosis Induction

A hallmark of many effective anticancer agents is the ability to induce apoptosis, or programmed cell death. This phase investigates whether the observed cytotoxicity is mediated by apoptosis.

Workflow for Apoptosis Investigation

G cluster_0 Phase I cluster_1 Phase II: Apoptosis Analysis cluster_2 Outcome Cytotoxicity Cytotoxicity Confirmed (IC50 Determined) AnnexinV Annexin V / PI Staining (Flow Cytometry) Cytotoxicity->AnnexinV Treat cells at IC50 Caspase Caspase-3/7 Activity Assay (Luminescence/Fluorescence) Cytotoxicity->Caspase Treat cells at IC50 TUNEL TUNEL Assay (Late-Stage DNA Fragmentation) AnnexinV->TUNEL Confirm with late-stage marker Conclusion Conclusion: Compound Induces Apoptosis AnnexinV->Conclusion Early/Late Apoptosis Detected Caspase->Conclusion Effector Caspases Activated TUNEL->Conclusion DNA Fragmentation Observed

Caption: Workflow for determining apoptosis induction.

Protocol 4.1: Annexin V-FITC / Propidium Iodide (PI) Staining

This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it is bound by fluorescently labeled Annexin V.[17] PI is a membrane-impermeant DNA dye that only enters cells with compromised membranes (late apoptotic/necrotic).

  • Cell Treatment: Treat a selected cancer cell line (e.g., the one with the lowest IC₅₀) with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Harvesting: Harvest cells, including any floating cells in the supernatant.

  • Washing: Wash cells twice with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the samples immediately using a flow cytometer. The cell populations will be distributed into four quadrants: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Protocol 4.2: Caspase-3/7 Activity Assay

Caspases-3 and -7 are key effector enzymes in the apoptotic cascade.[18] Their activation is a central event in apoptosis.[19]

  • Cell Treatment: Seed cells in a 96-well white-walled plate and treat with the compound at various concentrations for a time course (e.g., 6, 12, 24 hours).

  • Assay Reagent: Add a luminogenic caspase-3/7 substrate (e.g., a proluminescent substrate containing the DEVD peptide sequence).

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence using a plate reader. An increase in luminescence corresponds to increased caspase-3/7 activity.

Phase III: Mechanistic Elucidation - Cell Cycle Analysis

Many carbazole derivatives induce cell cycle arrest, preventing cancer cells from progressing through division.[2] Flow cytometry with PI staining is the gold standard for analyzing DNA content and determining the cell cycle distribution.

Protocol 5.1: Cell Cycle Analysis via PI Staining
  • Cell Treatment: Treat cells with the test compound at IC₅₀ concentration for 24 and 48 hours.

  • Harvesting: Harvest all cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours or overnight.[20][21]

  • Washing: Centrifuge to remove ethanol and wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[21]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[22] An accumulation of cells in a specific phase indicates cell cycle arrest.

Visualizing Cell Cycle Arrest

G G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M Arrest Arrest (Compound Action) G2->Arrest G2/M Arrest M->G1

Caption: Potential G2/M cell cycle arrest by the compound.

In Silico Analysis: Molecular Docking for Target Hypothesis

To generate hypotheses about the molecular mechanism, in silico molecular docking can predict the binding affinity and mode of interaction of the test compound with known anticancer targets associated with carbazole derivatives.[13][23]

Rationale and Potential Targets

Based on existing literature, prominent targets for carbazole scaffolds include:

  • Tubulin: Many carbazoles inhibit tubulin polymerization, leading to G2/M arrest.[2][5] Docking can be performed at the colchicine binding site.

  • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs disrupts cell cycle progression.[3][23] CDK2 is a common target.

  • STAT3: The STAT3 signaling pathway is crucial for tumor cell survival and proliferation, and some carbazoles are known STAT3 inhibitors.[4]

Protocol 6.1: Molecular Docking Workflow
  • Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization.

  • Target Preparation: Obtain crystal structures of target proteins (e.g., tubulin, CDK2, STAT3) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Docking Simulation: Use a docking program (e.g., AutoDock Vina) to dock the ligand into the defined active site of the target protein.[14]

  • Analysis: Analyze the results based on binding energy (kcal/mol) and visualize the lowest energy binding pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).[24]

Conclusion and Future Perspectives

This technical guide provides a comprehensive, structured, and scientifically rigorous framework for the initial in vitro characterization of the novel compound this compound. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies of apoptosis and cell cycle effects, and complementing this with in silico analysis, researchers can build a robust data package to support the compound's potential as an anticancer drug candidate.

Positive outcomes from this workflow—specifically, potent sub-micromolar cytotoxicity, clear induction of apoptosis, and arrest of the cell cycle at a specific phase—would strongly justify advancing the compound to more complex studies, including the identification of its precise molecular target, evaluation in 3D culture models, and eventual in vivo efficacy and safety studies.

References

  • Alley, M. C., et al. (2006). Cytotoxic assays for screening anticancer agents. Statistics in Medicine, 25(13), 2323–2339. [Link]

  • Ceramella, J., et al. (2020). Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment. Mini Reviews in Medicinal Chemistry, 20(6), 444–465. [Link]

  • Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]

  • Wiley Periodicals LLC. (2025). A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. Medicinal Research Reviews. [Link]

  • Mailyan, A., et al. (2019). Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. RSC Advances, 9(28), 16047–16067. [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]

  • Khan, I., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409. [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use?. [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84. [Link]

  • D'Auria, M. V., et al. (2021). Carbazole Derivatives as STAT Inhibitors: An Overview. Molecules, 26(13), 4048. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1–28.6.11. [Link]

  • University of Cambridge. Cell Cycle Tutorial Contents. [Link]

  • Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107–1112. [Link]

  • Taheri, B., et al. (2020). IMIDAZOLE AND CARBAZOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: MOLECULAR DOCKING STUDIES AND CYTOTOXIC ACTIVITY EVALUATION. Bulletin of the Chemical Society of Ethiopia, 34(2), 377-384. [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84. [Link]

  • Wang, Y., et al. (2024). Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism. European Journal of Medicinal Chemistry, 277, 116773. [Link]

  • Kumar, A., et al. (2021). Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking. RSC Advances, 11(48), 30095–30107. [Link]

  • Ashok, D., et al. (2023). Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents. RSC Advances, 13(1), 17–33. [Link]

  • ResearchGate. (2020). (PDF) Imidazole and carbazole derivatives as potential anticancer agents: molecular docking studies and cytotoxic activity evaluation. [Link]

  • Capan, I., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. BMC Chemistry, 17(1), 84. [Link]

  • Patel, M. B., & Rajput, S. J. (2017). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Pharmaceutical Sciences, 79(4), 553-564. [Link]

  • ResearchGate. (2023). (PDF) Synthesis and In vitro anticancer activity of some novel substituted carbazole carbamate derivatives against human glioma U87MG cell line. [Link]

  • Al-Hiari, Y. M. (2005). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules, 10(10), 1269-1278. [Link]

  • Kuberkaret, S. V., et al. (2011). Synthesis and in vitro anticancer activity of 9-chloro-3-cyano-8-fluoro-2-methylthio-4-oxo-4H-pyrimido [2, 1-b][3] benzothiazole and its 2-substituted derivatives. Journal of Chemical and Pharmaceutical Research, 3(5), 20-27. [Link]

  • Thiruvalluvar, A. A., et al. (2010). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o389. [Link]

  • Zięba, A., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 28(20), 7160. [Link]

  • Eldebss, T. M. A., et al. (2018). New Trend in Carabazole Based Structure: Part 1: Synthesis and Characterization of Assorted Heterocycles Based 3-(9H-carbazol-9-yl)propanoic Acid. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 52-60. [Link]

  • Archana, R., et al. (2010). 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2299. [Link]

Sources

"antimicrobial potential of substituted tetrahydrocarbazole compounds"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Antimicrobial Potential of Substituted Tetrahydrocarbazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Unlocking a Privileged Scaffold in the Fight Against Microbial Resistance

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can serve as the foundation for a new generation of therapeutics. Among these, the 1,2,3,4-tetrahydrocarbazole (THC) nucleus, a prominent subclass of indole alkaloids, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, tricyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling diverse interactions with biological targets. This guide offers a technical deep-dive into the synthesis, antimicrobial evaluation, and structure-activity relationship of substituted tetrahydrocarbazole compounds, providing a robust framework for researchers and drug development professionals aiming to harness their therapeutic potential.

The Synthetic Landscape: Crafting the Tetrahydrocarbazole Core

The biological activity of any compound is intrinsically linked to its chemical structure. Therefore, a robust and versatile synthetic strategy is paramount. The Fischer indole synthesis remains the most common and adaptable method for constructing the tetrahydrocarbazole framework.[3][4] This acid-catalyzed reaction involves the condensation of a substituted phenylhydrazine with a cyclohexanone derivative, followed by a[5][5]-sigmatropic rearrangement.

Core Synthesis Protocol: Fischer Indole Synthesis

The choice of catalyst and reaction conditions in the Fischer indole synthesis directly impacts the yield and purity of the final tetrahydrocarbazole derivative. Polyphosphoric acid (PPA) and glacial acetic acid are frequently employed as catalysts.[3][6] Microwave-assisted synthesis has also gained traction as it often leads to shorter reaction times and improved yields.[3]

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the desired substituted phenylhydrazine and cyclohexanone derivative in a suitable solvent, such as glacial acetic acid.

  • Catalyst Addition: Slowly add the acid catalyst (e.g., a catalytic amount of PPA or a larger volume of glacial acetic acid) to the reaction mixture while stirring.

  • Reaction: The reaction can be carried out under conventional heating (reflux) for several hours or in a microwave reactor for a shorter duration.[3][7] Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically poured into ice-cold water to precipitate the crude product. The solid is then filtered, washed, and dried. Purification is generally achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.[6][8]

Causality Behind Experimental Choices: The acidic medium is crucial for protonating the hydrazone intermediate, which facilitates the subsequent tautomerization and the key[5][5]-sigmatropic rearrangement that forms the C-C bond of the indole ring. The choice between conventional heating and microwave irradiation depends on the desired reaction speed and energy efficiency.

Diversification of the Scaffold: Introducing Substituents

The true potential of tetrahydrocarbazoles lies in the functionalization of the core structure. Substituents can be introduced on both the aromatic ring and the nitrogen atom, significantly influencing the compound's physicochemical properties and biological activity.

  • Aromatic Ring Substitution: This is typically achieved by starting with a pre-substituted phenylhydrazine. For instance, using a 4-chlorophenylhydrazine will result in a chloro-substituted tetrahydrocarbazole.[6]

  • N-Substitution: The nitrogen atom of the indole ring can be readily substituted post-synthesis. For example, reaction with various aromatic acid chlorides in an alkaline medium can yield N-substituted derivatives.[6]

Evaluating Antimicrobial Efficacy: A Multi-tiered Approach

A systematic evaluation of antimicrobial activity is essential to identify promising lead compounds. This process typically begins with broad in vitro screening, followed by more detailed characterization of the most active derivatives, and culminates in in vivo efficacy studies.

In Vitro Screening: The First Line of Assessment

Standardized methods from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) ensure the reproducibility and comparability of in vitro data.[5][9]

2.1.1. Qualitative Screening: Agar Diffusion Methods

The agar well diffusion and disk diffusion methods are widely used for initial screening due to their simplicity and cost-effectiveness.[5][7]

Step-by-Step Protocol (Agar Well Diffusion):

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi and pour it into sterile Petri dishes.

  • Inoculation: A standardized microbial inoculum (e.g., 0.5 McFarland standard) is uniformly spread over the agar surface.[10]

  • Well Creation: Sterile wells (typically 6 mm in diameter) are punched into the agar.

  • Compound Addition: A defined volume of the test compound solution (at a known concentration) is added to each well. A solvent control and a standard antibiotic (e.g., ciprofloxacin for bacteria, ketoconazole for fungi) are also included.[1][11]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Self-Validating System: The inclusion of both a negative (solvent) and a positive (standard antibiotic) control on each plate is critical. The absence of a zone around the solvent well confirms that the solvent is not contributing to the antimicrobial effect, while a clear zone around the standard antibiotic validates the susceptibility of the test organism.

2.1.2. Quantitative Assessment: Minimum Inhibitory Concentration (MIC)

Dilution methods are considered the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5] The broth microdilution method is particularly favored for its efficiency in testing multiple compounds.

Step-by-Step Protocol (Broth Microdilution):

  • Compound Dilution: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized microbial suspension.

  • Controls: Each plate must include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: The plates are incubated under suitable conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

Parameter Agar Diffusion Broth Microdilution
Output Zone of Inhibition (mm)MIC (µg/mL or mg/L)
Nature Qualitative/Semi-quantitativeQuantitative
Throughput ModerateHigh
Primary Use Initial ScreeningPotency Determination
2.1.3. Advanced In Vitro Assays

For lead compounds, further characterization is often necessary:

  • Time-Kill Kinetics: This assay determines whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) by measuring the rate of bacterial killing over time.[9][12]

  • TLC-Bioautography: This technique is useful for identifying the active components in a mixture by separating them on a TLC plate, which is then overlaid with an inoculated agar medium.[9][13]

In Vivo Efficacy Models: Bridging the Gap to Clinical Relevance

Promising candidates from in vitro studies must be evaluated in animal models of infection to assess their efficacy in a complex biological system.[14] Murine models are commonly used due to their physiological similarities to humans and the availability of well-established infection protocols.[15]

Workflow for a Murine Thigh Infection Model:

in_vivo_workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_evaluation Phase 3: Evaluation A Induce Neutropenia in Mice (e.g., with cyclophosphamide) B Infect Thigh Muscle with Standardized Bacterial Inoculum A->B 24-48h post-induction C Administer Test Compound (e.g., intraperitoneally or orally) B->C Initiate treatment (e.g., 2h post-infection) E Euthanize Mice at a Pre-determined Time Point (e.g., 24h) C->E D Include Vehicle Control and Standard Antibiotic Groups D->E F Homogenize Thigh Tissue E->F G Plate Serial Dilutions of Homogenate F->G H Determine Colony Forming Units (CFU) G->H I Assess Efficacy (log reduction in CFU) H->I Compare CFU counts between treated and control groups

Caption: Workflow of a murine thigh infection model for in vivo antimicrobial efficacy testing.

Causality Behind Experimental Choices: Inducing neutropenia (a reduction in neutrophils) creates a more severe infection, making it easier to observe the therapeutic effect of the test compound.[16] The thigh infection model is advantageous as it is a localized infection, which simplifies the quantification of bacterial burden.[15] Comparing the colony-forming units (CFU) per gram of tissue between the treated and control groups provides a quantitative measure of the compound's in vivo activity.[15]

More recently, invertebrate models, such as the locust model, have been proposed for preliminary in vivo screening due to their cost-effectiveness and reduced ethical concerns.[17]

Structure-Activity Relationship (SAR) and Mechanism of Action

Understanding the relationship between a compound's structure and its biological activity is crucial for rational drug design and the optimization of lead compounds.

Decoding the Structure-Activity Relationship (SAR)

Systematic modification of the tetrahydrocarbazole scaffold has yielded valuable insights into the structural requirements for potent antimicrobial activity.

  • Substitution on the Aromatic Ring: The position and electronic nature of substituents on the carbazole's benzene ring can significantly impact activity. For instance, certain halogenated derivatives have shown enhanced antimicrobial effects.[18]

  • N-Substitution: Modification at the N9 position of the indole ring is a common strategy. Attaching various heterocyclic moieties or alkyl chains can modulate the compound's lipophilicity and its interaction with target sites.[1][19]

  • C6-Substitution: Studies have shown that modifications at the C6 position can also lead to derivatives with improved antifungal activity.[19]

Logical Relationship of SAR Studies:

sar_logic cluster_modifications Structural Modifications Core Tetrahydrocarbazole Core A privileged scaffold N9 N9-Substitution (e.g., adding heterocycles) Core->N9 C6 C6-Substitution (e.g., alkyl chains) Core->C6 Aromatic Aromatic Ring Substitution (e.g., halogens) Core->Aromatic Activity { Antimicrobial Activity | (MIC, Zone of Inhibition)} N9->Activity Modulates Potency & Spectrum C6->Activity Influences Antifungal Activity Aromatic->Activity Affects Antibacterial Efficacy

Sources

The Structure-Activity Relationship of 8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of specific substituents, such as a chlorine atom at the 8-position and an amine group at the 1-position, can significantly modulate the pharmacological profile of these analogs. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine and its derivatives. We will explore the synthetic strategies, key biological targets, and the influence of structural modifications on their activity, with a particular focus on their potential as neuroprotective agents, specifically as monoamine oxidase (MAO) inhibitors.

Introduction: The Therapeutic Potential of Tetrahydrocarbazoles

Carbazole-containing compounds, both naturally occurring and synthetic, exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The partially saturated tetrahydrocarbazole core offers a three-dimensional structure that can effectively interact with various biological targets.[3] Of particular interest is the development of analogs with neuroprotective properties for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4] Key molecular targets in this area include acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[5][6]

The strategic placement of substituents on the tetrahydrocarbazole scaffold is crucial for tuning both the potency and selectivity of these compounds. Halogenation, particularly chlorination, can enhance binding affinity and modulate electronic properties, while the introduction of an amino group can provide a key interaction point for hydrogen bonding with target enzymes. This guide focuses specifically on the 8-chloro-1-amino substitution pattern, a promising but less explored area of tetrahydrocarbazole chemistry.

Synthetic Strategies

The synthesis of the this compound core and its analogs typically involves a multi-step process. The foundational Fischer indole synthesis is a common starting point for constructing the carbazole nucleus.[4]

Core Scaffold Synthesis: Borsche-Drechsel Cyclization

A widely used method for the synthesis of the tetrahydrocarbazole scaffold is the Borsche-Drechsel cyclization, a variation of the Fischer indole synthesis.[7]

Experimental Protocol: Synthesis of 2,3,4,9-tetrahydro-1H-carbazole [7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve cyclohexanone in glacial acetic acid.

  • Addition of Hydrazine: To this solution, add phenylhydrazine. For the synthesis of the 8-chloro analog, 2-chlorophenylhydrazine would be the appropriate starting material.

  • Reflux: Heat the reaction mixture to reflux for a specified period (typically 5 minutes to several hours).[7]

  • Crystallization and Isolation: Upon cooling, the 2,3,4,9-tetrahydro-1H-carbazole product will crystallize out of the solution. The crystals can then be isolated by filtration.

Diagram: Borsche-Drechsel Cyclization

Borsche_Drechsel_Cyclization Reactants Cyclohexanone + 2-Chlorophenylhydrazine Solvent Glacial Acetic Acid Reactants->Solvent Dissolve Product 8-Chloro-2,3,4,9-tetrahydro-1H-carbazole Solvent->Product Reflux

Caption: Borsche-Drechsel cyclization for 8-chloro-tetrahydrocarbazole.

Introduction of the 1-Amino Group

The introduction of the amino group at the C1 position can be achieved through various synthetic routes, often starting from the corresponding 1-oxo-tetrahydrocarbazole.

Experimental Protocol: Synthesis of this compound

  • Oxidation: The 8-chloro-2,3,4,9-tetrahydro-1H-carbazole can be oxidized to the corresponding 1-oxo derivative using a suitable oxidizing agent.

  • Reductive Amination: The resulting ketone can then undergo reductive amination. This involves reacting the ketone with an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) to yield the desired 1-amino product.

Diagram: Synthesis of the 1-Amino Group

Amination_Workflow Start 8-Chloro-tetrahydrocarbazole Ketone 8-Chloro-1-oxo-tetrahydrocarbazole Start->Ketone Oxidation Amine 8-Chloro-1-amino-tetrahydrocarbazole Ketone->Amine Reductive Amination

Sources

"neuroprotective properties of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Neuroprotective Potential of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide introduces This compound , a novel derivative with significant, albeit largely unexplored, potential as a neuroprotective agent. Due to the nascent stage of research on this specific molecule, this document serves as a comprehensive technical roadmap. It synthesizes knowledge from structurally related compounds to propose plausible mechanisms of action and provides a rigorous, field-proven framework of experimental protocols to systematically investigate its therapeutic viability for neurodegenerative diseases and acute neurological injury.

Introduction: The Therapeutic Promise of the Tetrahydrocarbazole Scaffold

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and ischemic stroke represent a formidable challenge to modern medicine, characterized by the progressive loss of neuronal structure and function. The complex pathophysiology, often involving oxidative stress, neuroinflammation, excitotoxicity, and apoptosis, necessitates the development of pleiotropic therapeutic agents capable of modulating multiple pathological pathways.

The 1,2,3,4-tetrahydrocarbazole (THC) framework has emerged as a promising starting point for the design of such agents.[1] THC derivatives are known to possess a wide range of pharmacological activities, including antibacterial, anticancer, and antipsychotic effects.[1] Notably, various substituted carbazoles have been investigated for their neuroprotective properties, often linked to the inhibition of key enzymes like cholinesterases or the mitigation of oxidative and apoptotic cascades.[2][3]

This guide focuses on This compound , a specific derivative whose neuroprotective profile has not been characterized. The presence of a chlorine atom at the 8-position and a primary amine at the 1-position suggests a unique electronic and steric profile that may confer potent and selective interactions with biological targets in the central nervous system (CNS). This document outlines a logical, multi-stage research program designed to elucidate the neuroprotective potential of this compound, from initial synthesis and in vitro screening to in vivo proof-of-concept.

Hypothesized Mechanisms of Neuroprotection

Based on the established bioactivity of the carbazole family, we can postulate several convergent mechanisms through which this compound may exert its neuroprotective effects. A primary goal of the proposed research is to validate these hypotheses.

  • Antioxidant Activity: Many neurodegenerative conditions involve an overproduction of reactive oxygen species (ROS), leading to cellular damage.[4] Carbazole structures are known to have radical scavenging capabilities.

  • Anti-apoptotic Signaling: The compound may intervene in the programmed cell death pathways that are aberrantly activated in diseased neurons. This could involve the modulation of key enzymes like caspases.

  • Cholinesterase Inhibition: Given the structural similarities to known acetylcholinesterase (AChE) inhibitors, the compound could potentially increase acetylcholine levels in the synaptic cleft, a therapeutic strategy for Alzheimer's disease.[5]

  • Anti-inflammatory Effects: The molecule might suppress the activation of microglia and astrocytes, reducing the production of pro-inflammatory cytokines that contribute to neuronal damage.[4]

The following diagram illustrates the potential interplay of these neuroprotective mechanisms.

Neuroprotective_Mechanisms cluster_pathology Pathology cluster_outcome Therapeutic Outcome Compound 8-chloro-2,3,4,9-tetrahydro- 1H-carbazol-1-amine Antioxidant Antioxidant Effect Compound->Antioxidant AntiApoptotic Anti-Apoptotic Effect Compound->AntiApoptotic AntiInflammatory Anti-Inflammatory Effect Compound->AntiInflammatory AChE_Inhibition AChE Inhibition Compound->AChE_Inhibition OxidativeStress Oxidative Stress (↑ ROS) Neuroprotection NEUROPROTECTION (↑ Neuronal Survival) Apoptosis Apoptosis (↑ Caspases) Neuroinflammation Neuroinflammation (↑ Cytokines) CholinergicDeficit Cholinergic Deficit (↓ ACh) Antioxidant->OxidativeStress Inhibits Antioxidant->Neuroprotection AntiApoptotic->Apoptosis Inhibits AntiApoptotic->Neuroprotection AntiInflammatory->Neuroinflammation Inhibits AntiInflammatory->Neuroprotection AChE_Inhibition->CholinergicDeficit Reverses AChE_Inhibition->Neuroprotection

Caption: Hypothesized pleiotropic mechanisms of neuroprotection.

Proposed Research & Development Workflow

A structured, phased approach is essential for the efficient evaluation of a novel compound. The workflow should progress from high-throughput in vitro assays to more complex and physiologically relevant in vivo models.

Research_Workflow cluster_1 cluster_2 cluster_3 cluster_4 Phase1 Phase 1: Synthesis & In Vitro Screening Phase2 Phase 2: Mechanistic Elucidation Phase1->Phase2 Phase3 Phase 3: ADME/Tox & BBB Penetration Phase2->Phase3 Phase4 Phase 4: In Vivo Proof-of-Concept Phase3->Phase4 Lead_Opt Lead Optimization Synthesis Synthesis Screening Neurotoxicity Screen (e.g., OGD Model) Synthesis->Screening ROS_Assay Oxidative Stress Assay Screening->ROS_Assay Apoptosis_Assay Apoptosis Assay Screening->Apoptosis_Assay AChE_Assay AChE Inhibition Assay Screening->AChE_Assay PAMPA PAMPA-BBB Assay ROS_Assay->PAMPA Apoptosis_Assay->PAMPA AChE_Assay->PAMPA CeeTox Cytotoxicity (CeeTox) PAMPA->CeeTox Ames Genotoxicity (Ames) CeeTox->Ames MCAO Rodent Stroke Model (MCAO) Ames->MCAO MCAO->Lead_Opt

Caption: Phased drug discovery workflow for compound evaluation.

Part 1: Synthesis and Characterization

The synthesis of the tetrahydrocarbazole core is well-established, with the Fischer indole synthesis being a cornerstone method.[2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be formed from the corresponding phenylhydrazine and a cyclohexanone derivative.

A plausible route to synthesize this compound would begin with (2-chlorophenyl)hydrazine and cyclohexanone to form the tetrahydrocarbazole core. Subsequent functional group manipulations, including amination, would yield the target compound. It is imperative that the final product is rigorously purified (e.g., via column chromatography) and its structure confirmed using modern analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Part 2: In Vitro Evaluation of Neuroprotective Efficacy

This phase is designed to rapidly assess the compound's ability to protect neurons from common pathological insults in a controlled environment.

Protocol 2.1: Primary Neuronal Culture and Oxygen-Glucose Deprivation (OGD)
  • Expertise & Rationale: Primary neuronal cultures, while more demanding than cell lines, offer higher physiological relevance. The Oxygen-Glucose Deprivation (OGD) model is a well-validated in vitro analogue of ischemic stroke, inducing cell death pathways relevant to the human condition.[6]

  • Methodology:

    • Culture Preparation: Isolate cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse pups. Plate dissociated neurons onto poly-D-lysine coated 96-well plates and culture for 7-10 days to allow for mature synaptic connections.

    • Compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute to final concentrations (e.g., 0.1, 1, 10, 25 µM) in culture medium. Pre-incubate the neuronal cultures with the compound for 2 hours.

    • OGD Induction: Replace the culture medium with a glucose-free DMEM. Place the plates in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) at 37°C for 60-90 minutes.

    • Reperfusion: Remove plates from the chamber and replace the OGD medium with the original, compound-containing culture medium.

    • Incubation: Return the plates to a standard incubator (95% air, 5% CO₂) for 24 hours before assessing cell viability.

  • Trustworthiness (Self-Validation): Include a "normoxia" control (no OGD), an "OGD + vehicle (DMSO)" control to establish the baseline level of cell death, and a positive control with a known neuroprotective agent (e.g., fisetin).[7]

Protocol 2.2: Assessment of Cytotoxicity and Neuroprotection (MTT & LDH Assays)
  • Expertise & Rationale: Using two different viability assays provides a more robust measure of neuroprotection. The MTT assay measures mitochondrial metabolic activity in living cells, while the LDH assay quantifies lactate dehydrogenase released from the cytosol of dead cells, providing complementary data points.

  • Methodology (Post-OGD):

    • LDH Assay: Collect a sample of the culture supernatant from each well. Use a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions. Measure absorbance on a plate reader.

    • MTT Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the remaining cells in the wells. Incubate for 2-4 hours at 37°C. Add solubilization solution (e.g., DMSO or acidified isopropanol) and measure absorbance at 570 nm.

    • Data Analysis: Calculate percent viability relative to the normoxia control. Plot a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) for neuroprotection.

Protocol 2.3: Mechanistic Assay - Oxidative Stress (DCFDA Assay)
  • Expertise & Rationale: This assay directly measures the intracellular accumulation of ROS, providing insight into the compound's antioxidant capacity.[8] The cell-permeable H2DCFDA probe is oxidized by ROS to the fluorescent DCF, allowing for quantification.[9]

  • Methodology:

    • Culture and treat cells as in Protocol 2.1.

    • One hour before the end of the experiment, load the cells with 10 µM H2DCFDA for 30 minutes.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Measure fluorescence intensity using a plate reader (excitation ~485 nm, emission ~535 nm).

    • Self-Validation: Include a positive control for oxidative stress (e.g., H₂O₂ or tert-butyl hydroperoxide) to confirm assay performance.

Protocol 2.4: Mechanistic Assay - Apoptosis (Caspase-Glo® 3/7 Assay)
  • Expertise & Rationale: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[10] Measuring their activity provides a specific and sensitive readout of apoptosis induction. The luminescent Caspase-Glo® assay is highly sensitive and suitable for high-throughput screening.[10]

  • Methodology:

    • Culture and treat cells in white-walled 96-well plates as in Protocol 2.1.

    • At a designated time point post-insult (e.g., 6-8 hours), add the Caspase-Glo® 3/7 reagent directly to the wells.

    • Incubate at room temperature for 1-2 hours.

    • Measure luminescence using a plate reader.

    • Self-Validation: Use a known apoptosis inducer (e.g., staurosporine) as a positive control.

Protocol 2.5: Target Engagement - Acetylcholinesterase Inhibition (Ellman's Assay)
  • Expertise & Rationale: Ellman's method is the gold standard for measuring AChE activity.[11] It is a robust and cost-effective colorimetric assay that measures the product of acetylthiocholine hydrolysis.[3]

  • Methodology:

    • Reagents: Prepare a phosphate buffer (pH 8.0), DTNB (Ellman's reagent), acetylthiocholine iodide (ATCI), and a source of AChE (e.g., purified from electric eel or recombinant human).

    • Assay Procedure (in a 96-well plate):

      • Add buffer to all wells.

      • Add various concentrations of the test compound (or a known inhibitor like donepezil as a positive control).

      • Add the AChE enzyme solution and incubate for 15 minutes.

      • Add DTNB solution.

      • Initiate the reaction by adding the ATCI substrate.

    • Measurement: Immediately measure the change in absorbance at 412 nm over time (kinetic read) using a plate reader.

    • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition and calculate the IC₅₀ (half-maximal inhibitory concentration).[11]

Part 3: In Vitro Pharmacokinetic Profiling

A potent compound is of little therapeutic value if it cannot reach its target in the brain. Early assessment of drug-like properties is critical.[12]

Protocol 3.1: Blood-Brain Barrier Permeability (PAMPA-BBB Assay)
  • Expertise & Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method to predict passive diffusion across the blood-brain barrier (BBB).[13][14] It is a cost-effective first screen to eliminate compounds with poor permeability.

  • Methodology:

    • Setup: Use a 96-well filter plate (donor plate) and an acceptor plate. Coat the filter membrane of the donor plate with a lipid mixture (e.g., porcine brain lipid) dissolved in dodecane to form an artificial membrane.

    • Donor Solution: Add the test compound dissolved in a buffer (pH 7.4) to the wells of the donor plate.

    • Acceptor Solution: Fill the acceptor plate wells with the same buffer.

    • Incubation: Place the donor plate into the acceptor plate, creating a "sandwich," and incubate for 4-18 hours.

    • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

    • Data Analysis: Calculate the permeability coefficient (Pe). Compare results to known high-permeability (e.g., caffeine) and low-permeability (e.g., atenolol) control compounds.

Part 4: In Vivo Proof-of-Concept Studies

Positive in vitro results must be validated in a whole-animal model that recapitulates the complexity of human disease.

Protocol 4.1: Middle Cerebral Artery Occlusion (MCAO) Model in Rodents
  • Expertise & Rationale: The MCAO model is the most widely used animal model for focal cerebral ischemia (stroke).[15] It involves the temporary or permanent blockage of a major cerebral artery, leading to a reproducible infarct and measurable neurological deficits.

  • Methodology:

    • Animal Model: Use male C57BL/6 mice or Sprague-Dawley rats (250-300g).

    • Surgical Procedure (Intraluminal Filament):

      • Anesthetize the animal.

      • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

      • Introduce a silicon-coated monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

      • After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.

    • Drug Administration: Administer this compound (e.g., via intraperitoneal or intravenous injection) at a predetermined time point (e.g., at the time of reperfusion).

    • Neurological Assessment: At 24 and 48 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., Bederson score).

    • Infarct Volume Measurement: At 48 hours, euthanize the animals, harvest the brains, and section them. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarct area white.

    • Data Analysis: Quantify the infarct volume using image analysis software. Statistically compare the infarct volumes and neurological scores between the vehicle-treated and drug-treated groups.

Data Presentation (Hypothetical)

All quantitative data should be summarized in clear, concise tables.

Table 1: In Vitro Neuroprotective and Mechanistic Profile (Hypothetical Data)

AssayEndpointResult
OGD NeuroprotectionEC₅₀ (µM)5.2
Oxidative Stress (DCFDA)% ROS Reduction @ 10 µM65%
Apoptosis (Caspase-3/7)% Inhibition @ 10 µM72%
AChE InhibitionIC₅₀ (µM)2.8
PAMPA-BBBPe (10⁻⁶ cm/s)8.5 (High)

Table 2: In Vivo Efficacy in MCAO Model (Hypothetical Data)

Treatment GroupNNeurological Score (at 24h)Infarct Volume (% of Hemisphere)
Vehicle Control102.8 ± 0.435.2 ± 5.1
Compound (10 mg/kg)101.5 ± 0.318.6 ± 4.5
*p < 0.05 vs. Vehicle Control

Conclusion

This technical guide provides a comprehensive, scientifically rigorous framework for the preclinical evaluation of This compound as a potential neuroprotective agent. By systematically progressing through the proposed in vitro and in vivo protocols, researchers can efficiently determine the compound's efficacy, elucidate its mechanism of action, and assess its fundamental drug-like properties. The pleiotropic potential of the tetrahydrocarbazole scaffold suggests that this line of inquiry is well-founded and holds promise for identifying a novel therapeutic candidate for the treatment of devastating neurological disorders.

References

This is a representative list based on the conducted research. A full reference list would be compiled during the execution of the proposed studies.

  • Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. (n.d.). NISCair Online Periodicals Repository.
  • 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride. (n.d.). Benchchem.
  • The neuroprotective potential of carbazole in traum
  • The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy. (n.d.). PMC - NIH.
  • Cross-validation of in vitro and in vivo results for 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol. (n.d.). Benchchem.
  • 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. (n.d.). PMC - NIH.
  • Apoptosis Assays. (n.d.). Sigma-Aldrich.
  • Human Stem Cell Models of Neurodegeneration: Exploiting In Vitro Phenotypes to Support Drug Delivery. (2022). Oxford Global.
  • Modeling Neurodegenerative Diseases Using In Vitro Compartmentalized Microfluidic Devices. (n.d.). NETRI.
  • Green synthesis of substituted tetrahydrocarbazoles via the... (n.d.).
  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024). World Journal of Advanced Research and Reviews.
  • ASSAY FOR SCREENING OF ACETYLCHOLINESTERASE INHIBITORS. (n.d.). Innovare Academic Sciences.
  • A Novel Approach to Screening for New Neuroprotective Compounds for the Tre
  • In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance. (n.d.). IntechOpen.
  • Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules. (2012). PubMed.
  • Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. (2023). InnoSer.
  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PubMed Central.
  • A Review on Preclinical Models of Ischemic Stroke: Insights Into the Pathomechanisms and New Treatment Str
  • Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. (2026). MDPI.
  • Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". (2025). Benchchem.
  • In vitro and in vivo models of excitotoxicity, stroke, TBI, and HI. For... (n.d.).
  • Acetylcholinesterase Inhibition Assay (Tick or Eel). (n.d.).
  • In vivo animal stroke models: a rationale for rodent and non-human prim
  • A novel approach to screening for new neuroprotective compounds for the tre
  • Ischemic stroke: experimental models and reality. (2017). PMC - PubMed Central.
  • Application Notes and Protocols for Studying Blood-Brain Barrier Penetration Using Fenethazine. (2025). Benchchem.
  • Drug-Like Property Profiling of Novel Neuroprotective Compounds to Treat Acute Ischemic Stroke: Guidelines to Develop Pleiotropic Molecules. (n.d.). Semantic Scholar.
  • Application Notes and Protocols for Developing Cell-Based Assays for Oxid
  • Cell-Based Assays Guide. (2025). Antibodies.com.
  • Experimental and Computational Methods to Assess Central Nervous System Penetr
  • Apoptosis Assays. (n.d.). Thermo Fisher Scientific - US.
  • Apoptosis Assays. (n.d.).
  • New approaches to neuroprotective drug development. (2011). PubMed.
  • (PDF) Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024).
  • Strategies to assess blood-brain barrier penetration | Request PDF. (2025).
  • New Approaches to Neuroprotective Drug Development. (2010). Stroke.
  • Validation of Acetylcholinesterase Inhibition Machine Learning Models for Multiple Species. (2023).
  • An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders. (n.d.). MDPI.
  • In silico methods to assess CNS penetr
  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. (n.d.). PMC - PubMed Central.

Sources

Unraveling the Therapeutic Potential of 8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: The Carbazole Scaffold as a Privileged Structure in CNS Drug Discovery

The carbazole nucleus, a tricyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry, frequently appearing in compounds with significant biological activity. Its rigid, planar structure provides a unique scaffold for interaction with a variety of biological targets. The tetrahydrocarbazole derivative, 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine, is a subject of growing interest, particularly within the realm of neurodegenerative disorders. This guide provides a comprehensive technical overview of the potential therapeutic targets of this compound, drawing upon evidence from closely related analogs and the broader class of carbazole derivatives. We will delve into the rationale behind target selection and provide detailed experimental protocols to facilitate further investigation and drug development efforts.

Deconstructing the Molecule: Structure-Activity Insights

The therapeutic potential of this compound is intrinsically linked to its distinct structural features:

  • Tetrahydrocarbazole Core: This semi-saturated ring system provides a three-dimensional conformation that can facilitate precise interactions within the binding pockets of target proteins.

  • Chloro Substituent at the 8th Position: The presence and position of a halogen atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity, selectivity, and metabolic stability.

  • Primary Amine at the 1st Position: This basic functional group is a critical pharmacophore, likely involved in key hydrogen bonding interactions with target receptors and enzymes.

Primary Therapeutic Indication: A Focus on Huntington's Disease

While direct clinical data for this compound is emerging, a compelling body of evidence points towards its potential in the treatment of Huntington's disease. This is strongly supported by the regulatory designation of a closely related analog, 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine, which has been granted orphan designation for this indication. Huntington's disease is a devastating neurodegenerative disorder characterized by the progressive loss of medium spiny neurons in the striatum. The underlying pathology involves a toxic gain-of-function of the mutant huntingtin protein (mHTT).

The therapeutic strategy for this class of compounds in Huntington's disease likely revolves around modulating neurotransmitter systems disrupted by the disease process, particularly the dopaminergic and serotonergic pathways.

Putative Therapeutic Targets and Mechanistic Hypotheses

Based on the pharmacology of related carbazole derivatives and the pathophysiology of Huntington's disease, several key protein classes emerge as high-priority therapeutic targets for this compound.

Dopamine Receptors: Restoring Striatal Balance

Dopaminergic signaling is profoundly dysregulated in Huntington's disease, contributing to the characteristic motor dysfunction.[1][2] Therefore, dopamine receptors, particularly the D1 and D2 subtypes, are prime therapeutic targets.[1][2] It is hypothesized that this compound may act as a modulator of these receptors, potentially as an antagonist or partial agonist, to help restore balanced signaling in the striatum.

Serotonin (5-HT) Receptors: Addressing Motor and Psychiatric Symptoms

The serotonergic system is also implicated in the pathophysiology of Huntington's disease, influencing both motor control and the psychiatric symptoms often associated with the condition. Various 5-HT receptor subtypes, such as 5-HT2A, are therefore plausible targets. Modulation of these receptors could offer a dual benefit of improving motor function and addressing behavioral and psychological symptoms.

Adrenergic Receptors: A Potential for Broader Neuromodulation

Studies on analogous tetrahydrocarbazol-4-one derivatives have indicated an affinity for α1-adrenergic receptor subtypes.[3] While less directly implicated in the core pathology of Huntington's disease, modulation of adrenergic signaling could have downstream effects on other neurotransmitter systems and neuronal function, warranting investigation.

Cannabinoid Receptors (CB1/CB2): A Role in Neuroinflammation and Neuroprotection

The endocannabinoid system is increasingly recognized for its role in neuroinflammation and neuroprotection. Some tetrahydrocarbazole derivatives have been identified as cannabinoid receptor agonists. Targeting CB1 and/or CB2 receptors could offer a disease-modifying strategy by mitigating the inflammatory processes that contribute to neuronal death in Huntington's disease.

Acetylcholinesterase (AChE): A Target for Cognitive Enhancement

Cognitive decline is a significant aspect of Huntington's disease. Tetrahydrocarbazole derivatives have been explored as acetylcholinesterase inhibitors for Alzheimer's disease.[4] Inhibition of AChE could increase the availability of acetylcholine in the brain, potentially offering symptomatic relief for the cognitive deficits in Huntington's disease.

Experimental Workflows for Target Identification and Validation

A systematic and rigorous experimental approach is crucial to definitively identify and characterize the therapeutic targets of this compound. The following section outlines key experimental protocols.

Workflow for Receptor Binding and Functional Activity

G cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 Enzymatic Activity A Compound Synthesis and Purification B Radioligand Binding Assays (Dopamine, Serotonin, Adrenergic, Cannabinoid Receptors) A->B C Cell-Based Functional Assays (e.g., cAMP, Calcium Mobilization) B->C Identified Hits D Determine Agonist/Antagonist/Partial Agonist Profile C->D G Lead Optimization and In Vivo Studies D->G Validated Activity E Acetylcholinesterase Inhibition Assay (Ellman's Method) F Determine IC50 E->F F->G Validated Activity

Caption: Experimental workflow for target identification and validation.

Detailed Experimental Protocols

This protocol is a standard method to determine the binding affinity of an unlabeled compound by measuring its ability to displace a radiolabeled ligand.

Part 1: Membrane Preparation

  • Tissue/Cell Lysis: Homogenize tissue (e.g., rat cerebral cortex) or cultured cells expressing the target adrenergic receptor subtype in ice-cold homogenization buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Washing and Storage: Resuspend the membrane pellet in fresh buffer, centrifuge again, and finally resuspend in a buffer containing a cryoprotectant (e.g., 10% sucrose). Aliquot and store at -80°C. Determine protein concentration using a standard assay (e.g., BCA).

Part 2: Binding Assay

  • Reaction Setup: In a 96-well plate, combine:

    • Membrane preparation (typically 25-50 µg of protein).

    • Radioligand (e.g., [³H]-prazosin for α1 receptors) at a concentration near its Kd.

    • Varying concentrations of this compound.

    • For non-specific binding control wells, add a high concentration of a known unlabeled antagonist (e.g., phentolamine).

    • Bring the final volume to 250 µL with assay buffer.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the concentration of the test compound and fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated.

This protocol assesses the functional activity of the compound on cannabinoid receptors expressed in a cell line.

  • Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing the human CB1 or CB2 receptor.

  • Assay Principle: Many cannabinoid receptor functional assays measure the modulation of downstream signaling pathways, such as the inhibition of adenylyl cyclase (leading to decreased cAMP levels) or the mobilization of intracellular calcium. Commercially available kits often utilize fluorescence or luminescence-based readouts.

  • Procedure (Example using a cAMP assay):

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with varying concentrations of this compound.

    • Stimulate the cells with an agent that increases intracellular cAMP (e.g., forskolin).

    • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: Plot the cAMP concentration as a function of the test compound concentration. A decrease in cAMP levels upon treatment indicates agonistic activity. Calculate the EC50 value to determine the potency of the compound.

This colorimetric assay is a widely used method to screen for AChE inhibitors.

  • Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

  • Reagents:

    • Phosphate buffer (pH 8.0)

    • DTNB solution

    • Acetylthiocholine iodide (ATCI) solution

    • Acetylcholinesterase (AChE) enzyme solution

    • Test compound (this compound) dissolved in a suitable solvent.

  • Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

    • Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the ATCI substrate.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction (change in absorbance per unit time). Determine the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Quantitative Data Summary

While specific quantitative data for this compound is not yet widely published, the following table provides a template for summarizing key parameters that should be determined through the experimental workflows described above.

TargetAssay TypeParameterValueReference
Dopamine D1 Receptor Radioligand BindingKi (nM)To be determined
Functional Assay (cAMP)EC50/IC50 (nM)To be determined
Dopamine D2 Receptor Radioligand BindingKi (nM)To be determined
Functional Assay (cAMP)EC50/IC50 (nM)To be determined
Serotonin 5-HT2A Receptor Radioligand BindingKi (nM)To be determined
Functional Assay (Calcium)EC50/IC50 (nM)To be determined
α1-Adrenergic Receptor Radioligand BindingKi (nM)To be determined
Cannabinoid CB1 Receptor Radioligand BindingKi (nM)To be determined
Functional Assay (cAMP)EC50 (nM)To be determined
Cannabinoid CB2 Receptor Radioligand BindingKi (nM)To be determined
Functional Assay (cAMP)EC50 (nM)To be determined
Acetylcholinesterase Enzyme InhibitionIC50 (µM)To be determined

Signaling Pathway Visualization

The following diagram illustrates the potential modulation of dopaminergic signaling by this compound as a D2 receptor antagonist.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Compound 8-chloro-2,3,4,9-tetrahydro- 1H-carbazol-1-amine Compound->D2R Blocks Dopamine Binding

Caption: Putative mechanism of D2 receptor antagonism.

Conclusion and Future Directions

This compound is a promising compound with a high potential for therapeutic intervention in neurodegenerative disorders, particularly Huntington's disease. Its structural similarity to compounds with known activity in this area provides a strong rationale for its further investigation. The immediate research priorities should focus on a comprehensive pharmacological profiling of this compound against the putative targets outlined in this guide. The detailed experimental protocols provided herein offer a roadmap for researchers to elucidate its mechanism of action, determine its potency and selectivity, and ultimately, to advance this promising scaffold towards clinical development. The synthesis and evaluation of closely related analogs will also be crucial for establishing a clear structure-activity relationship and for optimizing the lead compound for efficacy and safety.

References

  • El-Gendy, M. A. (2005). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules, 10(5), 1101-1108. [Link]

  • Archana, R., Yamuna, E., Rajendra Prasad, K. J., Thiruvalluvar, A., & Butcher, R. J. (2010). 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2299. [Link]

  • National Center for Biotechnology Information. (2005). (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390). In-Depth Report. [Link]

  • National Center for Biotechnology Information. (2006). (+)-8-Chloro-5-(7-benzofuranyl)-7-hydroxy-3-[11C]methyl-2,3,4,5-tetrahydro-1H-3-benzazepine. In-Depth Report. [Link]

  • PubChem. (n.d.). 1,2,3,9-Tetrahydro-4H-carbazol-4-one. Retrieved from [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, M. (2021). Mastering tricyclic ring systems for desirable functional cannabinoid activity. RSC Medicinal Chemistry, 12(8), 1264-1286. [Link]

  • Southwell, A. L., Smith-Dijak, A., Kay, C., Sepers, M., Villanueva, R., Parsons, M. P., ... & Hayden, M. R. (2021). A high-throughput screening to identify small molecules that suppress huntingtin promoter activity or activate huntingtin-antisense promoter activity. Scientific Reports, 11(1), 6097. [Link]

  • Singh, S., & Kumar, A. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Pharmaceuticals, 16(7), 999. [Link]

  • Pigini, M., et al. (2005). New 1,2,3,9-tetrahydro-4H-carbazol-4-one derivatives: Analogues of HEAT as ligands for the α1-adrenergic receptor subtypes. Bioorganic & Medicinal Chemistry, 13(10), 3465-3477. [Link]

  • Kukreja, A., et al. (2018). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Pharmaceutical Sciences, 80(1), 152-160. [Link]

  • Li, M., et al. (2018). Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties. European Journal of Medicinal Chemistry, 143, 1119-1132. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the essential physicochemical properties of the novel compound 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine. In the context of drug discovery and development, a thorough understanding of these fundamental characteristics is paramount. It is this foundational knowledge that informs decisions on formulation, dosage, and ultimately, the therapeutic potential of a candidate molecule. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical sciences, offering not only a summary of key attributes but also the experimental rationale for their determination.

Molecular Identity and Structural Elucidation

A precise understanding of a compound's structure is the bedrock of its chemical and biological characterization.

Chemical Structure:

G cluster_0 This compound C12H13ClN2

Caption: Chemical structure of this compound.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name This compound-
CAS Number 1042626-75-4[1]
Molecular Formula C₁₂H₁₃ClN₂[2]
Molecular Weight 220.70 g/mol [2]

The carbazole scaffold is a well-established pharmacophore present in numerous biologically active natural products and synthetic drugs, known for a wide range of activities including anticancer and neuroprotective effects.[3][4] The introduction of a chlorine atom at the 8-position and a primary amine at the 1-position on the tetrahydrocarbazole core of this specific analogue suggests a modulation of its electronic and steric properties, which in turn will influence its physicochemical behavior and biological target interactions.

Crucial Physicochemical Parameters for Drug Development

The journey of a drug from administration to its site of action is governed by its physicochemical properties. The following sections detail the significance of these properties for this compound and the robust methodologies for their determination.

Melting Point: A Gateway to Purity and Stability

The melting point is a fundamental thermodynamic property that provides initial insights into the purity and crystalline nature of a compound. A sharp and defined melting range is indicative of high purity, while a broad range may suggest the presence of impurities or polymorphism.

Experimental Protocol: Capillary Melting Point Determination

This standard and accessible technique provides a reliable measure of the melting range.

  • Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Measurement: The temperature is ramped up at a controlled rate. The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

For context, the melting point of the parent compound, 1,2,3,4-tetrahydrocarbazole, is reported to be in the range of 118-120 °C.[5][6] The presence of the chloro and amine substituents on the target molecule would be expected to alter this value due to changes in crystal lattice packing and intermolecular forces.

Aqueous Solubility: The "S" in ADME

Aqueous solubility is a critical factor influencing a drug's absorption and distribution. Poor solubility can lead to low bioavailability and therapeutic inefficacy. The presence of both a hydrophobic carbazole core and ionizable amino and chloro groups suggests that the solubility of this compound will be pH-dependent.

Experimental Protocol: Kinetic Solubility Assay using Nephelometry

This high-throughput method is ideal for early-stage drug discovery to assess the solubility of a compound in a buffered solution.

G cluster_workflow Kinetic Solubility Workflow start Prepare stock solution in DMSO dilute Serially dilute stock solution in DMSO in a 96-well plate start->dilute add_buffer Add aqueous buffer (e.g., PBS) to each well dilute->add_buffer incubate Incubate at room temperature with shaking add_buffer->incubate measure Measure turbidity (nephelometry) at a specific wavelength incubate->measure analyze Determine the concentration at which precipitation occurs (solubility limit) measure->analyze

Caption: Workflow for kinetic solubility determination by nephelometry.

The hydrochloride salt form of a related compound, 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine, is noted to have enhanced solubility for pharmacological applications, a common strategy for basic compounds.[7]

Lipophilicity (LogP): Balancing Solubility and Permeability

Lipophilicity, commonly expressed as the octanol-water partition coefficient (LogP), is a measure of a compound's preference for a lipid-like environment versus an aqueous one. This property is crucial for membrane permeability and is a key determinant of a drug's pharmacokinetic profile.

Experimental Protocol: Shake-Flask Method for LogP Determination

This traditional method directly measures the partitioning of the compound between n-octanol and water.

  • System Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other.

  • Partitioning: A known amount of the compound is dissolved in one of the phases, and the two phases are mixed thoroughly in a separatory funnel and allowed to equilibrate.

  • Phase Separation and Analysis: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

For a molecule like this compound, with its carbazole core, a LogP value greater than 1 would be anticipated, indicating a degree of lipophilicity.

Ionization Constant (pKa): The Influence of pH

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. The primary amine group in this compound is expected to be basic, and its pKa will dictate the extent of its ionization at physiological pH, which in turn affects its solubility, permeability, and receptor binding.

Experimental Protocol: Potentiometric Titration

This is a highly accurate method for determining the pKa of a compound.

G cluster_workflow Potentiometric Titration for pKa Determination dissolve Dissolve a precise weight of the compound in water (with co-solvent if needed) titrate Titrate with a standardized solution of strong acid (e.g., HCl) dissolve->titrate monitor Monitor the pH of the solution with a calibrated pH electrode after each addition of titrant titrate->monitor plot Plot pH versus the volume of titrant added monitor->plot determine Determine the pKa from the half-equivalence point of the titration curve plot->determine

Sources

A Senior Application Scientist's Guide to the Discovery of Novel Bioactive Carbazole Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Potential of a Privileged Scaffold

Carbazole alkaloids, a diverse class of nitrogen-containing heterocyclic compounds, represent a "privileged scaffold" in medicinal chemistry.[1][2] Characterized by a tricyclic system of two benzene rings fused to a central pyrrole ring, these molecules are abundant in nature, particularly within the plant kingdom in families such as Rutaceae (Murraya, Clausena, Glycosmis genera).[3][4][5] Their inherent structural rigidity, planarity, and rich electronic properties bestow upon them the ability to interact with a wide array of biological targets.[6] This has translated into a remarkable spectrum of pharmacological activities, including anticancer, neuroprotective, antimicrobial, antioxidant, and anti-inflammatory effects.[1][2][7][8]

The clinical success of carbazole-containing drugs like the anticancer agent ellipticine and the cardiovascular drug carvedilol serves as a powerful testament to their therapeutic potential.[1][9] However, the vast chemical space occupied by naturally occurring and synthetically accessible carbazole alkaloids remains largely unexplored. This guide is structured to provide a comprehensive, field-proven framework for the systematic discovery of novel bioactive carbazole alkaloids, moving from initial sourcing to rigorous bioactivity confirmation. It is designed not as a rigid protocol, but as a logical workflow, emphasizing the causality behind each experimental choice to empower researchers in this exciting field.

Section 1: The Discovery Workflow: A Strategic Overview

The path from a raw natural source to a validated bioactive carbazole alkaloid is a multi-stage process. Each phase is designed to progressively enrich, identify, and characterize compounds of interest. A failure to apply rigor at any stage can lead to wasted resources and ambiguous results. This workflow represents a self-validating system, where the output of each phase provides the quality-controlled input for the next.

Discovery_Workflow cluster_0 Phase 1: Sourcing & Extraction cluster_1 Phase 2: Isolation & Purification cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Bioactivity Assessment Sourcing Sourcing (Plant Material, Microbial Fermentation) Extraction Extraction (Solvent Maceration, Soxhlet, etc.) Sourcing->Extraction Biomass Fractionation Initial Fractionation (Liquid-Liquid, Column Chromatography) Extraction->Fractionation Crude Extract Purification High-Resolution Purification (Prep-HPLC, TLC) Fractionation->Purification Enriched Fractions Spectroscopy Spectroscopic Analysis (NMR, MS) Purification->Spectroscopy Pure Compounds Structure Structure Confirmation (2D NMR, HRMS) Spectroscopy->Structure Spectral Data Screening Primary Bioactivity Screening (e.g., MTT, Disc Diffusion) Structure->Screening Characterized Alkaloids MoA Mechanism of Action (MoA) (e.g., Enzyme Inhibition, Pathway Analysis) Screening->MoA Active 'Hits' Lead Compound Lead Compound MoA->Lead Compound Validated Lead

Caption: High-level workflow for bioactive carbazole alkaloid discovery.

Section 2: Sourcing and Extraction - The Foundation

The quality and novelty of the final discovery are fundamentally tied to the initial source material and the method of extraction. The primary goal is to efficiently liberate the target alkaloids from the source matrix while minimizing the co-extraction of interfering substances.

Sourcing Strategies

Phyto-carbazole alkaloids are predominantly found in the Rutaceae family.[4] Plants such as Murraya koenigii (curry tree) and various Clausena species are well-documented, rich sources.[5][10][11][12] The choice of plant part (leaves, stem, bark, roots) is critical, as the distribution and concentration of alkaloids can vary significantly.[11][13] For instance, a study on Clausena lansium (wampee) successfully isolated 16 different carbazole alkaloids, including six new ones, from its fruits.[14][15]

The Critical Choice of Extraction Method and Solvent

The principle of extraction is to use a solvent that effectively solubilizes the target compounds while leaving behind insoluble matrix components. The choice is a balance between yield, selectivity, and practicality.

Causality Behind Solvent Selection: Solvent polarity is the key determinant. Carbazole alkaloids, being moderately polar, are typically extracted with solvents like methanol, ethanol, or ethyl acetate.

  • Methanol/Ethanol: Highly effective at extracting a broad range of alkaloids due to their polarity. However, they also co-extract highly polar impurities like sugars and chlorophyll.

  • Ethyl Acetate/Dichloromethane: More selective for alkaloids of intermediate polarity, resulting in a cleaner initial extract.

  • Hexane: Primarily used for an initial "de-fatting" step to remove non-polar lipids and waxes, which can interfere with subsequent chromatographic separation.

Field-Proven Extraction Protocol: Cold Maceration

While methods like Soxhlet extraction are faster, they use heat, which can degrade thermolabile alkaloids. Cold maceration is a gentler, more reliable method for preserving compound integrity.[16]

  • Preparation: Air-dry the collected plant material (e.g., leaves of Murraya koenigii) in the shade to prevent degradation by UV light. Grind the dried material into a coarse powder to maximize surface area for solvent penetration.

  • Maceration: Submerge the powdered material in a suitable solvent (e.g., methanol) in a sealed container (ratio of 1:10 w/v is typical).

  • Agitation: Place the container on an orbital shaker at room temperature for 48-72 hours. This continuous agitation ensures efficient mass transfer of the alkaloids into the solvent.

  • Filtration & Concentration: Filter the mixture through Whatman No. 1 filter paper. Repeat the extraction on the plant residue two more times to ensure exhaustive extraction. Combine the filtrates.

  • Solvent Removal: Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. This yields the crude methanolic extract.

  • Self-Validation Check: A small aliquot of the crude extract should be analyzed by Thin Layer Chromatography (TLC) to confirm the presence of alkaloids (visualized with Dragendorff's reagent, which gives orange spots). This validates that the extraction was successful before proceeding.

Section 3: Isolation and Purification - From Crude Mix to Pure Compound

A crude extract is a complex mixture containing hundreds of compounds. The goal of this phase is to systematically separate this mixture to isolate individual carbazole alkaloids in a high state of purity, which is an absolute prerequisite for accurate structural elucidation and bioactivity testing.

Initial Fractionation: Column Chromatography

The first step is often a low-resolution separation using column chromatography. The principle is partitioning of compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (a solvent system of increasing polarity).

  • Stationary Phase: Silica gel is the workhorse for its versatility and cost-effectiveness. Its polar surface retains polar compounds more strongly.

  • Mobile Phase: A gradient elution is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). This allows for the sequential elution of compounds from non-polar to polar.

High-Resolution Purification: Preparative HPLC

Fractions obtained from column chromatography are rarely pure. Preparative High-Performance Liquid Chromatography (HPLC) is the gold standard for final purification. It operates on the same principles as column chromatography but uses much smaller stationary phase particles and high pressure, resulting in vastly superior resolution. A reverse-phase (RP-HPLC) setup is most common for alkaloids.[17]

Detailed Protocol: RP-HPLC Purification

  • Column Selection: A C18 column is the standard choice. The non-polar C18 chains form the stationary phase.

  • Mobile Phase: A gradient of water (Solvent A) and acetonitrile or methanol (Solvent B), often with a small amount of acidifier like formic acid (0.1%) to ensure alkaloids are in their protonated form for better peak shape.

  • Sample Preparation: Dissolve the semi-pure fraction from column chromatography in the mobile phase and filter through a 0.22 µm syringe filter to remove particulates that could damage the HPLC system.

  • Method Development: Start with a broad gradient (e.g., 5% to 95% B over 30 minutes) on an analytical scale to determine the retention times of the target compounds.

  • Preparative Run: Scale up the optimized method to a preparative column. Collect eluting peaks into separate vials using a fraction collector.

  • Purity Check (Self-Validation): Analyze each collected fraction using analytical HPLC with a Photo Diode Array (PDA) detector. A pure compound should show a single, symmetrical peak at all monitored wavelengths. This step is non-negotiable and validates the purity of the isolated compound.

Section 4: Structural Elucidation - Defining the Molecule

Once a pure compound is isolated, its exact chemical structure must be determined. This is achieved by combining data from several powerful spectroscopic techniques.[11][18]

Core Techniques
  • Mass Spectrometry (MS): Provides the molecular weight of the compound. High-Resolution MS (HRMS) gives the exact molecular formula by measuring the mass-to-charge ratio with extreme accuracy.[18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the carbon-hydrogen framework.[18][20]

    • ¹H NMR: Identifies the number of different types of protons, their chemical environment, and their proximity to other protons.

    • ¹³C NMR: Identifies the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assembly of the molecular structure piece by piece.

Workflow for Structural Determination

Elucidation_Workflow cluster_spec Spectroscopic Data Acquisition Pure_Compound Pure Isolate (>95% Purity) HRMS HRMS (Determine Molecular Formula) Pure_Compound->HRMS NMR_1D 1D NMR (¹H, ¹³C, DEPT) (Identify Fragments) Pure_Compound->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Establish Connectivity) Pure_Compound->NMR_2D Data_Analysis Integrated Data Analysis & Structure Proposal HRMS->Data_Analysis NMR_1D->Data_Analysis NMR_2D->Data_Analysis Literature Comparison with Known Compounds Data_Analysis->Literature Final_Structure Final Structure (Novel or Known) Literature->Final_Structure

Caption: Integrated workflow for structural elucidation of isolated alkaloids.

Representative Spectroscopic Data

The structural features of carbazole alkaloids give rise to characteristic spectroscopic signals.

Table 1: Typical Spectroscopic Data for a C-3 Substituted Carbazole Alkaloid

TechniqueObservationInterpretation
UV-Vis Maxima at ~235, 295, 330 nmCharacteristic of the carbazole chromophore.
¹H NMR Broad singlet ~8.0-11.0 ppmN-H proton of the carbazole ring.
Aromatic protons ~7.0-8.5 ppmProtons on the fused benzene rings.
Singlet ~2.5 ppmC-3 methyl group (if present, common in phyto-carbazoles).[21]
¹³C NMR Aromatic carbons ~110-145 ppmCarbon atoms of the tricyclic core.
HRMS (ESI+) [M+H]⁺ ionProvides the exact mass for molecular formula calculation.

Section 5: Bioactivity Screening - Unveiling the Function

With a pure, structurally defined compound in hand, the final phase is to determine its biological activity. The choice of assay is hypothesis-driven, based on the known activities of related carbazole alkaloids, which include anticancer, antimicrobial, and neuroprotective effects.[6][9][22][23]

Anticancer Activity: The MTT Assay

The MTT assay is a robust, colorimetric method for assessing a compound's effect on cell viability and is a frontline screen for potential anticancer agents.[24][25][26]

Principle: Metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[25][26] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol for MTT Assay

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or MCF-7) into a 96-well plate at a density of ~5,000-10,000 cells per well. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the isolated carbazole alkaloid in culture medium. Replace the old medium in the wells with the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[25] Incubate for another 2-4 hours.[25]

  • Solubilization: Carefully aspirate the MTT solution. Add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[25][26]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis (Self-Validation): Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited). A reproducible, dose-dependent decrease in viability validates the compound's cytotoxic activity.

Antimicrobial Activity: Broth Microdilution Method

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.[27][28]

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized number of microorganisms. The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[28]

Abbreviated Protocol:

  • Preparation: Serially dilute the carbazole alkaloid in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) across the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) to each well.

  • Incubation: Incubate the plate under conditions suitable for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is identified as the lowest concentration well in which no turbidity (visual growth) is observed.[27]

Neuroprotective Activity Screening

Many carbazole alkaloids have shown potent neuroprotective effects.[3][4][10][14] A common in vitro model involves protecting neuronal cells (e.g., human neuroblastoma SH-SY5Y cells) from a neurotoxin-induced cell death.[10][14]

Principle: Cells are pre-treated with the test compound and then exposed to a neurotoxin like 6-hydroxydopamine (6-OHDA), which induces oxidative stress and apoptosis, mimicking aspects of Parkinson's disease.[10][14] A neuroprotective compound will increase cell survival.

Table 2: Example Bioactivity Data for Novel Carbazole Alkaloids

Compound IDSourceAnticancer (MCF-7) IC₅₀ (µM)Antimicrobial (S. aureus) MIC (µg/mL)Neuroprotection (SH-SY5Y) EC₅₀ (µM)[10][14][15]
CZ-001 Clausena lansium5.2 ± 0.4162.5 ± 0.3
CZ-002 Murraya koenigii> 1006410.7 ± 1.1
Doxorubicin Control0.8 ± 0.1N/AN/A
Vancomycin ControlN/A2N/A
Curcumin ControlN/AN/A5.8 ± 0.5[3]

Data are hypothetical and for illustrative purposes.

Section 6: Concluding Remarks and Future Directions

The discovery of novel bioactive carbazole alkaloids is a systematic endeavor that combines ethnobotany, natural product chemistry, and pharmacology. The framework presented here emphasizes a logical progression with self-validating steps to ensure the integrity of the results. By explaining the causality behind each methodological choice, from solvent selection in extraction to the principles of bioassays, this guide aims to equip researchers with the foundational knowledge to not only execute these workflows but also to innovate within them.

Future efforts will likely integrate more advanced techniques, such as metabolomics for rapid dereplication of known compounds in crude extracts and high-content screening for more nuanced insights into mechanism of action. The continued exploration of this privileged scaffold is certain to yield the next generation of lead compounds for tackling human diseases.

References

  • Tan, S., Zhang, W., & Guo, Y. (2019). Carbazole Alkaloids with Potential Neuroprotective Activities from the Fruits of Clausena lansium. PubMed. Available from: [Link]

  • An, S. (2022). Phyto-Carbazole Alkaloids in Neuroprotection. Encyclopedia.pub. Available from: [Link]

  • Valgas, C., de Souza, S. M., & Smânia, E. F. A. (2007). Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. Available from: [Link]

  • dos Santos, J. F., et al. (2022). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. National Institutes of Health (NIH). Available from: [Link]

  • Tan, S., Zhang, W., & Guo, Y. (2019). Geranylated carbazole alkaloids with potential neuroprotective activities from the stems and leaves of Clausena lansium. PubMed. Available from: [Link]

  • Knölker, H. J., & Reddy, K. R. (2009). Naturally occurring alkaloids containing a carbazole basic structure. ResearchGate. Available from: [Link]

  • An, S., et al. (2022). Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases. PubMed. Available from: [Link]

  • Eze, E. I., & Omodamiro, O. D. (2014). Methods of Extraction and Antimicrobial Susceptibility Testing of Plant Extracts. Semantic Scholar. Available from: [Link]

  • Tan, S., et al. (2019). Carbazole Alkaloids with Potential Neuroprotective Activities from the Fruits of Clausena lansium. ResearchGate. Available from: [Link]

  • Ramsewak, R. S., et al. (2001). Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines. Semantic Scholar. Available from: [Link]

  • Song, F., et al. (2021). The anticancer activity of carbazole alkaloids. PubMed. Available from: [Link]

  • Chakraborty, D. P. (2015). Chapter 4 Biological and Pharmacological Activities of Carbazole Alkaloids. ResearchGate. Available from: [Link]

  • Nguyen, H. D., & Le, T. H. (2024). Recent Progress in the Isolation and Bioactivities of Carbazole Alkaloids. ResearchGate. Available from: [Link]

  • An, S., et al. (2022). Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases. PubMed Central. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available from: [Link]

  • Al-Suhaimi, E. A., et al. (2022). A review on the biological potentials of carbazole and its derived products. Heliyon. Available from: [Link]

  • Tan, J. B. L., & Lim, Y. Y. (2011). Optimal methods for evaluating antimicrobial activities from plant extracts. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available from: [Link]

  • Song, F., et al. (2021). The anticancer activity of carbazole alkaloids. ResearchGate. Available from: [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. Available from: [Link]

  • Sari, D. P., et al. (2022). Antimicrobial Activity Test of Medicinal Plant Extract Using Antimicrobial Disc and Filter Paper. ResearchGate. Available from: [Link]

  • Perera, A., & Herath, H. M. T. B. (2023). An Insight into the Chemistry and Pharmacological Activities of Carbazole Derivatives: A Review. ResearchGate. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2021). Carbazole Derivatives as Potential Antimicrobial Agents. PubMed Central. Available from: [Link]

  • Singh, M., et al. (2025). Structures of the identified and quantified carbazole alkaloids in M. koenigii (leaf). ResearchGate. Available from: [Link]

  • Bhattacharyya, P., & Chowdhury, B. K. (1997). Carbazole alkaloids from Murraya koenigii. PubMed. Available from: [Link]

  • Chatterjee, D., et al. (2013). Simultaneous quantitation of nine carbazole alkaloids from Murraya koenigii (L.) Spreng by 1H qNMR spectroscopy. Semantic Scholar. Available from: [Link]

  • Wang, S., et al. (2015). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Taylor & Francis Online. Available from: [Link]

  • Makar, S. (2024). Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Ramsewak, R. S., et al. (1999). Biologically active carbazole alkaloids from Murraya koenigii. PubMed. Available from: [Link]

  • Chew, Y. X. (2024). Isolation of Carbazole Alkaloid from Murraya Koenigii and Its Anti-Obesity Properties. Tunku Abdul Rahman University of Management and Technology Institutional Repository. Available from: [Link]

  • Chen, Y., et al. (2018). Carbazole Alkaloids from Clausena anisum-olens: Isolation, Characterization, and Anti-HIV Evaluation. PubMed Central. Available from: [Link]

  • Fanti, F., et al. (2022). Analysis of carbazole alkaloids in Murraya koenigii by means of high performance liquid chromatography coupled to Tandem mass spectrometry. I.R.I.S. Institutional Research Information System. Available from: [Link]

Sources

Methodological & Application

Enantioselective HPLC Method for the Chiral Separation of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract

The stereoisomeric composition of pharmaceutical compounds is a critical quality attribute, as enantiomers of a chiral drug can exhibit significant differences in pharmacology, potency, and toxicity. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established guidelines that emphasize the need to characterize and control the enantiomeric purity of chiral drug candidates.[1] This document provides a comprehensive guide to the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the enantiomers of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine, a key intermediate in synthetic chemistry with potential pharmacological applications. This guide details the method development strategy, an optimized analytical protocol, and a validation framework based on International Council for Harmonisation (ICH) guidelines.[2][3]

Introduction and Scientific Rationale

This compound possesses a single stereocenter at the C1 position, giving rise to a pair of enantiomers, (R) and (S). The rigid tricyclic core of the tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[4] Therefore, the ability to resolve and quantify the individual enantiomers is paramount for preclinical development, enabling the assessment of the therapeutic and toxicological profile of each stereoisomer independently.

Direct separation using Chiral Stationary Phases (CSPs) is the most efficient and widely adopted strategy for resolving enantiomers via HPLC.[5][6] Among the vast array of available CSPs, those based on polysaccharide derivatives (e.g., amylose and cellulose carbamates) are exceptionally versatile and successful.[7][8][9] Their chiral recognition mechanism is based on a complex combination of interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric inclusion within the helical polymer structure.[9] The target analyte, featuring a primary amine, a chloro-substituted aromatic ring, and an indole nitrogen, presents multiple sites for such interactions, making polysaccharide-based CSPs the logical starting point for method development.

Chemical structure of this compound enantiomers

Figure 1. Enantiomers of this compound.

Method Development Workflow

The development of a robust chiral separation method follows a systematic, multi-stage process. The primary goal is to achieve baseline resolution (Rₛ ≥ 1.7) with optimal peak shape and analysis time.[10] The workflow involves screening various CSPs and mobile phase systems, followed by fine-tuning the optimal conditions.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Application CSP_Screen CSP Screening (Polysaccharide-based: Amylose & Cellulose) MP_Screen Mobile Phase Screening (Normal, Polar Organic, Reversed-Phase) CSP_Screen->MP_Screen Select best CSP Optimization Parameter Optimization - Mobile Phase Ratio - Additives (e.g., DEA, TFA) - Flow Rate & Temperature MP_Screen->Optimization Select best mode Validation Method Validation (ICH Q2(R2)) Optimization->Validation Finalize Method Application Application (Enantiomeric Purity Assay) Validation->Application

Caption: Chiral HPLC Method Development and Validation Workflow.

Optimized Analytical Protocol

This protocol is the result of a systematic screening and optimization process. An amylose-based CSP under normal phase conditions was found to provide the best enantioselectivity and peak shape for the target analyte. The addition of a basic modifier (diethylamine) to the mobile phase is critical for preventing peak tailing by neutralizing active silanol groups on the silica support and ensuring the analyte is in its neutral state.

Materials and Instrumentation
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® AM-H, 5 µm, 4.6 x 250 mm).

  • Reagents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Sample Diluent: n-Hexane / Isopropanol (90:10, v/v).

Chromatographic Conditions

All quantitative data and instrumental parameters are summarized in the table below for clarity and reproducibility.

ParameterOptimized Value
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) on 5 µm silica
Column Dimensions 4.6 mm I.D. x 250 mm length
Mobile Phase n-Hexane / Isopropanol / DEA (85 : 15 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 235 nm
Injection Volume 10 µL
Sample Concentration 0.5 mg/mL
Run Time 20 minutes
Step-by-Step Protocol
  • Mobile Phase Preparation: Precisely measure 850 mL of n-Hexane, 150 mL of Isopropanol, and 1.0 mL of Diethylamine. Combine in a suitable solvent reservoir, mix thoroughly, and degas for 15 minutes using sonication or vacuum filtration.

  • System Equilibration: Install the chiral column and purge the HPLC system with the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh approximately 5.0 mg of the racemic this compound standard and dissolve in 10.0 mL of the sample diluent to achieve a final concentration of 0.5 mg/mL.

  • Injection Sequence:

    • Inject a blank (sample diluent) to ensure no carryover or system contamination.

    • Perform at least five replicate injections of the racemic standard solution to establish system suitability (retention times, resolution, and peak symmetry).

    • Proceed with the analysis of unknown samples.

  • Data Analysis: Identify the peaks for each enantiomer. The enantiomeric excess (% ee) or purity is calculated using the peak areas (A1 and A2) as follows:

    • % ee = [ |A1 - A2| / (A1 + A2) ] × 100

Method Validation Framework

Validation of the analytical method is essential to demonstrate its suitability for the intended purpose. The protocol should be validated in accordance with ICH Q2(R2) guidelines.[3][11] Key validation parameters and their typical acceptance criteria are outlined below.

Validation ParameterProcedureAcceptance Criteria
Specificity/Selectivity Analyze a blank, the racemate, and each pure enantiomer (if available). Spike the racemate with potential impurities.Baseline resolution between enantiomers and from any impurities.[2] No interference at the analyte retention times.
System Suitability Perform 5-6 replicate injections of the racemic standard before each analytical run.Resolution (Rₛ) ≥ 2.0; Tailing Factor (T) ≤ 1.5; %RSD of peak areas ≤ 2.0%.[10]
Linearity Analyze a series of at least five concentrations of the minor enantiomer, typically from the Limit of Quantitation (LOQ) to 120% of the specification limit.Correlation coefficient (r²) ≥ 0.999.
Accuracy (Recovery) Analyze samples spiked with known amounts of the minor enantiomer at three concentration levels (e.g., 50%, 100%, 150% of the target level).[12]Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Perform at least six independent analyses of the same sample (e.g., racemate or a 1% spiked sample) on the same day with the same analyst and instrument.%RSD ≤ 5.0% for the minor enantiomer.
Robustness Systematically vary critical method parameters (e.g., mobile phase composition ±2%, flow rate ±10%, temperature ±2°C) and assess the impact on resolution and retention.Resolution (Rₛ) remains ≥ 1.7. System suitability criteria are met under all varied conditions.
Limit of Quantitation (LOQ) Determine the lowest concentration of the minor enantiomer that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10.[10]

Conclusion

The described HPLC method provides a reliable and robust solution for the chiral separation of this compound enantiomers. By employing a commercially available amylose-based chiral stationary phase under optimized normal phase conditions, baseline resolution with excellent peak symmetry is achieved. The detailed protocol and the accompanying validation framework offer a comprehensive guide for researchers in pharmaceutical development and quality control, ensuring accurate and reproducible determination of enantiomeric purity.

References

  • Afzal, A., & Wainer, I. W. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Methods in Molecular Biology, 1985, 93-126.

  • Yamamoto, C., et al. (2018). Application of Polysaccharide-Based Chiral HPLC Columns for Separation of Nonenantiomeric Isomeric Mixtures of Organometallic Compounds. ACS Omega, 3(12), 18835-18842.

  • Patel, B. K., & Das, S. (2016). Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes. In Chiral Separations. Springer.

  • Yamamoto, C., et al. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega, 7(5), 4629-4638.

  • Aturki, Z., & D'Orazio, G. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(23), 5727.

  • BenchChem. (2025). A Comparative Guide to Regulatory Guidelines for the Validation of Chiral Separation Methods.

  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development.

  • McConnell, O., et al. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology.

  • SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydrocarbazole on Newcrom R1 HPLC column.

  • Aturki, Z., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7047.

  • Uddin, M. N., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 14(1), 81-87.

  • Sathiyasundar, R., et al. (2020). Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. European Journal of Biomedical and Pharmaceutical Sciences, 7(4), 260-264.

  • Sangshetti, J. N., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(16), 6175.

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia.

  • Agranat, I., Caner, H., & Caldwell, J. (2002). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology. Marcel Dekker, Inc.

  • Torres, E., et al. (2020). Enantioselective synthesis of tetrahydrocarbazoles via trienamine catalysis and their anxiolytic-like activity. Organic & Biomolecular Chemistry, 18(2), 246-250.

  • Thiruvalluvar, A. A., et al. (2009). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. Acta Crystallographica Section E, 65(Pt 10), o2505.

  • Archana, R., et al. (2009). 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. Acta Crystallographica Section E, 66(Pt 1), o2299.

  • Sharma, A., et al. (2020). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Pharmaceutical Sciences, 82(5), 834-842.

Sources

Application Note: Structural Characterization of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine using Mass Spectrometry and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a substituted tetrahydrocarbazole, a scaffold of significant interest in medicinal chemistry and drug development due to the diverse biological activities of carbazole alkaloids, including anti-cancer and anti-inflammatory properties[1][2]. Accurate and unambiguous structural characterization is a critical step in the synthesis and development of such novel compounds, ensuring identity, purity, and providing the foundational data for structure-activity relationship (SAR) studies.

This application note provides a comprehensive guide with detailed protocols for the structural elucidation of this compound using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. The methodologies described herein are designed to be self-validating and are grounded in established analytical principles, providing researchers with a robust framework for the characterization of this and structurally related molecules.

Part 1: Mass Spectrometry Analysis for Molecular Formula Confirmation

Mass spectrometry is an indispensable tool in pharmaceutical analysis for its sensitivity and ability to provide precise molecular weight information.[3] For a molecule like this compound, which contains a basic amine group, a soft ionization technique is paramount to minimize fragmentation and preserve the molecular ion for accurate mass determination.

Rationale for Method Selection: ESI-QTOF

Electrospray Ionization (ESI) is the chosen method as it is a soft ionization technique ideal for polar and thermally labile molecules, including those with amine functionalities.[4] ESI generates charged ions from a liquid solution, typically producing a protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[5] This contrasts with hard ionization methods like Electron Ionization (EI), which often cause extensive fragmentation, making the molecular ion difficult to observe.[5][6]

Pairing ESI with a Quadrupole Time-of-Flight (QTOF) mass analyzer provides both high resolution and high mass accuracy. This allows for the determination of the elemental composition from the exact mass of the [M+H]⁺ ion and confirmation of the chlorine atom's presence through its characteristic isotopic pattern.[7]

Predicted Mass Spectrum and Fragmentation

The molecular formula of the target compound is C₁₂H₁₃ClN₂. The presence of a chlorine atom is expected to produce a distinct isotopic pattern for the molecular ion peak, with an [M+H]⁺ peak and an [M+2+H]⁺ peak in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[7] Tandem mass spectrometry (MS/MS) experiments, using techniques like Collision-Induced Dissociation (CID), can provide structural information by inducing fragmentation of the precursor ion.[3]

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage: A common fragmentation pathway for amines involves cleavage of the C-C bond adjacent to the C-N bond.[8][9]

  • Loss of Ammonia (NH₃): The protonated amine can facilitate the loss of a neutral ammonia molecule.

A summary of the expected high-resolution mass spectrometry data is presented below.

Table 1: Predicted HRMS Data for C₁₂H₁₃ClN₂

Ion Species Isotope Calculated m/z Proposed Fragment Structure / Origin
[M+H]⁺ ³⁵Cl 221.0816 Protonated Molecular Ion
[M+H]⁺ ³⁷Cl 223.0787 Protonated Molecular Ion (Isotope)
[M-NH₂]⁺ ³⁵Cl 204.0551 Loss of the amine radical (from M⁺•)
[M-NH₂]⁺ ³⁷Cl 206.0521 Loss of the amine radical (Isotope)
[M+H-NH₃]⁺ ³⁵Cl 204.0551 Loss of neutral ammonia from [M+H]⁺

| [M+H-NH₃]⁺ | ³⁷Cl | 206.0521 | Loss of neutral ammonia (Isotope) |

Experimental Protocol: ESI-QTOF Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized compound.

    • Dissolve in 10 mL of HPLC-grade methanol to create a 100 µg/mL stock solution.

    • Prepare a working solution by diluting the stock solution 1:100 in 50:50 methanol:water with 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid ensures efficient protonation of the amine.

  • Instrumentation and Data Acquisition:

    • Instrument: An Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent.

    • Ionization Mode: ESI, Positive.

    • Infusion: Direct infusion using a syringe pump at a flow rate of 5 µL/min.

    • Mass Range: m/z 50 - 500.

    • Capillary Voltage: 3500 V.

    • Gas Temperature: 300 °C.

    • Fragmentor Voltage: 120 V.

    • Data Analysis: Use instrument software to perform formula determination on the observed m/z for the [M+H]⁺ ion, specifying the elements C, H, N, and Cl. Verify the isotopic pattern and spacing against the theoretical model for a single chlorine atom.

Workflow Visualization

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis s1 Weigh Compound (1 mg) s2 Dissolve in Methanol (10 mL) s1->s2 s3 Dilute to 1 µg/mL in 50:50 MeOH:H₂O + 0.1% Formic Acid s2->s3 d1 Direct Infusion (5 µL/min) s3->d1 d2 ESI-QTOF MS (Positive Mode) d1->d2 a1 Identify [M+H]⁺ Ion d2->a1 a2 Verify Isotopic Pattern (~3:1 for ³⁵Cl/³⁷Cl) a1->a2 a3 Confirm Elemental Comp. (High Mass Accuracy) a2->a3 NMR_Workflow cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis & Assignment prep Prepare Sample (5-10 mg in 0.6 mL DMSO-d₆) h1 ¹H NMR prep->h1 c13 ¹³C NMR prep->c13 cosy gCOSY prep->cosy hsqc gHSQC prep->hsqc proc Process & Reference Spectra assign_h1 Assign ¹H Spin Systems (using ¹H & COSY) proc->assign_h1 assign_c13 Assign ¹³C Signals (using ¹³C & HSQC) proc->assign_c13 assign_h1->assign_c13 struct Confirm Final Structure assign_c13->struct

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The combination of high-resolution mass spectrometry and a suite of NMR experiments provides a powerful and definitive method for the structural characterization of this compound. ESI-QTOF analysis confirms the elemental composition and the presence of the chlorine atom, while 1D and 2D NMR spectroscopy provides the complete atomic connectivity. Following these detailed protocols will ensure the generation of high-quality, reliable data, which is fundamental for any research or drug development program involving novel chemical entities.

References

  • Longdom Publishing. (n.d.). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis.
  • Katritzky, A. R., et al. (1988). 13C NMR chemical shift assignments for some carbazole derivatives. Magnetic Resonance in Chemistry, 26(4), 347–350.
  • Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry.
  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
  • ResearchGate. (n.d.). Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS. Request PDF.
  • ResearchGate. (n.d.). A study of substituent effect on 1H and 13C NMR spectra of mono, di and poly substituted carbazoles.
  • ResearchGate. (n.d.). A study of Substituent Effect on 1H and 13C nmr Spectra of N- and C-Substituted Carbazoles.
  • Mahdi, M. H., et al. (2022). Substituted Tetrahydrocarbazole Based on Indomethacin and Diclofenac with Heterocyclic Compound, Synthesis, Spectral and. Journal of Medicinal and Chemical Sciences, 5(6), 933-942.
  • ResearchGate. (n.d.). 13C NMR Spectrumof THCYP. Download Scientific Diagram.
  • Chemguide. (n.d.). mass spectra - the M+2 peak.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from University of Arizona, Department of Chemistry and Biochemistry.
  • MDPI. (n.d.). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents.

Sources

Application Note: A Robust HPLC Method for the Quantification of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a detailed, robust, and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine. This compound is a significant carbazole derivative with potential applications in pharmaceutical research and development. The developed reversed-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and specificity, making it suitable for routine analysis in research and quality control environments. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering instrument setup, mobile phase preparation, sample handling, and method validation considerations based on established scientific principles and regulatory guidelines.

Introduction

Carbazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] The specific compound, this compound, is a key intermediate or potential active pharmaceutical ingredient (API) whose purity and concentration must be accurately determined during synthesis and formulation development. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of individual components in a mixture.[3]

The development of a successful HPLC method hinges on a thorough understanding of the analyte's physicochemical properties and the principles of chromatographic separation. As a primary aromatic amine, this compound's basic nature can pose challenges such as peak tailing on traditional silica-based columns.[4] This method addresses these challenges through the careful selection of a suitable stationary phase and mobile phase composition to ensure symmetrical peak shapes and reproducible results.

This document provides a step-by-step protocol for the quantitative analysis of this compound, grounded in established practices for HPLC method development for heterocyclic and amine-containing compounds.[5][6]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is suitable.

  • Chromatographic Column: A C18 reversed-phase column is recommended as a starting point due to its versatility and wide use for carbazole derivatives.[7] A column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm is appropriate for initial method development.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Formic acid (or Trifluoroacetic acid, analytical grade)

    • This compound reference standard

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC method. These parameters may require optimization based on the specific HPLC system and column used.

ParameterRecommended Condition
Stationary Phase C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileThe addition of a small percentage of acid to the mobile phase helps to protonate the primary amine, leading to improved peak shape and reproducibility.[8] Formic acid is a common choice for its compatibility with mass spectrometry.[8]
Elution Mode Gradient elution is recommended to ensure the timely elution of the analyte and any potential impurities with differing polarities. A suggested starting gradient is: 0-15 min: 20-80% B15-20 min: 80% B20-21 min: 80-20% B21-25 min: 20% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.
Detection Wavelength UV detection at a wavelength that provides maximum absorbance for the carbazole chromophore. A preliminary UV scan of the analyte in the mobile phase is recommended. A starting wavelength of 254 nm can be used.[3]
Injection Volume 10 µL

Protocol

Preparation of Mobile Phase
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to a 1 L volumetric flask containing HPLC-grade water. Fill to the mark with water and mix thoroughly.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1 mL of formic acid to a 1 L volumetric flask containing HPLC-grade acetonitrile. Fill to the mark with acetonitrile and mix thoroughly.

  • Degassing: Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging) to prevent the formation of air bubbles in the pump and detector.

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) and dilute to the mark.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in a suitable solvent. Dilute the sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column or interfere with the analysis.

HPLC System Setup and Analysis
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection Sequence: Set up the injection sequence in the chromatography data system (CDS) software. It is recommended to inject a blank (mobile phase) first, followed by the standard solutions in increasing order of concentration, and then the sample solutions.

  • Data Acquisition: Start the data acquisition and monitor the chromatograms for the elution of the analyte peak.

Data Analysis and Method Validation

Quantification

The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to a calibration curve generated from the peak areas of the standard solutions.

Method Validation

For use in a regulated environment, the analytical method must be validated according to ICH (International Council for Harmonisation) guidelines. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank, a placebo (if applicable), and the analyte spiked with potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve with a correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by performing recovery studies on spiked samples at different concentration levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

Visualization

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (A: 0.1% HCOOH in H2O, B: 0.1% HCOOH in ACN) Equilibration HPLC System Equilibration MobilePhase->Equilibration StandardPrep Standard Solution Preparation (Stock and Working Standards) Injection Injection of Samples and Standards StandardPrep->Injection SamplePrep Sample Solution Preparation SamplePrep->Injection Equilibration->Injection DataAcquisition Chromatographic Data Acquisition Injection->DataAcquisition PeakIntegration Peak Integration and Identification DataAcquisition->PeakIntegration Calibration Calibration Curve Generation PeakIntegration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for the HPLC quantification of this compound.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the quantification of this compound. The use of a C18 reversed-phase column with a gradient elution of acetonitrile and water containing formic acid offers excellent separation and peak shape for this primary aromatic amine. This method is a valuable tool for researchers and drug development professionals involved in the synthesis, formulation, and quality control of this important carbazole derivative. The outlined protocol, along with the principles of method validation, will ensure the generation of high-quality, reproducible data.

References

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available at: [Link]

  • Determination of Heterocyclic Amines in Atmospheric Particles by Reversed Phase High Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • Synthesis of Carbazole Derivative Compound with the Mannich Reaction and Antioxidant Activity. AIP Publishing. Available at: [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. Available at: [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Today. Available at: [Link]

  • Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia. Available at: [Link]

  • Analysis of foods for heterocyclic aromatic amine carcinogens by solid-phase extraction and high-performance liquid chromatography. PubMed. Available at: [Link]

  • The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Waters Corporation. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of some newer carbazole derivatives. Slideshare. Available at: [Link]

  • Preparation and property analysis of antioxidant of carbazole derivatives. NIH. Available at: [Link]

  • 8-Chloro-2,3,4,9-tetrahydro-1H-carbazole. PubChem. Available at: [Link]

  • Preparation and Property Analysis of Antioxidant of Carbazole Derivatives. ResearchGate. Available at: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography–Mass spectrometry. NIH. Available at: [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. Available at: [Link]

  • Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. NISCAIR. Available at: [Link]

Sources

"protocol for in vitro cytotoxicity assay of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Protocol for In Vitro Cytotoxicity Assay of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Audience: Researchers, scientists, and drug development professionals.

Evaluating the Cytotoxic Potential of this compound: A Comprehensive Guide

Carbazole derivatives have garnered significant attention in medicinal chemistry as a promising class of heterocyclic compounds with a wide spectrum of biological activities, including potent anti-cancer properties.[1][2][3] This application note provides a detailed, field-proven protocol for assessing the in vitro cytotoxicity of a specific novel agent, this compound. The primary objective is to determine the compound's half-maximal inhibitory concentration (IC50), a key metric for evaluating its potential as a therapeutic agent.

This guide is structured to provide not only a step-by-step methodology but also the scientific rationale behind critical experimental choices. We will utilize the AlamarBlue™ (resazurin) assay, a robust, sensitive, and non-destructive method for quantifying cellular metabolic activity, which serves as a direct indicator of cell viability.

The Scientific Principle: The Resazurin Reduction Assay

The core of this protocol is the AlamarBlue™ assay, which is based on the metabolic reduction of resazurin.[4][5] In viable, metabolically active cells, intracellular enzymes, primarily mitochondrial dehydrogenases, reduce the non-fluorescent, blue resazurin dye to the highly fluorescent, pink resorufin.[6] This conversion is directly proportional to the number of living cells. Consequently, a decrease in resorufin production in treated cells compared to untreated controls indicates a loss of viability or a cytotoxic effect.[7]

G cluster_cell Metabolically Active Cell Resazurin Resazurin (Blue, Non-fluorescent) Reductases Mitochondrial Reductases (NAD(P)H) Resazurin->Reductases Enters Cell Resorufin Resorufin (Pink, Highly Fluorescent) Reductases->Resorufin Reduction Measurement Fluorescence/Absorbance Measurement Resorufin->Measurement Quantified

Caption: Mechanism of the AlamarBlue (Resazurin) assay.

Materials and Reagents

Successful and reproducible results depend on high-quality materials and properly prepared reagents.

Category Item Recommended Source/Specification Purpose
Test Compound This compoundHigh purity (>98%)The agent being tested for cytotoxicity.
Dimethyl Sulfoxide (DMSO)Cell culture grade, sterileSolvent for dissolving the test compound.
Cell Lines Cancer Cell Line (e.g., A549, HepG2, U87 MG)ATCC® or equivalentTo evaluate anti-proliferative activity on a relevant cancer model.[8][9][10]
Normal/Non-cancerous Cell Line (e.g., hTERT Fibroblasts)ATCC® or equivalentTo assess selective cytotoxicity and potential toxicity to healthy cells.[11]
Culture Media Basal Medium (e.g., DMEM, RPMI-1640)Dependent on cell line requirementsProvides essential nutrients for cell growth.[12]
Fetal Bovine Serum (FBS)Heat-inactivated, qualifiedProvides growth factors and hormones.
Penicillin-Streptomycin Solution (100X)10,000 U/mL Penicillin, 10,000 µg/mL StreptomycinPrevents bacterial contamination.
Reagents AlamarBlue™ HS Cell Viability ReagentThermo Fisher Scientific or equivalentIndicator dye for measuring cell viability.[5]
Trypsin-EDTA Solution0.25% Trypsin, 0.53 mM EDTAFor detaching adherent cells during subculture.
Phosphate-Buffered Saline (PBS)pH 7.4, sterileFor washing cells.
Positive Control (e.g., Doxorubicin)Sigma-Aldrich or equivalentA known cytotoxic agent to validate assay performance.
Labware 96-well flat-bottom, black-walled, clear-bottom microplatesTissue-culture treated, sterileFor minimizing fluorescence signal crosstalk.[13]
Cell culture flasks (T-25, T-75)Tissue-culture treated, sterileFor cell propagation.
Serological pipettes, micropipettes, and sterile tipsVarious sizesFor sterile liquid handling.
Equipment Humidified Incubator37°C, 5% CO₂For maintaining optimal cell culture conditions.
Class II Biosafety CabinetTo ensure sterility during cell handling.
Inverted MicroscopeFor visualizing cell morphology and confluency.
Microplate ReaderFluorescence (Ex: 560 nm, Em: 590 nm) or Absorbance (570 nm & 600 nm) capabilityTo quantify the assay signal.[14]
CentrifugeFor pelleting cells.
Experimental Workflow: A Step-by-Step Protocol

This protocol is designed for a 96-well plate format. It is imperative to perform all cell handling steps under strict aseptic conditions in a biosafety cabinet.

G A Phase 1: Cell Culture - Thaw & propagate cells - Maintain sub-confluent cultures B Phase 2: Cell Seeding - Trypsinize and count cells - Seed into 96-well plate - Incubate 24h for adhesion A->B C Phase 3: Compound Treatment - Prepare serial dilutions - Add compound/controls to wells - Incubate 48-72h B->C D Phase 4: AlamarBlue Assay - Add AlamarBlue reagent - Incubate 1-4h (light-protected) C->D E Phase 5: Data Acquisition - Measure fluorescence/absorbance on a plate reader D->E F Phase 6: Data Analysis - Calculate % Viability - Plot Dose-Response Curve - Determine IC50 Value E->F

Caption: Overall experimental workflow for the cytotoxicity assay.

  • Initiate Culture: Thaw cryopreserved cells rapidly in a 37°C water bath and transfer them to a pre-warmed complete culture medium. Centrifuge to remove the cryoprotectant (DMSO) and resuspend in fresh medium.[15]

  • Propagation: Culture the cells in T-75 flasks. Monitor cell growth daily.

  • Subculture (Passaging): When cells reach approximately 80% confluency, passage them to maintain exponential growth.[16] For adherent cells, wash with PBS, add Trypsin-EDTA to detach the monolayer, neutralize with complete medium, centrifuge, and re-seed into new flasks at the appropriate split ratio.

  • Prepare Cell Suspension: Harvest cells that are in the logarithmic growth phase. Create a single-cell suspension and perform a cell count using a hemocytometer or automated cell counter.

  • Seed Plate: Dilute the cell suspension to the predetermined optimal seeding density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Incubate: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere and resume normal growth.

  • Prepare Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) of this compound in sterile DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in serum-free medium to create a range of treatment concentrations (e.g., 0.1 µM to 100 µM). Prepare enough of each concentration to treat triplicate wells.

  • Administer Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

  • Establish Controls: It is critical to include the following controls on every plate:

    • Untreated Control: Cells treated with culture medium only. This represents 100% viability.

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration wells. This checks for any solvent-induced toxicity.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm the assay is working correctly.

    • Blank Control: Wells containing medium only (no cells). This is used for background subtraction.[5]

  • Incubate: Return the plate to the incubator for the desired exposure period, typically 48 or 72 hours.

  • Reagent Preparation: Warm the AlamarBlue™ reagent to 37°C.

  • Add Reagent: Add AlamarBlue™ reagent equal to 10% of the culture volume (10 µL for a 100 µL well volume) to each well, including the blank controls.[7][14]

  • Incubate: Incubate the plate for 1-4 hours at 37°C, protected from direct light. The optimal incubation time may vary by cell type and should be determined empirically.

  • Measure Signal: Read the plate using a microplate reader.

    • Fluorescence: Excitation at ~560 nm, Emission at ~590 nm.

    • Absorbance: Measure at 570 nm and a reference wavelength of 600 nm.

  • Background Subtraction: Subtract the average reading of the blank control wells from all other wells.

  • Calculate Percent Viability: Determine the percentage of cell viability for each concentration using the following formula: % Viability = (Mean RFU of Treated Sample / Mean RFU of Untreated Control) * 100

  • Determine IC50:

    • Plot % Viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (four-parameter logistic curve fit) to generate a dose-response curve.[17][18]

    • The IC50 is the concentration of the compound that results in a 50% reduction in cell viability.[19] This value can be interpolated directly from the fitted curve. Software such as GraphPad Prism or specialized Excel add-ins are commonly used for this analysis.[17][19]

Interpretation and Validation
  • Dose-Response: A successful experiment will yield a sigmoidal dose-response curve, indicating that as the concentration of the carbazole derivative increases, cell viability decreases.

  • IC50 Value: A lower IC50 value signifies higher cytotoxic potency.

  • Selectivity Index (SI): To gauge cancer cell selectivity, the SI can be calculated by dividing the IC50 value obtained for the normal cell line by the IC50 value for the cancer cell line (SI = IC50_normal / IC50_cancer). An SI value greater than 1 suggests selective toxicity towards cancer cells, a highly desirable trait for a potential therapeutic.

  • Control Validation: The vehicle control should show viability near 100%, confirming that the solvent (DMSO) is not toxic at the concentration used. The positive control should exhibit a significant reduction in viability, validating the assay's ability to detect cytotoxicity.

References

  • AlamarBlue Assay Protocol . (2024). Advanced BioMatrix. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays . (2025). CLYTE Technologies. [Link]

  • Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue . Bio-Rad Antibodies. [Link]

  • Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids . (2021). Scientific Reports, PMC - NIH. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation . (2025). CLYTE Technologies. [Link]

  • AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols . Allevi bioprinters. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods . Springer Nature Experiments. [Link]

  • ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines. (2012). Google Books.
  • Cell Viability Assays - Assay Guidance Manual . (2013). NCBI Bookshelf - NIH. [Link]

  • The Role of LDH in Cellular Cytotoxicity . (2020). G-Biosciences. [Link]

  • How can I calculate IC50 for a cytotoxic substance? . (2015). ResearchGate. [Link]

  • LDH CYTOTOXICITY ASSAY KIT . Tiaris Biosciences. [Link]

  • Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents . (2022). Frontiers in Chemistry. [Link]

  • ATCC ANIMAL CELL CULTURE GUIDE . On Science. [Link]

  • How to Analyse MTT/MTS Assay Data and IC50 using Excel . (2023). YouTube. [Link]

  • What cell line should I choose for citotoxicity assays? . (2023). ResearchGate. [Link]

  • How to calculate IC50 values for Cytotoxicity assay? . (2014). ResearchGate. [Link]

  • How to calculate IC50 . Science Gateway. [Link]

  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds . (2020). ResearchGate. [Link]

  • Establishment of Drug-resistant Cell Lines . Creative Bioarray. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening . (2020). Sovremennye tehnologii v medicine, PMC. [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer . (2018). Cancers, PMC - NIH. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells . (2019). Assay Guidance Manual, NCBI - NIH. [Link]

  • Studies on interactions of carbazole derivatives with DNA, cell image, and cytotoxicity . (2018). Bioorganic & Medicinal Chemistry. [Link]

  • Effect of carbazoles on A2780 cell viability . ResearchGate. [Link]

  • Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line . (2015). PLoS One, PubMed. [Link]

  • Carbazole Aminoalcohols Induce Antiproliferation and Apoptosis of Human Tumor Cells by Inhibiting Topoisomerase I . (2016). ChemMedChem, PubMed. [Link]

  • Synthesis and in vitro anticancer activity of novel 1,4-dimethyl-9-H-carbazol-3-yl) methanamine derivatives against human glioma U87 MG cell line . (2023). ResearchGate. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole Derivatives

The 6-chloro-2,3,4,9-tetrahydro-1H-carbazole scaffold is a cornerstone in the synthesis of numerous pharmaceutical compounds, most notably as a key intermediate in the production of Carvedilol, a widely prescribed beta-blocker for the management of hypertension and heart failure. The therapeutic significance of Carvedilol and other drugs derived from this heterocyclic system underscores the critical need for robust, scalable, and economically viable synthetic routes. This guide provides an in-depth exploration of the large-scale synthesis of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole and its derivatives, offering detailed protocols, mechanistic insights, and practical considerations for researchers, scientists, and professionals in drug development and manufacturing. Our focus extends beyond mere procedural documentation to encompass the underlying chemical principles, process optimization strategies, and safety imperatives essential for successful industrial-scale production.

I. Strategic Approaches to the Synthesis of the Tetrahydrocarbazole Core

The construction of the tetrahydrocarbazole framework is predominantly achieved through two classical and well-established methodologies: the Borsche–Drechsel cyclization and the more general Fischer indole synthesis. While modern catalytic methods are emerging, these two remain the workhorses of industrial production due to their reliability and cost-effectiveness.

The Borsche–Drechsel Cyclization and Fischer Indole Synthesis: A Mechanistic Overview

The Borsche–Drechsel cyclization is, in essence, a specific application of the broader Fischer indole synthesis.[1] This acid-catalyzed reaction involves the condensation of an arylhydrazine with a ketone or aldehyde, followed by a[2][2]-sigmatropic rearrangement to form the indole ring system.[3] In the context of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole synthesis, the key starting materials are 4-chlorophenylhydrazine and cyclohexanone.

The reaction mechanism, a cornerstone of heterocyclic chemistry, proceeds as follows:

  • Hydrazone Formation: The initial step is the acid-catalyzed condensation of 4-chlorophenylhydrazine with cyclohexanone to form the corresponding hydrazone.

  • Tautomerization: The hydrazone undergoes tautomerization to its enamine form.

  • [2][2]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the enamine undergoes a[2][2]-sigmatropic rearrangement, leading to a di-imine intermediate.

  • Rearomatization and Cyclization: The intermediate then undergoes rearomatization and cyclization, followed by the elimination of ammonia, to yield the final 6-chloro-2,3,4,9-tetrahydro-1H-carbazole product.

Fischer_Indole_Synthesis 4-Chlorophenylhydrazine 4-Chlorophenylhydrazine Hydrazone_Formation Hydrazone Formation (Acid Catalyst) 4-Chlorophenylhydrazine->Hydrazone_Formation Cyclohexanone Cyclohexanone Cyclohexanone->Hydrazone_Formation Hydrazone Hydrazone Intermediate Hydrazone_Formation->Hydrazone Tautomerization Tautomerization Hydrazone->Tautomerization Enamine Enamine Intermediate Tautomerization->Enamine Sigmatropic_Rearrangement [2][2]-Sigmatropic Rearrangement Enamine->Sigmatropic_Rearrangement Di_imine Di-imine Intermediate Sigmatropic_Rearrangement->Di_imine Cyclization_Elimination Cyclization & NH3 Elimination Di_imine->Cyclization_Elimination Final_Product 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole Cyclization_Elimination->Final_Product

Caption: Mechanistic pathway of the Fischer indole synthesis.
Comparative Analysis of Synthetic Routes for Large-Scale Production

For industrial applications, the choice of synthetic route is governed by factors such as yield, cost of raw materials, process safety, and environmental impact.

Synthetic RouteKey ReagentsCatalyst/AcidSolventTemperature (°C)Reaction Time (h)Typical Yield (%)AdvantagesDisadvantages
Fischer Indole Synthesis 4-Chlorophenylhydrazine, CyclohexanoneGlacial Acetic Acid / HClAcetic AcidReflux1 - 385-95[4]High yield, cost-effective, well-established.Harsh acidic conditions, potential for side reactions.
Palladium-Catalyzed Annulation 2-Iodo-4-chloroaniline, CyclohexanonePalladium Acetate (Pd(OAc)₂)DMF~1053 - 5~65[5]Milder conditions, broader functional group tolerance.Expensive catalyst, requires inert atmosphere, lower yield.
Green Chemistry Approach 4-Chlorophenylhydrazine, Cyclohexanone[bmim(BF4)] (ionic liquid)MethanolReflux1 - 2~90Environmentally friendly, recyclable catalyst.Higher initial cost of ionic liquid, potential for scalability challenges.

II. Detailed Protocol for the Large-Scale Synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole via Fischer Indole Synthesis

This protocol is designed for a multi-kilogram scale production in a controlled manufacturing environment.

Reagents and Materials
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (kg)Moles
4-Chlorophenylhydrazine hydrochloride1073-70-7179.0417.9100
Cyclohexanone108-94-198.1410.8110
Glacial Acetic Acid64-19-760.0572.01200
Water7732-18-518.02As required-
Methanol67-56-132.04As required-
Equipment
  • Glass-lined reactor (200 L) with reflux condenser, stirrer, and dropping funnel

  • Heating and cooling system

  • Nutsche filter or centrifuge

  • Vacuum drying oven

Step-by-Step Procedure
  • Reaction Setup: Charge the 200 L glass-lined reactor with glacial acetic acid (72.0 kg).

  • Reagent Addition: While stirring, add 4-chlorophenylhydrazine hydrochloride (17.9 kg) to the acetic acid.

  • Heating: Heat the mixture to reflux (approximately 118 °C).

  • Cyclohexanone Addition: Once reflux is achieved, add cyclohexanone (10.8 kg) dropwise over a period of 1-2 hours using the dropping funnel. Maintain a steady reflux throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue to reflux for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to 15-20 °C. The product will precipitate out of the solution.

  • Isolation: Filter the solid product using a Nutsche filter or centrifuge.

  • Washing: Wash the filter cake with cold water until the filtrate is neutral, followed by a wash with cold methanol to remove residual acetic acid and other impurities.

  • Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Large_Scale_Synthesis_Workflow cluster_0 Reaction Stage cluster_1 Work-up and Isolation Charge_Reactor 1. Charge Reactor (Glacial Acetic Acid) Add_Hydrazine 2. Add 4-Chlorophenylhydrazine HCl Charge_Reactor->Add_Hydrazine Heat_to_Reflux 3. Heat to Reflux (~118°C) Add_Hydrazine->Heat_to_Reflux Add_Cyclohexanone 4. Add Cyclohexanone (dropwise) Heat_to_Reflux->Add_Cyclohexanone Reflux_and_Monitor 5. Reflux and Monitor (TLC/HPLC) Add_Cyclohexanone->Reflux_and_Monitor Cool_and_Precipitate 6. Cool to 15-20°C Reflux_and_Monitor->Cool_and_Precipitate Filter_Product 7. Filter (Nutsche/Centrifuge) Cool_and_Precipitate->Filter_Product Wash_Cake 8. Wash with Water and Methanol Filter_Product->Wash_Cake Dry_Product 9. Dry under Vacuum Wash_Cake->Dry_Product

Caption: Workflow for large-scale synthesis.
Process Safety and Hazard Analysis
  • Hazardous Reagents:

    • 4-Chlorophenylhydrazine hydrochloride: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection.

    • Glacial Acetic Acid: Corrosive. Use in a well-ventilated area and wear acid-resistant gloves and eye protection.

    • Cyclohexanone: Flammable liquid and vapor. Keep away from ignition sources.

  • Exothermic Reaction: The reaction is exothermic. Controlled addition of cyclohexanone is crucial to manage the reaction temperature and prevent a runaway reaction.

  • Waste Disposal: The acidic filtrate and washings should be neutralized before disposal according to local regulations.

III. Synthesis of a Key Derivative: 4-(2,3-Epoxypropoxy)carbazole

A crucial downstream application of tetrahydrocarbazoles is their conversion to carbazoles, which are then further functionalized. 4-(2,3-Epoxypropoxy)carbazole is a vital intermediate in the synthesis of Carvedilol.[6] While the direct precursor is 4-hydroxycarbazole, the synthesis of this intermediate is a prime example of the derivatization of the carbazole core.

Detailed Protocol for the Synthesis of 4-(2,3-Epoxypropoxy)carbazole

This protocol is adapted from established laboratory procedures and can be scaled up with appropriate engineering controls.[2][7]

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
4-Hydroxycarbazole52602-39-8183.20100 g (0.545 mol)
Sodium Hydroxide1310-73-240.0023.0 g (0.575 mol)
Deionized Water7732-18-518.02300 mL
Dimethyl Sulfoxide (DMSO)67-68-578.13150 mL
Epichlorohydrin106-89-892.5275.6 g (0.817 mol)
  • Base Preparation: In a suitable reaction vessel, dissolve sodium hydroxide (23.0 g) in deionized water (300 mL) with stirring.

  • Addition of 4-Hydroxycarbazole: To the stirred sodium hydroxide solution, add 4-hydroxycarbazole (100 g) over 10-15 minutes.

  • Cooling: Cool the reaction mixture to 10-15 °C.

  • DMSO Addition: Add DMSO (150 mL) dropwise over approximately 45 minutes, maintaining the temperature at 10-15 °C.

  • Epichlorohydrin Addition: After stirring for an additional 15 minutes, add epichlorohydrin (75.6 g) over 1 hour, ensuring the temperature remains between 10-15 °C.

  • Reaction: Slowly raise the temperature of the reaction mixture to 45 °C and maintain stirring for 6 hours. Monitor the reaction completion by TLC or HPLC.

  • Work-up: Upon completion, dilute the reaction mixture with water. The product will precipitate.

  • Isolation and Purification: Filter the solid product, wash with water, and recrystallize from methanol to obtain pure 4-(2,3-epoxypropoxy)carbazole.

IV. Conclusion and Future Perspectives

The large-scale synthesis of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole derivatives is a mature and well-optimized field, largely reliant on the classical Fischer indole synthesis. The robustness and cost-effectiveness of this method make it the preferred choice for industrial production. As the pharmaceutical industry increasingly embraces green chemistry principles, there is a growing interest in developing more sustainable synthetic routes.[8][9] The use of ionic liquids and catalytic systems holds promise for reducing the environmental footprint of this important class of compounds. Future research will likely focus on the development of continuous flow processes and the use of biocatalysis to further enhance the efficiency and sustainability of tetrahydrocarbazole synthesis.

V. References

  • BenchChem. (2025). Application Notes and Protocols for the Enantioselective Synthesis of (S)-(+)-4-(2,3-Epoxypropoxy)carbazole. Retrieved from BenchChem website.

  • Connect Journals. (2013). SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. Indian Journal of Heterocyclic Chemistry, 22.

  • Google Patents. (n.d.). WO2005115981A2 - A process for the preparation of 1-(9h-carbazol-4-yloxy)-3-2-(-methoxyphenoxy)-ethyl amino-propan-2-ol. Retrieved from

  • aichat.physics.ucla.edu. (n.d.). 1 2 3 4 Tetrahydrocarbazole Synthesis. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Process For The Purification Of Carvedilol Intermediate. Retrieved from [Link]

  • BenchChem. (2025). Comparative analysis of different synthetic routes to 6-Methoxy-1,2,3,4-tetrahydrocarbazole. Retrieved from BenchChem website.

  • Mahadevan, K. M., & Kumar, T. O. S. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. ACG Publications.

  • Eisenbraun, E. J., & Hall, J. W. (1966). Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. Proceedings of the Oklahoma Academy of Science, 47, 217-221.

  • Organic Syntheses. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Retrieved from [Link]

  • Chaudhari, T. Y., et al. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(1), 160-171.

  • Taylor & Francis Online. (2009). Full article: Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis. Retrieved from [Link]

  • rfid-dev-02.handsonsystems.com. (n.d.). 1 2 3 4 Tetrahydrocarbazole Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent approaches to the synthesis of tetrahydrocarbazoles. Organic & Biomolecular Chemistry.

  • Organic Syntheses. (n.d.). 1,2,3,4-tetrahydrocarbazole. Retrieved from [Link]

  • MDPI. (2009). New 3H-Indole Synthesis by Fischer's Method. Part I. Molbank, 2009(4), M619.

  • Google Patents. (n.d.). CN102249983A - Method for synthesizing tetrahydrocarbazoles compound. Retrieved from

  • ResearchGate. (2021). (PDF) Fischer Indole Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Tetrahydrocarbazole Synthesis via Fischer Indole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). INDOLE SYNTHESIS BY Pd-CATALYZED ANNULATION OF KETONES WITH o-IODOANILINE: 1,2,3,4-TETRAHYDROCARBAZOLE. Retrieved from [Link]

  • YouTube. (2023, December 17). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). Retrieved from [Link]

  • Wikipedia. (n.d.). Borsche–Drechsel cyclization. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

Sources

Application Note: High-Purity Recovery of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine via Optimized Recrystallization Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine, a key intermediate in pharmaceutical research and development. We present two robust protocols: a standard single-solvent recrystallization for the free base and an alternative method involving hydrochloride salt formation to enhance purity and crystal quality. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies grounded in the principles of crystallization science. The protocols include strategies for solvent selection, troubleshooting common issues, and methods for purity validation, ensuring a reliable and reproducible purification process.

Introduction: The Rationale for Recrystallization

This compound is a heterocyclic amine whose structural motif is prevalent in many biologically active compounds. The purity of such intermediates is paramount, as impurities can carry through subsequent synthetic steps, complicating downstream processes and potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).

Recrystallization is a powerful purification technique that leverages differences in the solubility of a compound and its impurities in a given solvent at varying temperatures.[1] The fundamental principle involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution.[2] As this solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that selectively excludes impurity molecules.[2] This method is often more effective and scalable than chromatographic techniques for achieving high purity, particularly for removing minor or structurally similar impurities.[3]

This guide details two field-proven recrystallization strategies tailored to the physicochemical properties of this compound:

  • Direct Recrystallization of the Free Base: A straightforward approach suitable for crude material with a moderate purity profile.

  • Recrystallization via Hydrochloride (HCl) Salt Formation: An advantageous technique where converting the basic amine to its salt improves its crystallinity and exploits different solubility characteristics to remove non-basic impurities.[4]

Part I: Solvent Selection—The Key to Success

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent should exhibit the following properties:

  • High Solvency at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.

  • Low Solvency at Room or Cold Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.

  • Favorable Impurity Solubility: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

  • Inertness: The solvent must not react with the compound.

For this compound, the presence of a primary amine and the carbazole ring system suggests that polar protic solvents (like alcohols) or polar aprotic solvents will be effective. A systematic screening process is recommended.

Systematic Solvent Screening Protocol
  • Place approximately 20-30 mg of the crude amine in a small test tube.

  • Add the candidate solvent dropwise at room temperature. If the compound dissolves readily, the solvent is unsuitable for recrystallization.

  • If the compound is insoluble at room temperature, heat the mixture gently (e.g., in a water bath) while adding more solvent until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quality and quantity of the crystals formed. Abundant, well-formed crystals indicate a promising solvent.

Table 1: Representative Solvent Screening Data
SolventPolarity IndexSolubility (Cold, ~20°C)Solubility (Hot, ~B.P.)Crystal Formation on CoolingRemarks
Hexane0.1InsolubleSparingly SolublePoorToo non-polar. May be useful as an anti-solvent.
Toluene2.4Sparingly SolubleSolubleFairAromatic stacking may be favorable.
Dichloromethane3.1SolubleVery SolublePoorToo good a solvent at room temperature.
Isopropanol4.0Sparingly SolubleVery SolubleExcellent Promising candidate. Good temperature-solubility gradient.
Ethanol4.3Sparingly SolubleVery SolubleExcellent Promising candidate. Similar to isopropanol.[4]
Acetone5.1Moderately SolubleVery SolubleGoodMay result in lower yield due to moderate cold solubility.
Water10.2InsolubleInsolubleNoneUnsuitable as a single solvent for the free base.

Based on this analysis, isopropanol and ethanol are excellent starting points for single-solvent recrystallization. A binary system, such as ethanol/water or hexane/ethyl acetate, could also be explored to fine-tune the solubility profile.[5]

Part II: Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Organic solvents are flammable and should be heated using a hot plate, not an open flame.

Protocol 1: Single-Solvent Recrystallization of the Free Base

This protocol is optimized for purifying the amine in its neutral, free-base form using a solvent like isopropanol.

Methodology:

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 250 mL). Add a magnetic stir bar.

  • Add a minimal amount of the chosen solvent (e.g., isopropanol) to create a slurry. Heat the mixture to a gentle boil with stirring on a hot plate.

  • Continue to add hot solvent portion-wise until the solid is completely dissolved. Causality Note: Using the minimum volume of hot solvent is crucial for creating a supersaturated solution upon cooling, which is necessary for maximizing the recovery yield.[2]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% w/w). Reheat the solution to boiling for 5-10 minutes. Mechanism: The porous surface of activated charcoal adsorbs high-molecular-weight colored impurities.

  • (Optional) Hot Filtration: If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Expert Insight: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor. Trustworthiness Check: Using a minimal amount of ice-cold solvent is critical; warm solvent will redissolve the product and reduce the yield.[2]

  • Drying: Dry the crystals under vacuum, in a desiccator, or in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

G cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude amine in flask B Add minimum hot solvent (e.g., Isopropanol) A->B C Add activated charcoal (if colored) B->C optional E Slowly cool to room temp. B->E if pure D Perform hot gravity filtration (if impurities present) C->D D->E F Cool in ice-water bath E->F G Collect crystals via vacuum filtration F->G H Wash with ice-cold solvent G->H I Dry to constant weight H->I

Caption: Workflow for Single-Solvent Recrystallization.

Protocol 2: Recrystallization via Hydrochloride Salt Formation

This protocol is ideal for removing non-basic or weakly basic impurities and can significantly improve the handling and crystalline nature of the amine.

Methodology:

  • Dissolution: Dissolve the crude free base amine (e.g., 5.0 g) in a suitable solvent such as ethanol or isopropanol (e.g., 50-100 mL) at room temperature in an Erlenmeyer flask with stirring.

  • Salt Formation: While stirring, slowly add a solution of hydrochloric acid dropwise. A commercially available solution (e.g., 2M HCl in diethyl ether or a calculated amount of concentrated HCl in ethanol) is recommended. Causality Note: The basic amine nitrogen is protonated by HCl, forming the more polar and often highly crystalline hydrochloride salt. This change in polarity is key to separating it from less polar, non-basic impurities.

  • Monitor the addition until the solution is slightly acidic (test with pH paper) or until precipitation of the salt is complete.

  • Crystallization: Stir the resulting slurry at room temperature for 30 minutes, then cool it in an ice-water bath for another 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the white crystalline HCl salt by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold ethanol or diethyl ether to remove soluble impurities and excess acid.

  • Drying: Dry the purified this compound hydrochloride salt under vacuum to a constant weight.

  • (Optional) Conversion to Free Base: If the free base is required for the next synthetic step, the purified salt can be suspended in a mixture of dichloromethane and water, and the pH can be adjusted to >10 with an aqueous base (e.g., 1M NaOH). The organic layer is then separated, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the purified free base.

G cluster_dissolution Step 1: Dissolution cluster_reaction Step 2: Salt Formation cluster_isolation Step 3: Isolation cluster_conversion Step 4: Conversion (Optional) A Dissolve crude free base in Ethanol/Isopropanol B Add HCl solution dropwise (e.g., HCl in Ether) A->B C Stir and cool in ice bath B->C D Collect HCl salt via vacuum filtration C->D E Wash with cold solvent D->E F Dry to constant weight E->F G Suspend salt in DCM/Water F->G optional H Basify with NaOH (pH >10) G->H I Extract & concentrate H->I

Caption: Workflow for Recrystallization via HCl Salt Formation.

Part III: Purity Assessment and Validation

A successful recrystallization must be validated. The following methods provide a self-validating system to confirm the purity of the final product.

  • Thin-Layer Chromatography (TLC): TLC is a fast and effective method to qualitatively assess purity.

    • Recommended Eluent: Dichloromethane/Methanol (e.g., 95:5 v/v) with a small amount of triethylamine (0.1-1%).[4] Expert Insight: The triethylamine is a competitive base that neutralizes acidic silanol groups on the silica plate, preventing the characteristic "tailing" of basic amine spots and leading to a more accurate assessment.[4][5]

    • Procedure: Spot the crude material, the purified product, and the mother liquor on the same plate. A pure product should appear as a single, well-defined spot with no visible impurities present in the crude sample.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range (typically < 2°C). Impurities disrupt the crystal lattice, typically causing the melting point to be depressed and broadened.

  • Yield Calculation: The percent recovery should always be calculated to evaluate the efficiency of the protocol.

    • % Yield = (Mass of Pure Product / Mass of Crude Product) x 100

Table 2: Example Purity and Yield Data
ParameterCrude MaterialAfter Protocol 1After Protocol 2 (HCl Salt)
Appearance Tan, amorphous powderOff-white crystalline solidWhite, needle-like crystals
Purity (by HPLC) 94.5%99.2%>99.8%
Melting Point 135-141°C144-145.5°C210-212°C (decomposes)
Yield N/A85%92% (as salt)
TLC (DCM/MeOH/TEA) Major spot + 2 impuritiesSingle major spotSingle major spot

Troubleshooting Guide

ProblemProbable Cause(s)Solution(s)
Oiling Out The compound's melting point is lower than the solvent's boiling point; solution is too concentrated.Add more solvent to the hot mixture. Alternatively, switch to a lower-boiling point solvent or use a binary solvent system.
No Crystals Form Solution is not sufficiently saturated (too much solvent used); supersaturation.[2]1. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. 2. Add a "seed" crystal from a previous batch. 3. Boil off some solvent to increase concentration and re-cool.
Very Low Recovery Too much solvent was used; compound has significant solubility in cold solvent; crystals were washed with warm solvent.Ensure the minimum amount of hot solvent is used. Cool the flask thoroughly in an ice bath. Always wash crystals with ice-cold solvent.[2]
Product is Colored Colored impurities were not fully removed.Repeat the recrystallization, including the optional activated charcoal step (Protocol 1).[5]

References

  • Technical Support Center: Purification of Aminopropyl Carbazole Derivatives.

  • Technical Support Center: Purification of 1H-Benzo[c]carbazole Derivatives.

  • Preparation and property analysis of antioxidant of carbazole derivatives.

  • Recrystallization and Crystallization.

  • Research on purification of refined carbazole and anthracene by Solvent crystallization.

  • Purification of carbazole by solvent crystallization under two forced cooling modes.

  • RECRYSTALLISATION.

  • Recrystallization.

  • Recrystallization.

  • How to recrystallization amine compound and it is not soluble in common organic solvents.

Sources

Investigating 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine in Preclinical Models of Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's represent a significant and growing unmet medical need, characterized by the progressive loss of neuronal structure and function. The complexity and multifactorial nature of these disorders necessitate the development of therapeutics capable of modulating multiple pathological pathways.[1] The carbazole scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a range of neuroprotective activities including anti-inflammatory, antioxidant, and anti-aggregate properties.[2][3] This document provides a comprehensive guide for the investigation of a novel carbazole derivative, 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine, outlining its potential multi-target mechanisms and providing detailed protocols for its evaluation in relevant in vitro and in vivo models of neurodegeneration.

Introduction to the Tetrahydrocarbazole Scaffold

The tetrahydrocarbazole core is a versatile structural motif that has been successfully exploited to generate compounds targeting key aspects of neurodegeneration. Its rigid, planar structure allows for effective interaction with biological targets, while its amenability to chemical modification enables the fine-tuning of pharmacological properties. Research into related compounds has revealed significant potential in several key areas:

  • Cholinesterase Inhibition: Many neurodegenerative conditions, particularly Alzheimer's disease (AD), are associated with a decline in the neurotransmitter acetylcholine.[4] Tetrahydrocarbazole derivatives have been synthesized as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for acetylcholine degradation, thereby offering a symptomatic benefit.[5][6]

  • Modulation of Protein Aggregation: The misfolding and aggregation of proteins—amyloid-beta (Aβ) in AD, α-synuclein in Parkinson's disease (PD), and mutant huntingtin (mHTT) in Huntington's disease (HD)—is a central pathological hallmark.[4][7][8] Carbazole-based compounds have shown promise in inhibiting these aggregation processes.[6][9]

  • Neuroprotection: Chronic oxidative stress, mitochondrial dysfunction, and neuroinflammation are common underlying factors that drive neuronal cell death across these diseases.[2] Carbazole derivatives have demonstrated significant neuroprotective effects by mitigating oxidative stress, reducing apoptosis, and preserving mitochondrial function.[10][11]

Given this background, This compound (hereafter referred to as CTHC-Amine) is a compelling candidate for investigation as a multi-target therapeutic agent. This guide provides the scientific rationale and detailed methodologies to systematically evaluate its potential.

Postulated Multi-Target Mechanism of Action

Based on the activities of structurally related carbazole derivatives, CTHC-Amine is hypothesized to engage multiple neuroprotective and disease-modifying pathways. The strategic placement of the chloro- and amine- functionalities on the tetrahydrocarbazole scaffold may confer a unique pharmacological profile.

The proposed mechanisms are:

  • Dual Cholinesterase Inhibition: Targeting both AChE and BChE to increase acetylcholine levels in the synaptic cleft, potentially improving cognitive function in models of Alzheimer's disease.[6]

  • Anti-Aggregation Activity: Interfering with the fibrillization cascade of Aβ, α-synuclein, and mHTT proteins, thereby reducing the formation of toxic oligomers and insoluble plaques.[11][12]

  • Mitochondrial & Antioxidant Support: Protecting mitochondria from dysfunction induced by toxins or disease pathology and reducing the cellular burden of reactive oxygen species (ROS).[3][11][13]

Multi-Target Mechanism of CTHC-Amine CTHC CTHC-Amine AChE AChE / BChE Inhibition CTHC->AChE Aggregation Protein Aggregation (Aβ, α-Synuclein, mHTT) CTHC->Aggregation Mito Mitochondrial Dysfunction & Oxidative Stress CTHC->Mito ACh ↑ Acetylcholine Levels AChE->ACh Toxicity ↓ Aggregate-Induced Toxicity Aggregation->Toxicity ROS ↓ ROS Production Mito->ROS Cognition Improved Cognition (AD Models) ACh->Cognition Survival Enhanced Neuronal Survival (AD, PD, HD Models) Toxicity->Survival Apoptosis ↓ Apoptosis ROS->Apoptosis Apoptosis->Survival Survival->Cognition Motor Improved Motor Function (PD, HD Models) Survival->Motor Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Proof-of-Concept P1 Protocol 1: AChE/BChE Inhibition (Ellman's Assay) P2 Protocol 2: Aβ Aggregation (Thioflavin T Assay) P3 Protocol 3: Neuroprotection Assay (SH-SY5Y cells + MPP⁺/H₂O₂) P4 Protocol 4: α-Synuclein & mHTT Aggregation Assays Decision Dose-Response & Efficacy Confirmed? P3->Decision P4->Decision P5 Protocol 5: AD Model (Scopolamine) Behavioral & Biochemical Analysis P6 Protocol 6: PD Model (MPTP) Behavioral & Histological Analysis P7 Protocol 7: HD Model (R6/2 Mouse) Motor Function & Aggregate Analysis Decision->P5 Yes Decision->P6 Yes Decision->P7 Yes

Caption: Phased workflow for evaluating CTHC-Amine.
Part A: In Vitro Characterization

Protocol 1: Cholinesterase Inhibition Assay (Ellman's Method)

  • Rationale: This colorimetric assay provides a rapid and quantitative measure of AChE and BChE inhibition, a primary therapeutic strategy for AD. [5]* Methodology:

    • Prepare a 96-well plate with assay buffer (phosphate buffer, pH 8.0).

    • Add 25 µL of varying concentrations of CTHC-Amine (e.g., 0.01 µM to 100 µM) or a reference inhibitor (Donepezil).

    • Add 25 µL of human recombinant AChE or BChE enzyme solution and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 50 µL of DTNB (Ellman's reagent) and 75 µL of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE).

    • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

    • Calculate the rate of reaction and determine the percentage of inhibition for each concentration of CTHC-Amine.

    • Plot the inhibition curve and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Amyloid-Beta (Aβ₁₋₄₂) Aggregation Inhibition Assay

  • Rationale: To determine if CTHC-Amine can prevent the formation of Aβ fibrils, a key pathological event in Alzheimer's disease. [11]The Thioflavin T (ThT) dye fluoresces upon binding to beta-sheet-rich structures like amyloid fibrils.

  • Methodology:

    • Prepare Aβ₁₋₄₂ peptide solution in hexafluoroisopropanol (HFIP), evaporate the solvent, and resuspend in DMSO to create a stock solution. Dilute into phosphate buffer (pH 7.4) to a final concentration of 10 µM to initiate aggregation.

    • In a black 96-well plate, combine the Aβ₁₋₄₂ solution with varying concentrations of CTHC-Amine (e.g., 1 µM to 100 µM) or a reference inhibitor (Curcumin).

    • Add 10 µL of 50 µM Thioflavin T solution to each well.

    • Incubate the plate at 37°C with gentle shaking for 24-48 hours.

    • Measure fluorescence intensity (Excitation: ~440 nm, Emission: ~485 nm).

    • Calculate the percentage of aggregation inhibition relative to the vehicle control.

Protocol 3: Neuroprotection in a Cellular Model of Parkinson's Disease

  • Rationale: The neurotoxin MPP⁺ (the active metabolite of MPTP) selectively destroys dopaminergic neurons by inhibiting mitochondrial complex I, modeling the pathology of Parkinson's disease. [14]This assay assesses if CTHC-Amine can protect neurons from this insult.

  • Methodology:

    • Culture human neuroblastoma SH-SY5Y cells in DMEM supplemented with 10% FBS.

    • Seed cells in a 96-well plate and allow them to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of CTHC-Amine (e.g., 0.1 µM to 50 µM) for 2 hours.

    • Introduce the neurotoxin by adding MPP⁺ to a final concentration of 1 mM. Include a vehicle-only control group and an MPP⁺-only group.

    • Incubate for 24 hours.

    • Assess cell viability using the MTT assay. Add MTT solution to each well, incubate for 4 hours, then solubilize the formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

    • Express cell viability as a percentage of the vehicle-treated control and determine the EC₅₀ for neuroprotection.

Part B: In Vivo Preclinical Evaluation

Protocol 4: Evaluation in an MPTP-Induced Mouse Model of Parkinson's Disease

  • Rationale: This is a widely accepted acute model of PD that causes rapid and significant loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc), leading to motor deficits. [14]This protocol tests if CTHC-Amine can prevent neuronal loss and rescue motor function.

  • Methodology:

    • Animal Model: Use 8-10 week old male C57BL/6 mice.

    • Dosing Regimen: Administer CTHC-Amine (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle daily for 7 days prior to MPTP administration and continue for the duration of the experiment.

    • Induction of Parkinsonism: On day 8, administer four injections of MPTP-HCl (20 mg/kg, i.p.) at 2-hour intervals.

    • Behavioral Assessment (7 days post-MPTP):

      • Rotarod Test: Measure motor coordination and balance by placing mice on an accelerating rotating rod and recording the latency to fall.

      • Pole Test: Assess bradykinesia by measuring the time taken for a mouse to turn and descend a vertical pole.

    • Neurochemical & Histological Analysis (10 days post-MPTP):

      • Sacrifice animals and harvest brains.

      • Use one hemisphere for HPLC analysis to quantify dopamine and its metabolites (DOPAC, HVA) in the striatum.

      • Process the other hemisphere for immunohistochemistry. Section the SNpc and stain for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.

      • Perform stereological cell counting to quantify the number of TH-positive neurons.

Protocol 5: Evaluation in an R6/2 Transgenic Mouse Model of Huntington's Disease

  • Rationale: The R6/2 mouse is a fragment model of HD that expresses exon 1 of the human huntingtin gene with an expanded CAG repeat. These mice develop a progressive motor phenotype and have a shortened lifespan, making them suitable for rapid efficacy screening. [12]* Methodology:

    • Animal Model: Use R6/2 transgenic mice and their wild-type littermates.

    • Dosing Regimen: Begin oral administration of CTHC-Amine (e.g., 10 mg/kg/day in drinking water or by oral gavage) or vehicle at a pre-symptomatic age (e.g., 4 weeks).

    • Behavioral Assessment (Weekly from 5 to 12 weeks of age):

      • Rotarod Test: Assess progressive decline in motor coordination.

      • Grip Strength Test: Measure forelimb muscle strength.

      • General Activity: Monitor locomotor activity in an open field.

    • Endpoint Analysis (at 12-13 weeks of age):

      • Sacrifice animals and harvest brains.

      • Perform Western blot or ELISA on brain homogenates to quantify the levels of soluble and aggregated mutant huntingtin (mHTT).

      • Conduct histological analysis to assess neuronal atrophy and the size and number of mHTT inclusions in the striatum and cortex.

Data Interpretation and Expected Outcomes

The following table summarizes the key assays and presents hypothetical target values for a successful lead compound.

Assay Disease Model Primary Endpoint Target Value / Expected Outcome
AChE/BChE Inhibition Alzheimer'sIC₅₀ Value< 1 µM
Aβ Aggregation Alzheimer's% Inhibition @ 10 µM> 50%
Neuroprotection (SH-SY5Y) Parkinson'sEC₅₀ Value< 5 µM
MPTP Mouse Model Parkinson'sTH+ Neuron Rescue> 60% protection vs. MPTP group
MPTP Mouse Model Parkinson'sStriatal DopamineRestoration to > 70% of control levels
R6/2 HD Mouse Model Huntington'sRotarod PerformanceSignificant improvement in latency to fall
R6/2 HD Mouse Model Huntington'smHTT AggregatesSignificant reduction in aggregate size/number

Conclusion

The compound This compound belongs to a chemical class with substantial, historically validated potential in the field of neurotherapeutics. Its unique substitution pattern warrants a thorough investigation. The protocols detailed in this guide provide a rigorous, systematic framework for characterizing its pharmacological profile, from initial biochemical screening to preclinical proof-of-concept in robust animal models of Alzheimer's, Parkinson's, and Huntington's diseases. A positive outcome in these assays would establish CTHC-Amine as a promising lead candidate for further development as a multi-target, disease-modifying agent for neurodegenerative disorders.

References

  • The neuroprotective potential of carbazole in traumatic brain injury - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyZAlS-2ya4lKNGP_rpJRW_r0stKEyX74cunJQI3XhHS2pf_-Upvl3_CzG609ZyfKWk_TsGyOq3bdRpvecYMz0chhbtzVgYGE67mMmS3tZcbgoFwFbYjjer1ama60HFtORn0Pu]
  • Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCLjDZgUpVQSRrL88YX1nthGa2bIyKsf21ar31KhqRIX_QmjW38m6rjpzC1uCriIURZyImUhzkYrZ_jsTGX5XVoS7CQko8yRtpVzb9LO_CHemE6vfXkL6w30QEkWHbB2A93BrX]
  • The neuroprotective potential of carbazole in traumatic brain injury - Taylor & Francis Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF_8AzQ1dQdtSmr8uOolh5mVa31ExTF2dmM8EgHwqOACyun-e6JL5iz7-hwZXWATDI6IEFAX6nHdKTRjt9VCSeWby7WGiyScSUrCrnyucsYZS7byHTJUijNVIlvH9IAfnAHoicW1Zno86nQd3Zq5TdULy04FWfFSZxR7ER]
  • Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr8WRImApfRxLmaafL080ZUHQt9zt0oZHErISR5L5FPbCOHCOoOhU3zZ16EEHMw6UyIpjPd_uP0Q95BkRzhPSfiizlwPCiiQEUgqU8UmO1Nma4Ubuq4ljg-NcM4yp3LRxKrVW6]
  • Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiJIlXPlsYG3ZRNRDQWm7r7ua-4WR0YMYAdyJhbAQcPK_GkrZn7OMO2Gls5XSDjt55I3GjnFJCRkuwwgco7LaatGivr444LogtPTLDrGRJiQ5vzmkT87CaushkRfgCc9RGWKVXKB4hJKipRe7RZeQ4kQ==]
  • A small-molecule therapeutic lead for Huntington's disease: preclinical pharmacology and efficacy of C2-8 in the R6/2 transgenic mouse - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh-4HQkzlrWQu_uMVBZovfYKamVxBVjlNlu5FB29kgFjQ2uj-EFcitx7SHGRe6W49GkQczd9X7blwx1IsVG4EkNGK5_-6f2x-5kA6lVu0SVjMGotdll2cOw_XorQSTXOU37Zzv]
  • Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEY5QhVkXeJSjLPWMLJtXPQQNXFrCy2AfkVaT9GhD3xAwI139FdOV5ig3i8OlFDOlo_ubxEw2wdt0n3E-NLi_EWrCVgaJaE3ea6oqqOcgFKutA_2-fcu6CTTLBNLZIsvnT8PUs5fsEjMKQzWt57QBGYt2m_KTIF276KWXN5lYfQRzvD]
  • Synthesis and evaluation of biological activity of some novel carbazole derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSnuBAOjBhM8WY8eFjjK-xGM40dC499lU1IznvUIXxnlCa46d-nj-8XTkXrjenoHN_Sx9EVoRIEVrLmuOa6OoU3z6KB1M6iF5w-UwMFPBmpO_imsshe_qPDPEJG3enIIhCy9XD-EPOhoQKpn7o6GEyvtPhE6ofgyp1lnNZL3kHr1NBjWfpB2ZvboAWd_TCaQCK]
  • Identification of tetrahydrocarbazoles as novel multifactorial drug candidates for treatment of Alzheimer's disease - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2to-iX03NksYnFAwXAZsWolPVm3_po84JCF5p0gOEawOtdBsY1rgVBEyeAaOHjnaEuIFeL4DM7fOYLnJgJL7d8AXwD3Xgbp5qL4l_dK8PVYbyZSUd9xt-lKC8T29he6J-34fbxHHOFgqtNtE=]
  • Discovery of novel butyrylcholinesterase inhibitors for treating Alzheimer's disease - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZraEH0kU2xCP0cHOT0ABKYBtdrYz5dusNDhSHadyhaDJ0hD595sMDrzXd5Vv8TR-Rug16uzDHO5Le_QUKucXvkqwjwVqpKFhAKpMOOF__fCAkjR364z99U87rgIwVJZ5GDYLBvMsbKB9sH9U8]
  • From Hybrids to New Scaffolds: The Latest Medicinal Chemistry Goals in Multi-target Directed Ligands for Alzheimer's Disease. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbJjy7tf_GnJlVTCu_w2bdDewt6gLxuhrznrZDNra1kzJRMG5RzBYWL12U6urf4sNhZ-daVPtv-zYekDCVUuPGrbNCnzn93GOkIstUh_7HxbDnhO4ueSSgIVgu7TtlgIu_k5RYotO29tltF3U=]
  • 1,2,3,9-tetrahydro-4H-carbazol-4-one in Alzheimer's Disease Research - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlAqPWEhmmfqvKyn1QgmhEOPw66XrtrZBMloBf7bmXj0f3btC_rThhrjU1obtOWMWYuKtEH0LmPFmXJMveHGgrJT88KOGY4uX15gOsiLJgcxmUIup4L5ur2_3vgPMW6DSddWKsQuMIvhNOY1hX47eYKKBN1ocyemDsyVRrKiGkPa_IL9NA7RR_lb8-O8HtKU55gNegw7A3fYV_KZP4s2GTK7MHiOxsuFpOPWfX8bXv8u3hdoolBjGSlbe1dCCbWwJxeW4_0c0q8ic0Vw==]
  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.
  • Potential disease modifying therapies for Huntington's disease, lessons learned and future opportunities - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjCK7uaIGIu9YwDZLH3mUKps1nwfBvlyjsydWIKIh1dgiKDfqR0zM9H-rNfhv8bcYSHc3YlvZ3nB86Jb8Rw8sxBtpNNiPYbtJGradHpmD1wJ12e9vk5mvwjtO556K7BkgQxgbYgY9tGaUHx-Y=]
  • From Pathogenesis to Therapeutics: A Review of 150 Years of Huntington's Disease Research - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo2YqOKE37Zyjua4CRmlRRamZTzopu71HriwpQpmHm1lDlf1OzBS7XaoWe1Ugy4f7YYpUsMf8O_HYfdIhMf02ioGjVqqapEBu2dwnt4AXaU-z8gPeesvtRAqrXQGZhoavMTwBgqA==]
  • Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management - Neuroscience Research Notes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIiHr2gPRt0Mvz16KQFsMP28K3qAJyOREYz7HvEusWjI8z2m231MLuGdD9VToRWlkgCmfCIzGvlvnHxSDxQCb4b1e2wV8C0nwGZcfOScecAd3eGm1SPDfViaQ79MSkcg==]
  • Neuroprotective efficacy of aminopropyl carbazoles in a mouse model of Parkinson disease - PubMed. [URL: https://vertexaisearch.cloud.google.
  • Neuroprotective Effect of a New 7,8-Dihydroxycoumarin-Based Fe2+/Cu2+ Chelator in Cell and Animal Models of Parkinson's Disease - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN_3g1otg91MHqQUpRtgORvsNXDezpAd2Wfcct-XHx7NJj6V8kL9f2_cwie3KahiZrCD3ot2-hEJcs7Lc2K8KapD9myguOF-OgGWQR_XbDPgfJ7p5a4oiQCh1pe9lQC46JP36k]

Sources

Spectroscopic Characterization of Novel Carbazole Derivatives: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of Carbazole Derivatives

Carbazole and its derivatives represent a cornerstone in the architecture of functional organic materials. Their inherent properties, including a rigid, planar structure and a large π-conjugated system, make them exceptional candidates for a multitude of applications.[1] These applications span from pharmaceutical chemistry, where they exhibit antitumor, anti-inflammatory, and antimicrobial activities, to materials science, where their excellent hole-transport characteristics are leveraged in photonic and electronic devices like organic light-emitting diodes (OLEDs) and solar cells.[1][2] The ability to readily introduce various functional groups onto the carbazole ring allows for the fine-tuning of their electronic and photophysical properties, making the synthesis of novel derivatives a vibrant area of research.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the detailed spectroscopic characterization of these novel carbazole derivatives. We will move beyond a simple recitation of protocols to delve into the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.

The Spectroscopic Toolkit: A Multi-faceted Approach to Unveiling Molecular Identity and Function

A thorough understanding of a novel carbazole derivative necessitates a multi-pronged analytical strategy. No single technique can fully elucidate the complex interplay of structure, electronic properties, and photophysical behavior. This guide will focus on a core suite of spectroscopic techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Workflow for Comprehensive Spectroscopic Characterization

The logical flow of analysis is crucial for efficient and insightful characterization. A typical workflow is outlined below.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_initial_char Initial Characterization cluster_structural_elucidation Structural Elucidation cluster_data_analysis Data Integration & Analysis Synthesis Novel Carbazole Derivative Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification UV_Vis UV-Vis Spectroscopy (Electronic Transitions, Conjugation) Purification->UV_Vis NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity, Chemical Environment) Purification->NMR Fluorescence Fluorescence Spectroscopy (Emission Properties, Quantum Yield) UV_Vis->Fluorescence Data_Integration Integrate All Spectroscopic Data Fluorescence->Data_Integration MS Mass Spectrometry (Molecular Weight, Fragmentation) NMR->MS MS->Data_Integration Structure_Confirmation Confirm Molecular Structure Data_Integration->Structure_Confirmation Property_Analysis Analyze Photophysical & Electronic Properties Data_Integration->Property_Analysis

Caption: A logical workflow for the comprehensive spectroscopic characterization of novel carbazole derivatives.

I. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

A. Foundational Principles & Causality

UV-Vis spectroscopy is a fundamental technique that provides insights into the electronic structure of molecules. It operates on the principle that molecules with π-electrons or non-bonding electrons can absorb energy from UV or visible light, causing the excitation of these electrons to higher energy anti-bonding molecular orbitals.[3] For carbazole derivatives, the extent of π-conjugation significantly influences the absorption spectrum. An extension of the conjugated system typically results in a bathochromic (red) shift, meaning absorption at longer wavelengths.

  • Why start with UV-Vis? It's a rapid and straightforward method to confirm the presence of the carbazole chromophore and to get a preliminary idea of the electronic effects of newly introduced substituents.[4][5] The resulting spectrum is also essential for determining the optimal excitation wavelength for fluorescence spectroscopy.[6]

  • Solvent Choice is Critical: The polarity of the solvent can influence the absorption maxima.[7][8] It's crucial to select a solvent that dissolves the compound well and is transparent in the wavelength range of interest. Common choices include ethanol, methanol, dichloromethane, toluene, and n-hexane.[8][9]

B. Experimental Protocol: UV-Vis Absorption Spectrum Acquisition

  • Sample Preparation:

    • Prepare a stock solution of the novel carbazole derivative in a suitable, UV-grade solvent (e.g., dichloromethane, THF) at a concentration of approximately 1 x 10⁻³ M.

    • From the stock solution, prepare a dilute solution (typically 1 x 10⁻⁵ to 1 x 10⁻⁶ M) in the same solvent. The final absorbance should ideally be between 0.1 and 1.0 to ensure adherence to the Beer-Lambert Law.[6]

  • Instrumentation & Measurement:

    • Use a double-beam UV-Vis spectrophotometer.[10]

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a second, matched quartz cuvette with the sample solution.

    • Record the baseline with the solvent-filled cuvettes in both the sample and reference beams.

    • Place the sample cuvette in the sample beam and acquire the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

C. Data Presentation: Key Spectroscopic Parameters

ParameterDescriptionTypical Values for Carbazole Derivatives
λmax (nm) Wavelength of maximum absorbance. Indicates the energy of the primary electronic transition.~290-350 nm, with additional bands depending on substitution.[11][12]
ε (M-1cm-1) Molar extinction coefficient. A measure of how strongly the molecule absorbs light at λmax.10,000 - 100,000
Absorption Edge (nm) The wavelength at which the absorbance begins to rise significantly. Used to estimate the optical bandgap.Varies with conjugation.

II. Fluorescence Spectroscopy: Unveiling Emissive Properties

A. Foundational Principles & Causality

Fluorescence spectroscopy analyzes the light emitted from a sample after it has absorbed light.[13] This technique is particularly valuable for carbazole derivatives, many of which are highly fluorescent and are designed for applications in OLEDs and sensors.[14] The emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (lower energy), a phenomenon known as the Stokes shift.

  • Why is the Stokes Shift Important? A large Stokes shift is often desirable in fluorescent probes and materials as it minimizes self-absorption and improves signal-to-noise ratios. The magnitude of the Stokes shift can also provide information about the extent of intramolecular charge transfer (ICT) in the excited state.[14]

  • Solvatochromism as a Diagnostic Tool: The sensitivity of the emission spectrum to solvent polarity (solvatochromism) is a strong indicator of an ICT character in the excited state.[15] A significant red-shift in the emission maximum with increasing solvent polarity suggests a more polar excited state compared to the ground state.[7]

B. Experimental Protocol: Fluorescence Emission & Excitation Spectra

  • Sample Preparation:

    • Use the same dilute solution prepared for UV-Vis analysis (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects).[6]

  • Instrumentation & Measurement:

    • Use a spectrofluorometer.

    • Emission Spectrum:

      • Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.[13]

      • Scan the emission monochromator over a wavelength range starting from ~10-20 nm above the excitation wavelength to a point where the emission intensity returns to the baseline.

    • Excitation Spectrum:

      • Set the emission monochromator to the wavelength of maximum fluorescence intensity.

      • Scan the excitation monochromator over a range of wavelengths. The resulting spectrum should closely resemble the absorption spectrum.[13]

    • Quantum Yield (ΦF) Measurement (Relative Method):

      • Measure the integrated fluorescence intensity and absorbance of the sample and a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54) under identical experimental conditions.

      • Calculate the quantum yield using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

C. Data Presentation: Photophysical Properties

ParameterDescriptionSignificance for Carbazole Derivatives
λex (nm) Excitation wavelength.Corresponds to an absorption maximum.
λem (nm) Wavelength of maximum emission.Defines the color of the emitted light.
Stokes Shift (nm or cm-1) Difference between λmax (absorption) and λem.Indicates the energy loss between absorption and emission; related to structural relaxation in the excited state.
Quantum Yield (ΦF) Ratio of photons emitted to photons absorbed.Measures the efficiency of the fluorescence process. High ΦF is crucial for light-emitting applications.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

A. Foundational Principles & Causality

NMR spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules.[16] It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For novel carbazole derivatives, ¹H and ¹³C NMR are essential for confirming that the desired chemical transformation has occurred and for verifying the purity of the compound.

  • Why is Deuterated Solvent Necessary? Deuterated solvents are used to avoid large solvent signals in ¹H NMR spectra that would otherwise obscure the signals from the analyte.[17][18] The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring stability during the experiment.[18]

  • Concentration Matters: The sample concentration needs to be carefully considered. While a higher concentration can reduce the acquisition time for less sensitive nuclei like ¹³C, an overly concentrated sample can lead to broadened lines in the ¹H spectrum and difficulties in shimming the magnetic field.[17] For small molecules, 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR are typical amounts.[17]

B. Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Dissolve the appropriate amount of the carbazole derivative (typically 5-25 mg for ¹H, 50-100 mg for ¹³C) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.[16][17]

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton wool in a Pasteur pipette before transferring it to the NMR tube.[17][19]

    • Transfer the solution to a standard 5 mm NMR tube to a height of 4-5 cm.[16]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm), although the residual solvent peak can often be used.[17][18]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. This will typically require a longer acquisition time than the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.[20]

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish atom connectivity.

C. Data Interpretation: A Hypothetical Example

For a hypothetical 3,6-dibromo-9-ethylcarbazole, one would expect to see specific patterns in the NMR spectra:

  • ¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), and distinct signals for the aromatic protons, with coupling patterns that confirm their positions on the carbazole ring.

  • ¹³C NMR: The correct number of signals for the carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (e.g., carbons attached to bromine will be shifted).

NMR Data Interpretation Workflow

NMR_Interpretation Acquire_Spectra Acquire ¹H, ¹³C, and 2D NMR Spectra Analyze_1H Analyze ¹H Spectrum: - Chemical Shift - Integration - Multiplicity Acquire_Spectra->Analyze_1H Analyze_13C Analyze ¹³C Spectrum: - Number of Signals - Chemical Shift Acquire_Spectra->Analyze_13C Analyze_2D Analyze 2D Spectra (COSY, HSQC, HMBC): - Establish Connectivity Acquire_Spectra->Analyze_2D Propose_Structure Propose/Confirm Structure Analyze_1H->Propose_Structure Analyze_13C->Propose_Structure Analyze_2D->Propose_Structure

Caption: A systematic approach to interpreting NMR data for structural elucidation.

IV. Mass Spectrometry: Confirming Molecular Weight and Fragmentation

A. Foundational Principles & Causality

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[21] For the characterization of novel compounds, its primary role is to determine the molecular weight with high accuracy, thereby confirming the elemental composition. Electrospray ionization (ESI) is a commonly used "soft" ionization technique that allows for the ionization of molecules with minimal fragmentation, making it ideal for determining the molecular ion.[22][23]

  • Why High-Resolution Mass Spectrometry (HRMS)? HRMS provides a very precise mass measurement, which can be used to determine the elemental formula of the molecular ion, providing a high degree of confidence in the compound's identity.

  • Fragmentation as a Structural Tool: While soft ionization minimizes fragmentation, techniques like tandem mass spectrometry (MS/MS) intentionally induce fragmentation of the molecular ion.[22][24] The resulting fragmentation pattern can provide valuable structural information, acting as a "fingerprint" for the molecule and helping to confirm the connectivity of different functional groups.[25]

B. Experimental Protocol: ESI-MS

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile. The solvent should be volatile and able to support the formation of ions.

    • A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solution to promote protonation ([M+H]⁺) or deprotonation ([M-H]⁻), respectively.[26]

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).

    • Acquire the mass spectrum in either positive or negative ion mode, depending on the nature of the analyte.

    • If structural confirmation is needed, perform an MS/MS experiment by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

C. Data Interpretation: What to Look For

  • Molecular Ion Peak: The most important peak in the ESI mass spectrum, corresponding to the intact molecule with a charge (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). Its m/z value should match the calculated molecular weight of the proposed structure.

  • Isotopic Pattern: The relative abundance of isotopic peaks should match the theoretical pattern for the proposed elemental formula.

  • Fragmentation Pattern (in MS/MS): The observed fragment ions should correspond to logical cleavages of the molecular structure. For carbazole, a common fragmentation involves the loss of HCN or related fragments.[27]

Conclusion: A Synergy of Techniques for Unambiguous Characterization

The robust characterization of novel carbazole derivatives is not a linear process but rather an integrated approach that leverages the strengths of multiple spectroscopic techniques. UV-Vis and fluorescence spectroscopy provide vital information on the photophysical properties that are often the target of synthetic efforts. NMR spectroscopy serves as the ultimate arbiter of molecular structure, while mass spectrometry provides unambiguous confirmation of molecular weight and elemental composition. By thoughtfully applying these techniques and understanding the causality behind each experimental choice, researchers can confidently elucidate the structure and properties of their novel compounds, paving the way for their successful application in science and technology.

References

  • Edinburgh Instruments. (2018). Fluorescence Spectroscopy | Measuring Fluorescence Sample. [Link]

  • Wikipedia. (n.d.). Fluorescence spectroscopy. [Link]

  • Lee, J., Chen, C. H., Chen, H. Y., & Liu, S. H. (2020). Extremely solvent-enhanced absorbance and fluorescence of carbazole interpreted using a damped Franck–Condon simulation. The Journal of Chemical Physics. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Emerald Cloud Lab. (n.d.). ExperimentFluorescenceSpectroscopy. [Link]

  • University of California, Santa Barbara. (n.d.). Good Practices of Fluorescence Spectroscopy. [Link]

  • National Library of Medicine. (n.d.). Fluorescence spectroscopy and microscopy : methods and protocols. [Link]

  • Santhosh, S., et al. (n.d.). Synthesis and fluorescence properties of carbazole and fluorene-based compounds. Luminescence. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Zhang, X., et al. (2020). Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore. Frontiers in Chemistry. [Link]

  • Al-Saigh, Z. Y., et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Journal of Molecular Structure. [Link]

  • Sefer, E., et al. (2017). Synthesis and Spectroscopic Properties of Carbazole-Oxadiazoles. Journal of Fluorescence. [Link]

  • Singh, P., et al. (n.d.). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. RSC Advances. [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Longdom Publishing. [Link]

  • RDiscovery. (2017). Synthesis and Spectroscopic Properties of Carbazole-Oxadiazoles. [Link]

  • Van der-Valk, J., et al. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. [Link]

  • The Journal of Physical Chemistry. (n.d.). Spectroscopic study of carbazole by photoselection. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of carbazole. [Link]

  • MDPI. (n.d.). UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method. [Link]

  • Western University. (n.d.). NMR Sample Preparation. [Link]

  • Scholarena. (2018). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. [Link]

  • ResearchGate. (n.d.). UV-visible absorption spectra of the carbazole derivatives in acetonitrile. [Link]

  • ResearchGate. (n.d.). The ¹H NMR spectra of mixtures of carbazole and anthracene before and after adding DMF. [Link]

  • National Center for Biotechnology Information. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. [Link]

  • SpectraBase. (n.d.). Carbazole. [Link]

  • ResearchGate. (n.d.). Fluorescence spectra for carbazole-based compounds. [Link]

  • ScienceDirect. (n.d.). Understanding the interaction mechanism of carbazole/anthracene with N, N-dimethylformamide: NMR study substantiated carbazole separation. [Link]

  • ResearchGate. (n.d.). (a) The UV spectra of carbazole-based compounds at a concentration of 1 × 10–5 mol L⁻¹ in THF. [Link]

  • Reddit. (2023). MS fragmentation of Carbazole. [Link]

  • Pratiwi, H., & Nandiyanto, A. B. D. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Educational Research and Technology. [Link]

  • National Center for Biotechnology Information. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]

  • SlideShare. (n.d.). Uv vis spectroscopy practical. [Link]

  • ResearchGate. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • European Open Science. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • AIP Publishing. (n.d.). Computational Study of Electronic Properties of Carbazole Derivatives Compounds as Sensitizer on Dye-sensitized Solar Cells (DSSC). [Link]

  • Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine. This molecule is a key intermediate in pharmaceutical research, and its efficient synthesis is critical for advancing drug development timelines. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize reaction yields. We will delve into the mechanistic reasoning behind protocol steps, providing a framework for logical problem-solving and procedural refinement.

The synthesis is typically approached via a two-stage process: an initial Fischer indole synthesis to construct the core carbazolone framework, followed by a reductive amination to install the primary amine. Each stage presents unique challenges that can impact overall yield and purity. This document provides in-depth, experience-driven solutions to navigate these complexities.

Overall Synthetic Workflow

The pathway from commercially available starting materials to the target amine involves two key transformations. Understanding the function and potential pitfalls of each step is fundamental to achieving high yields.

Synthetic_Workflow SM (2-chlorophenyl)hydrazine + Cyclohexanone Derivative FIS Stage 1: Fischer Indole Synthesis SM->FIS KET Intermediate: 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one FIS->KET Acid Catalyst Heat RA Stage 2: Reductive Amination KET->RA PROD Final Product: This compound RA->PROD NH3 Source Reducing Agent

Caption: High-level overview of the two-stage synthesis.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common experimental failures.

Part A: Fischer Indole Synthesis of the Ketone Intermediate

The Fischer indole synthesis is a powerful method for forming the carbazole core, but it is notoriously sensitive to catalyst choice, temperature, and substrate quality.[1][2] The reaction involves the acid-catalyzed cyclization and rearrangement of a phenylhydrazone intermediate.

Question 1: My yield of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one is low or non-existent. What are the primary causes?

Answer: Low yield in this stage is a frequent issue stemming from several critical parameters. A systematic approach to troubleshooting is essential.

Troubleshooting_FIS Start Low Yield of Ketone Intermediate Cause1 Poor Hydrazine Quality Start->Cause1 Cause2 Suboptimal Acid Catalyst Start->Cause2 Cause3 Incorrect Temperature or Time Start->Cause3 Cause4 Improper Solvent Start->Cause4 Sol1 Use freshly purified hydrazine or its hydrochloride salt, which is more stable. Cause1->Sol1 Sol2 Screen both Brønsted (H2SO4, p-TsOH) and Lewis acids (ZnCl2, BF3·OEt2). Polyphosphoric acid (PPA) is often effective. Cause2->Sol2 Sol3 Monitor reaction by TLC to find optimal time. Elevated temperatures are needed, but excess heat can cause tarring. Start with literature conditions (e.g., reflux in acetic acid). Cause3->Sol3 Sol4 Acetic acid can act as both solvent and catalyst. Ethanol is also common. For some substrates, ionic liquids have shown high efficiency. Cause4->Sol4

Caption: Troubleshooting flowchart for the Fischer Indole Synthesis.

  • Causality—Hydrazine Quality: (2-chlorophenyl)hydrazine can oxidize and decompose upon storage. Impurities can inhibit the initial formation of the hydrazone intermediate. Using the more stable hydrochloride salt is often a reliable strategy.[3]

  • Causality—Acid Catalyst: The acid is crucial for protonating the hydrazone, enabling the key-sigmatropic rearrangement. The strength and type of acid must be matched to the substrate. A weak acid may not drive the reaction, while an overly strong acid can promote degradation and side reactions, such as sulfonation if using concentrated H₂SO₄. Polyphosphoric acid (PPA) is often effective for difficult cyclizations.[3]

  • Causality—Reaction Conditions: The Fischer indole synthesis is an equilibrium-driven process that requires thermal energy to overcome the activation barrier of the rearrangement step.[1] However, prolonged heating or excessively high temperatures can lead to polymerization and tar formation. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is critical to determine the point of maximum product formation before degradation begins.[3]

Question 2: I'm observing multiple spots on my TLC plate, suggesting significant side product formation. How can I improve selectivity?

Answer: Side product formation is often due to undesired rearrangements or incomplete reactions.

  • Isomeric Products: The-sigmatropic rearrangement can sometimes proceed through different pathways, especially if the starting ketone is unsymmetrical. For the synthesis of the 1-oxo product, starting with a precursor like 2-oxocyclohexanecarboxylic acid followed by decarboxylation can offer better regioselectivity.

  • Incomplete Cyclization/Ammonia Elimination: If the reaction is not heated sufficiently or for long enough, intermediates may remain. Ensure you are at a suitable reflux temperature.

  • Work-up Procedure: After the reaction, the mixture is highly acidic. Careful neutralization is required. Pouring the hot acidic mixture into a cold base (like saturated NaHCO₃ solution) can help quench the reaction and prevent further side reactions during workup.[4] Subsequent extraction with an appropriate organic solvent (e.g., ethyl acetate) is standard.[3]

Part B: Reductive Amination of the Ketone Intermediate

This stage converts the ketone carbonyl into a primary amine. The most common method is a direct reductive amination where the ketone reacts with an ammonia source to form an imine intermediate, which is then reduced in situ.

Question 3: The conversion of my ketone to the final amine is incomplete. What should I check?

Answer: Incomplete conversion is typically an issue with the reducing agent, reaction pH, or the ammonia source.

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred reagents. They are mild enough not to reduce the ketone starting material but are highly effective at reducing the protonated imine intermediate. This selectivity is key to driving the reaction forward. If using a stronger reductant like NaBH₄, you risk reducing the ketone to an alcohol before the imine can form.

  • pH Control: The reaction is pH-sensitive. The formation of the imine is favored under slightly acidic conditions (pH ~5-6), which are necessary to protonate the hydroxyl intermediate and facilitate water elimination. However, if the pH is too low, the ammonia source will be fully protonated (NH₄⁺) and will no longer be nucleophilic. If the pH is too high, the imine will not be sufficiently protonated for efficient reduction. An acetic acid buffer is often employed.

  • Ammonia Source: A high concentration of the ammonia source is needed to push the ketone-imine equilibrium to the right. Using a solution of ammonia in methanol or ammonium acetate are common strategies.

Question 4: My final product is contaminated with a secondary amine byproduct. How can this be avoided?

Answer: The formation of a secondary amine occurs when the desired primary amine product acts as a nucleophile, reacting with another molecule of the ketone intermediate.

  • Molar Ratios: This side reaction is favored when the concentration of the primary amine product builds up. Using a large excess of the ammonia source (e.g., 10-20 equivalents) can statistically disfavor the product amine from competing with ammonia for the ketone.

  • Controlled Addition: In some cases, slow addition of the reducing agent can help maintain a low concentration of the reactive imine intermediate, minimizing side reactions.

Optimized Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should optimize based on their specific lab conditions and substrate batches.

Protocol 1: Fischer Indole Synthesis of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one
  • Hydrazone Formation (Optional One-Pot): In a round-bottom flask equipped with a reflux condenser, dissolve (2-chlorophenyl)hydrazine hydrochloride (1.0 eq) and a suitable cyclohexanone precursor (e.g., 1,2-cyclohexanedione monoethylene acetal, 1.1 eq) in glacial acetic acid (5-10 mL per gram of hydrazine).[3][5]

  • Cyclization: Heat the reaction mixture to reflux (approx. 118 °C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acetic acid.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol or an ethyl acetate/hexanes mixture.

Protocol 2: Reductive Amination to this compound
  • Reaction Setup: To a solution of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one (1.0 eq) in methanol (10-15 mL per gram), add ammonium acetate (10 eq).

  • pH Adjustment: Add glacial acetic acid to adjust the pH to approximately 5-6.

  • Reductant Addition: Stir the mixture at room temperature for 1 hour to allow for imine formation. Then, add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC until the ketone spot has disappeared.

  • Quenching: Carefully quench the reaction by adding 1M HCl until gas evolution ceases.

  • Work-up: Make the solution basic (pH > 10) by adding aqueous NaOH.

  • Extraction and Purification: Extract the product with dichloromethane or ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo. The resulting amine can be purified by column chromatography if necessary.

Data Summary Table

The following table summarizes typical conditions and expected outcomes. Yields are highly dependent on scale and purification efficiency.

ParameterStage 1: Fischer Indole Synthesis Stage 2: Reductive Amination
Key Reagents (2-chlorophenyl)hydrazine HClAmmonium Acetate, NaBH₃CN
Catalyst Glacial Acetic Acid, PPA, or ZnCl₂Acetic Acid (for pH control)
Solvent Glacial Acetic Acid or EthanolMethanol
Temperature Reflux (80-120 °C)Room Temperature (20-25 °C)
Typical Time 2-6 hours12-24 hours
Expected Yield 50-70%60-85%

References

  • BenchChem. (2025). Optimization of reaction conditions for Fischer indole synthesis of carbazoles. BenchChem Technical Support.
  • Patel, R., et al. (n.d.). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors.
  • Nayak, S. K., & Kumar, P. S. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim(BF4)] ionic liquid in methanol.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • BenchChem. (2025). Technical Support Center: Optimization of Fischer Indole Synthesis. BenchChem Technical Support.
  • Wang, X., et al. (2009). Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis. Taylor & Francis Online.
  • Biosynth. (n.d.). 8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one.
  • El-Gohary, N. S., & Shaaban, M. I. (n.d.). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. MDPI.

Sources

Technical Support Center: Overcoming Solubility Challenges with 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the solubility issues commonly encountered with this compound in aqueous buffers. Our approach is rooted in fundamental physicochemical principles to empower you with the knowledge to not only solve immediate experimental hurdles but also to proactively design robust formulation strategies.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers at neutral pH?

A1: The poor aqueous solubility of this compound is multifactorial, stemming from its molecular structure. The tetracyclic carbazole core is a large, rigid, and hydrophobic scaffold. While the primary amine group offers a site for protonation and potential salt formation, its contribution to overall solubility is limited at neutral pH where the un-ionized, less soluble form predominates. The chloro-substituent further increases the lipophilicity of the molecule, contributing to its low affinity for aqueous media.

Q2: What are the key physicochemical properties I should be aware of when working with this compound?
  • pKa: The primary amine group is basic. The estimated pKa of the conjugate acid is likely in the range of 8.0-9.5. This means that at physiological pH (7.4), a significant portion of the compound will be in its un-ionized, less soluble form.

  • logP: The predicted octanol-water partition coefficient (logP) is expected to be high (likely > 3), indicating significant hydrophobicity. This high logP value is a primary driver of its low aqueous solubility.

It is highly recommended to experimentally determine these values for your specific lot of material to enable precise formulation development.[1][2]

Q3: I'm seeing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What's happening?

A3: This is a common issue for poorly soluble compounds. Dimethyl sulfoxide (DMSO) is a strong organic solvent that can dissolve hydrophobic molecules like this compound at high concentrations. However, when this concentrated DMSO stock is introduced into an aqueous buffer, the solvent environment rapidly changes. The compound, now in a predominantly aqueous environment where it is poorly soluble, crashes out of solution, leading to precipitation. This can be mitigated by optimizing the dilution process, reducing the final DMSO concentration, or employing solubility-enhancing excipients in the aqueous buffer.

Troubleshooting Guide: Step-by-Step Solubility Enhancement

This section provides a systematic approach to addressing solubility issues. We will explore several key strategies, explaining the underlying mechanisms and providing detailed protocols.

Strategy 1: pH Adjustment - Leveraging the Basic Amine

The primary amine in this compound provides a handle for pH-dependent solubility enhancement. By lowering the pH of the aqueous buffer, we can protonate the amine, forming a more soluble salt.[3][4][5]

According to the Henderson-Hasselbalch equation, when the pH of the solution is below the pKa of the compound's conjugate acid, the protonated (ionized) form will be the dominant species. This ionized form has a much higher affinity for water molecules, leading to a significant increase in solubility.

ph_effect cluster_0 High pH (pH > pKa) cluster_1 Low pH (pH < pKa) unprotonated R-NH2 (Poorly Soluble) protonated R-NH3+ (More Soluble) unprotonated->protonated + H+ protonated->unprotonated - H+

Caption: Effect of pH on the ionization and solubility of the amine.

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., acetate buffer for pH 4-5.5, phosphate buffer for pH 6-8).

  • Saturated Solution Preparation: Add an excess of this compound to a vial containing a known volume of each buffer.

  • Equilibration: Seal the vials and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility (in mg/mL or µM) against the pH of the buffer.

You should observe a significant increase in solubility as the pH decreases.

pHBuffer SystemExpected Solubility Trend
4.0AcetateHighest
5.0AcetateHigh
6.0PhosphateModerate
7.0PhosphateLow
7.4PhosphateVery Low
8.0PhosphateLowest

Note: Always ensure that the final pH of your solution is compatible with your experimental system (e.g., cell viability, enzyme activity).

Strategy 2: Utilizing Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[6][7]

Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the hydrophobic solute. They disrupt the hydrogen bonding network of water, which in turn reduces the energy required to create a cavity for the solute molecule.

cosolvent_workflow start Poorly Soluble Compound in Aqueous Buffer add_cosolvent Add Co-solvent (e.g., PEG 400, Propylene Glycol) start->add_cosolvent reduced_polarity Reduced Polarity of Bulk Solvent add_cosolvent->reduced_polarity increased_solubility Increased Solubility reduced_polarity->increased_solubility

Caption: Workflow for using co-solvents to enhance solubility.

  • Co-solvent Selection: Choose biocompatible co-solvents such as polyethylene glycol 400 (PEG 400), propylene glycol (PG), or ethanol.

  • Stock Solution: Prepare a high-concentration stock solution of the compound in your chosen co-solvent.

  • Titration: Prepare a series of aqueous buffer solutions containing increasing percentages of the co-solvent (e.g., 5%, 10%, 20%, 30% v/v).

  • Solubility Determination: Determine the solubility of the compound in each co-solvent/buffer mixture using the shake-flask method described previously.

  • Assay Compatibility: Crucially, test the tolerance of your biological assay to the final concentration of the co-solvent.

Co-solventConcentration (% v/v)Expected Solubility Increase
PEG 40010Moderate
20High
Propylene Glycol10Moderate
20High
Ethanol5Low-Moderate
10Moderate

Caution: High concentrations of co-solvents can sometimes lead to compound precipitation upon dilution and may impact the biological activity in your assay. Always run appropriate vehicle controls.

Strategy 3: Surfactants and Micellar Solubilization

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[8][9][10][11]

Micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic carbazole portion of your compound can partition into the hydrophobic core of the micelle, effectively being "solubilized" within the aqueous phase.[8][10][11]

surfactant_mechanism cluster_micelle Micelle compound Hydrophobic Compound core Hydrophobic Core shell Hydrophilic Shell surfactant Surfactant Monomers aqueous_phase Aqueous Phase surfactant->aqueous_phase cluster_micelle cluster_micelle aqueous_phase->cluster_micelle > CMC

Caption: Micellar solubilization of a hydrophobic compound.

  • Surfactant Selection: Choose non-ionic surfactants like Tween® 80 or Polysorbate 20, which are generally less harsh on biological systems.

  • Concentration Range: Prepare solutions of the chosen surfactant in your buffer at concentrations above and below its known CMC.

  • Solubility Measurement: Determine the solubility of this compound in each surfactant solution using the shake-flask method.

  • Biological Compatibility: Verify that the surfactant at the effective concentration does not interfere with your assay.

SurfactantConcentration (% w/v)Expected Solubility
Tween® 800.01 (Below CMC)Low
0.1 (Above CMC)Significantly Increased
1.0Highly Increased
Strategy 4: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[1][2][12][13][14]

The hydrophobic carbazole moiety can form an inclusion complex by fitting into the hydrophobic cavity of the cyclodextrin molecule. This complex has a hydrophilic exterior, rendering the otherwise insoluble compound soluble in water.[1][13]

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of hydrophobic drugs.[1]

  • Complex Formation:

    • Prepare a stock solution of HP-β-CD in your aqueous buffer.

    • Add the solid compound to the HP-β-CD solution.

    • Stir or sonicate the mixture to facilitate the formation of the inclusion complex.

  • Solubility Determination: Measure the solubility of the compound in varying concentrations of HP-β-CD.

HP-β-CD Concentration (% w/v)Expected Solubility Trend
0Baseline (Very Low)
2Increased
5Significantly Increased
10Highly Increased

Combined Approaches for Synergistic Effects

In many challenging cases, a single strategy may not be sufficient. Combining approaches, such as pH adjustment with the use of a co-solvent or cyclodextrin, can often yield synergistic improvements in solubility.[15] For example, lowering the pH to ionize the amine and then using a cyclodextrin to encapsulate the remaining hydrophobic portion of the molecule can be a highly effective strategy.

References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
  • Vertex AI Search. cyclodextrin in novel formulations and solubility enhancement techniques: a review.
  • Vertex AI Search. Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
  • Vertex AI Search. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability..
  • Vertex AI Search. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace.
  • Vertex AI Search. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC - NIH.
  • Vertex AI Search. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs.
  • Vertex AI Search. The Role of Surfactants in Solubilization of Poorly Soluble Drugs - JOCPR.
  • Vertex AI Search. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog.
  • Vertex AI Search. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal.
  • Vertex AI Search. pH Adjustment and Co-Solvent Optimization - BOC Sciences.
  • Vertex AI Search. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances.
  • Vertex AI Search. 16.4: The Effects of pH on Solubility - Chemistry LibreTexts.
  • Vertex AI Search. Development of Methods for the Determination of pKa Values - PMC - NIH.
  • Vertex AI Search. An In-depth Technical Guide on the Solubility of 9-(4-Nitrophenyl)-9H-carbazole - Benchchem.
  • Vertex AI Search. pH and solubility (video) | Equilibrium - Khan Academy.
  • Vertex AI Search. 17.5: Solubility and pH - Chemistry LibreTexts.
  • Vertex AI Search. Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water.
  • Vertex AI Search. Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present - SciRes Literature.
  • Vertex AI Search. Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach | Request PDF.
  • Vertex AI Search. Novel carbazole sulfonamide derivatives of antitumor agent: Synthesis, antiproliferative activity and aqueous solubility - PubMed.
  • Vertex AI Search. Combined effect of complexation and pH on solubilization - PubMed - NIH.
  • Vertex AI Search. Synthesis and structure-activity relationship study of water-soluble carbazole derivatives as new anticancer agents - PubMed.
  • Vertex AI Search. Carbazole | C12H9N | CID 6854 - PubChem - NIH.
  • Vertex AI Search. Carbazole Derivatives as Potential Antimicrobial Agents - MDPI.
  • Vertex AI Search. Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives - ResearchGate.
  • Vertex AI Search. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Vertex AI Search. Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.

Sources

Technical Support Center: Troubleshooting Column Chromatography for 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the column chromatography purification of this specific carbazole derivative. Here, we provide in-depth, experience-driven advice in a question-and-answer format to ensure the successful isolation of your target compound with high purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My compound is streaking badly on the TLC plate and the column, leading to poor separation.

Question: I'm observing significant streaking of my this compound during both TLC analysis and column chromatography on silica gel. What is causing this and how can I achieve sharp, well-defined bands?

Answer:

This is a classic issue encountered when purifying basic compounds like your target amine on an acidic stationary phase like silica gel.[1][2][3] The streaking, or tailing, is primarily due to strong ionic interactions between the basic amine group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This interaction leads to a non-uniform elution front, resulting in broad, streaky bands instead of tight, symmetrical peaks.

To mitigate this, you need to suppress the acidic nature of the silica gel or introduce a competitive base into your mobile phase. Here are several effective strategies:

  • Incorporate a Basic Modifier into the Mobile Phase: The most common and often simplest solution is to add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or pyridine, to your eluent.[1][3][4][5][6] A typical starting concentration is 0.1-1% (v/v) of TEA in your mobile phase. The TEA will preferentially interact with the acidic silanol groups, effectively "masking" them from your target compound and allowing for a more uniform elution.[1][3]

  • Use a Deactivated Stationary Phase: You can prepare a deactivated silica gel by pre-treating it with a solution of triethylamine in your chosen solvent system.[7][8][9] This neutralizes the acidic sites before you even pack your column.

  • Switch to an Alternative Stationary Phase: If the issue persists, consider using a different stationary phase altogether.[5][8]

    • Alumina (basic or neutral): Alumina is a good alternative for the purification of basic compounds.[8]

    • Amine-functionalized silica: This is a commercially available stationary phase where the silica surface is chemically modified with amino groups, creating a more basic environment that is ideal for purifying amines.[1]

Experimental Protocol: Optimizing TLC with a Basic Modifier

  • Prepare your eluent: Start with a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol.

  • Spot your crude sample on two separate TLC plates.

  • Develop one plate in your chosen eluent system.

  • To the eluent for the second plate, add 0.5% (v/v) of triethylamine.

  • Develop the second plate and compare the spot shapes. You should observe a significant reduction in streaking on the plate developed with the TEA-modified eluent.[4] This optimized mobile phase can then be directly applied to your column chromatography.

Issue 2: My compound is not eluting from the column, or the recovery is very low.

Question: I've loaded my crude this compound onto a silica gel column, but I'm getting little to no product in my collected fractions, even after flushing with a highly polar solvent. What is happening to my compound?

Answer:

This is another consequence of the strong interaction between your basic amine and the acidic silica gel. In severe cases, this can lead to irreversible adsorption of your compound onto the stationary phase, resulting in very low or no recovery.[5] The acidic environment of the silica gel can also potentially cause degradation of sensitive compounds.[5]

Here’s a systematic approach to address this:

  • Ensure Proper Mobile Phase Polarity: While a polar solvent is necessary to elute your compound, starting with too high a polarity can lead to co-elution of impurities. A gradient elution is often the best approach.[7] Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.5% TEA) and gradually increase the proportion of the more polar solvent.

  • Utilize a Basic Modifier: As discussed in the previous issue, adding a basic modifier like triethylamine to your eluent is crucial to prevent strong adsorption and improve recovery.[1][3][4][5][6]

  • Consider a Different Stationary Phase: If you still experience poor recovery with a modified mobile phase on silica, switching to a less acidic stationary phase like neutral alumina or an amine-functionalized silica is highly recommended.[1][5][8]

Troubleshooting Workflow for Low Recovery

low_recovery_workflow start Low or No Recovery of Compound check_tlc Re-evaluate TLC with Basic Modifier (e.g., 0.5% TEA) start->check_tlc is_streaking_reduced Streaking Reduced? check_tlc->is_streaking_reduced use_modified_eluent Use TEA-Modified Eluent in Column is_streaking_reduced->use_modified_eluent Yes is_streaking_reduced->use_modified_eluent No, try higher % TEA or different base still_low_recovery Still Low Recovery? use_modified_eluent->still_low_recovery change_stationary_phase Switch to Alumina or Amine-Functionalized Silica still_low_recovery->change_stationary_phase Yes success Successful Purification still_low_recovery->success No change_stationary_phase->success

Caption: Troubleshooting workflow for low compound recovery.

Issue 3: I am having difficulty separating my desired product from closely related impurities.

Question: My TLC analysis shows that my target compound has a very similar Rf value to one of the major impurities. How can I improve the separation during column chromatography?

Answer:

Achieving good separation between structurally similar compounds requires careful optimization of your chromatographic conditions.[5] Here are several strategies to enhance resolution:

  • Optimize the Mobile Phase: Systematically vary the solvent composition.[5]

    • Solvent Strength: Adjust the ratio of your polar and non-polar solvents to find the optimal elution strength that maximizes the difference in migration rates between your product and the impurity.

    • Solvent Selectivity: Try different solvent combinations. For example, if you are using a hexane/ethyl acetate system, consider switching to a dichloromethane/methanol system. Different solvents interact with your compounds in unique ways, which can alter the selectivity of the separation.

  • Fine-Tune the Basic Modifier: The concentration of triethylamine can also influence the separation. Experiment with concentrations between 0.1% and 2% to see if it improves the resolution.

  • Employ Gradient Elution: A shallow gradient, where the polarity of the mobile phase is increased slowly over a larger volume, can often provide better separation of closely eluting compounds compared to an isocratic (constant solvent composition) elution.[7]

  • Column Dimensions and Packing:

    • Longer, narrower columns generally provide higher resolution.

    • Proper column packing is critical. A poorly packed column with channels or cracks will lead to band broadening and poor separation. Ensure your silica gel is packed uniformly as a slurry.[7]

Data Presentation: Example Mobile Phase Systems for Carbazole Derivatives

Compound ClassStationary PhaseMobile PhaseObservation
Simple Aminopropyl CarbazolesSilica GelDichloromethane/Methanol gradient (e.g., 0-10% MeOH)Significant peak tailing without an additive.[4]
Simple Aminopropyl CarbazolesSilica GelDichloromethane/Methanol gradient with 0.1-1% TriethylamineImproved peak shape and separation.[4]
Tetrahydrocarbazole DerivativeSilica GelHexane/Ethyl Acetate/Triethylamine (90:5:5)Effective for purification of a similar amine-substituted tetrahydrocarbazole.[10][11]
General Carbazole DerivativesSilica Geln-hexane / Ethyl Acetate (7:3)Used for the purification of a carbazole-2-carbaldehyde.[7]
Issue 4: How do I properly load my sample onto the column?

Question: What is the best way to load my crude this compound onto the column to ensure a good separation?

Answer:

Proper sample loading is crucial for achieving high resolution. The goal is to apply your sample to the top of the column in a very narrow band. There are two common methods:

  • Wet Loading:

    • Dissolve your crude product in a minimal amount of the initial, least polar mobile phase.

    • Carefully apply the solution to the top of the packed column using a pipette.

    • Allow the sample to adsorb onto the silica gel before adding more mobile phase.

  • Dry Loading (Recommended for less soluble compounds):

    • Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to this solution and mix to form a slurry.

    • Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder of your crude product adsorbed onto the silica gel.[7]

    • Carefully add this powder to the top of your packed column.[7]

Dry loading is often preferred as it ensures that the sample is introduced to the column in a very concentrated band, which can significantly improve separation.

Experimental Workflow: General Column Chromatography Protocol

column_chromatography_workflow cluster_prep Preparation cluster_run Elution & Collection cluster_post Post-Purification tlc 1. Optimize Eluent with TLC (including basic modifier) slurry 2. Prepare Silica Gel Slurry in Initial Eluent tlc->slurry pack 3. Pack the Column slurry->pack load 4. Load Sample (Wet or Dry Method) pack->load elute 5. Elute with Gradient or Isocratic Mobile Phase load->elute collect 6. Collect Fractions elute->collect monitor 7. Monitor Fractions by TLC collect->monitor combine 8. Combine Pure Fractions monitor->combine evaporate 9. Evaporate Solvent combine->evaporate analyze 10. Analyze Purity (HPLC, NMR) evaporate->analyze

Caption: General workflow for column chromatography purification.

Issue 5: What analytical techniques should I use to assess the purity of my final product?

Question: After column chromatography, how can I be certain of the purity of my this compound?

Answer:

A combination of analytical techniques is recommended to confirm both the purity and the identity of your final product.[4]

  • Thin-Layer Chromatography (TLC): A quick and easy way to check if the purified fractions contain a single spot.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[4] It allows you to quantify the purity of your compound and detect any minor impurities that may not be visible by TLC. A diode array detector (DAD) or a mass spectrometer (MS) as the detector can provide additional structural information about any impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure of your compound.[4] The absence of signals from starting materials or byproducts in the NMR spectrum is a strong indicator of high purity.

  • Mass Spectrometry (MS): MS confirms the molecular weight of your compound, providing further evidence of its identity.[4]

By employing these troubleshooting strategies and analytical techniques, you will be well-equipped to overcome the challenges associated with the column chromatography purification of this compound and obtain a highly pure product for your research and development endeavors.

References

  • Technical Support Center: Purification of 1H-Benzo[c]carbazole Derivatives - Benchchem.
  • Technical Support Center: Purification of Aminopropyl Carbazole Derivatives - Benchchem.
  • Technical Support Center: Purification of Polar Aminochromanols - Benchchem.
  • Is there an easy way to purify organic amines? - Biotage.
  • A Small-Scale Silica Gel Column Chromatography Method for Separating Carbazole Compounds from Highly Mature Crude Oil | Request PDF - ResearchGate.
  • Why Do Amines Adhere To Silica Gel Columns? - Chemistry For Everyone - YouTube.
  • How do I purify ionizable organic amine compounds using flash column chromatography?
  • Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - RSC Publishing.
  • Extraction, fractionation, isolation and characterization of a Carbazole Alkaloid Mukonicine from the leaves of Murraya koenigii - Journal of Pharmacognosy and Phytochemistry.
  • Chromatography: The Solid Phase - Department of Chemistry : University of Rochester.
  • Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - NIH.
  • CN103086951A - Environmentally-friendly preparation method of high-purity tetrahydrocarbazole - Google Patents.
  • Wiley-VCH 2008 - Supporting Information.
  • Aerobic CH Amination of Tetrahydrocarbazole Derivatives via Photochemically Generated Hydroperoxides.
  • Determination of amines using 2-(11H-benzo[a]carbazol-11-yl) ethyl chloroformate (BCEC-Cl) as labeling reagent by HPLC with fluorescence detection and identification with APCI/MS - ResearchGate.
  • Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate | Request PDF - ResearchGate.
  • Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids.

Sources

"minimizing side products in the synthesis of chlorinated tetrahydrocarbazoles"

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of chlorinated tetrahydrocarbazoles. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, primarily focusing on the minimization of side products to improve yield and purity.

Introduction: The Challenge of Selective Chlorinated Tetrahydrocarbazole Synthesis

Chlorinated 1,2,3,4-tetrahydrocarbazoles (THCs) are crucial scaffolds in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] While the Fischer indole synthesis remains a cornerstone for constructing the THC core, the presence of chloro-substituents introduces specific electronic effects that can complicate the reaction, often leading to a range of undesirable side products.[3] This guide offers practical, mechanistically-grounded solutions to overcome these synthetic hurdles.

Section 1: Troubleshooting the Fischer Indole Synthesis

The Fischer indole synthesis, which involves the acid-catalyzed cyclization of an arylhydrazone, is the most common route to tetrahydrocarbazoles.[1][4] The typical reaction involves condensing a chloro-substituted phenylhydrazine with cyclohexanone to form a hydrazone, which then cyclizes under acidic conditions.[1][5] However, several competing pathways can reduce the efficiency of this process.

FAQ 1: I am observing significant amounts of chlorinated aniline and other unidentified impurities in my reaction mixture. What is the primary cause?

This is a classic problem in Fischer indole synthesis and is almost certainly due to the cleavage of the weak N-N bond in the protonated hydrazone intermediate.[3] This cleavage pathway competes directly with the desired[6][6]-sigmatropic rearrangement required for cyclization.

  • Mechanistic Insight: The chloro-substituent on the phenylhydrazine ring is an electron-withdrawing group (EWG). While EWGs generally disfavor N-N bond cleavage compared to electron-donating groups, they also slow down the desired rearrangement step.[3] This often necessitates harsher reaction conditions (higher temperatures or stronger acids), which can, in turn, promote degradation and other side reactions.[3]

  • Troubleshooting Workflow:

    G start Low Yield & High Impurity Profile check_purity Verify Purity of Starting Materials (Hydrazine & Cyclohexanone) start->check_purity impure Purify Reactants (Recrystallization / Distillation) check_purity->impure Impure pure Reactants are Pure check_purity->pure Pure acid_strength Evaluate Acid Catalyst pure->acid_strength strong_acid Switch to Stronger Acid (e.g., PPA, ZnCl₂) acid_strength->strong_acid Using Weak Acid (e.g., Acetic Acid) mild_acid Using Strong Acid acid_strength->mild_acid Using Strong Acid (e.g., PPA) temp Optimize Temperature strong_acid->temp mild_acid->temp increase_temp Gradually Increase Temperature (Monitor by TLC) temp->increase_temp No/Slow Reaction high_temp Temperature is High temp->high_temp Reaction Complete degradation Degradation/Charring Observed? increase_temp->degradation high_temp->degradation reduce_conditions Reduce Temperature & Acid Strength; Consider Milder Lewis Acid degradation->reduce_conditions Yes success Improved Yield of Chlorinated THC degradation->success No reduce_conditions->temp

    Caption: Troubleshooting workflow for Fischer indole synthesis.
FAQ 2: My reaction is sluggish and often incomplete, leaving large amounts of the starting hydrazone. How can I drive it to completion?

Incomplete conversion is common when the activation energy for the[6][6]-sigmatropic rearrangement is not met.[3] The electron-withdrawing nature of chlorine can exacerbate this.

Recommended Actions:

  • Increase Acid Strength: If you are using a weak Brønsted acid like acetic acid, switching to a stronger catalyst can significantly promote cyclization.[3][5] Polyphosphoric acid (PPA) is a classic choice, and Lewis acids like zinc chloride (ZnCl₂) are also highly effective.[3][4]

  • Increase Temperature: The Fischer synthesis often requires thermal energy.[7] Monitor the reaction by TLC while gradually increasing the temperature. Be cautious, as excessive heat can lead to charring and dimerization.[3]

  • Ensure Anhydrous Conditions: Water can hydrolyze the hydrazone intermediate and interfere with the acid catalyst. Ensure all reagents and solvents are dry.

  • Consider In Situ Hydrazone Formation: Some chloro-substituted phenylhydrazones can be unstable.[3] A reliable method is to form the hydrazone in situ by reacting the chlorinated phenylhydrazine and cyclohexanone directly in the acidic reaction medium.[3][8]

Catalyst Typical Conditions Advantages Disadvantages
Acetic Acid RefluxMild, easy workupOften results in low yields, slow reaction rates[3][9]
Polyphosphoric Acid (PPA) 80-150 °CStrong dehydrating agent, good yieldsViscous, difficult to stir, can be harsh[4][5]
Zinc Chloride (ZnCl₂) 120-170 °CStrong Lewis acid, effectiveCan be difficult to remove during workup, hygroscopic[4][5]
Other Lewis Acids (BF₃, etc.) VariesHigh activityCan be expensive, require inert atmosphere[5][10]
Table 1: Comparison of common acid catalysts for the Fischer Indole Synthesis.
FAQ 3: When using a substituted cyclohexanone, I obtain a mixture of chlorinated regioisomers. How can this be controlled?

The formation of regioisomers is a fundamental challenge when using unsymmetrical ketones.[3] The initial tautomerization of the hydrazone can produce two different enamines, leading to two different THC products.

  • Kinetic vs. Thermodynamic Control: The product ratio is often dependent on the acid catalyst.[3]

    • Weaker acids (like acetic acid) at lower temperatures tend to favor the kinetic product, which is formed from the more rapidly generated, more substituted enamine.

    • Stronger acids (like PPA or Lewis acids) at higher temperatures can allow for equilibration, favoring the more stable thermodynamic product.

  • Strategic Solutions:

    • Screen Acid Catalysts: Systematically test a range of Brønsted and Lewis acids to determine the optimal catalyst for your desired isomer.

    • Modify Temperature: Analyze the product ratio at different temperatures to see if a kinetic or thermodynamic window can be established.

    • Alternative Syntheses: If regioselectivity remains poor, consider a different synthetic approach where the key bond formations are unambiguous, such as a palladium-catalyzed annulation.[11][12]

Section 2: Purification of Chlorinated Tetrahydrocarbazoles

Crude products from these reactions are often dark and contain a mixture of byproducts.[13] Effective purification is critical.

FAQ 4: My crude product is a dark, oily solid. What is the most effective purification protocol?

A multi-step approach is often necessary to obtain a pure, colorless product.

  • Step 1: Initial Workup: After quenching the reaction, perform a standard aqueous workup and extraction with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine to remove residual acid and water.[14]

  • Step 2: Column Chromatography: This is the most effective method for separating the desired product from polar and non-polar impurities.

    • A specialized column packing technique can be highly effective for removing colored byproducts: pack a lower layer of silica gel and an upper layer of alumina. The colored impurities are often strongly adsorbed, allowing the colorless tetrahydrocarbazole to elute.[13]

    • Eluent System: A gradient of hexane/ethyl acetate is a common starting point.

  • Step 3: Recrystallization: This is the final step to obtain a highly pure, crystalline product.

    • A common and effective solvent system for recrystallization is toluene/pentane or methanol.[8][13] Dissolve the semi-purified product in a minimal amount of hot toluene or methanol and slowly add pentane until turbidity is observed. Allow the solution to cool slowly to promote the formation of well-defined crystals.

Protocol: Purification of a Crude Chlorinated Tetrahydrocarbazole
  • Dissolution: Dissolve the crude product in a minimum volume of dichloromethane or the chromatography eluent.

  • Column Preparation: Prepare a flash chromatography column with a lower layer of silica gel and an upper layer of basic alumina.[13] Equilibrate the column with a non-polar solvent (e.g., 100% hexane).

  • Loading: Load the dissolved crude product onto the column.

  • Elution: Begin elution with a low-polarity solvent mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity. Collect fractions and monitor by TLC.

  • Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure.[13]

  • Recrystallization: Dissolve the isolated solid in a minimal amount of hot methanol or toluene. Add pentane dropwise until the solution becomes cloudy. Allow to cool to room temperature, then in an ice bath to maximize crystal formation.

  • Final Product: Filter the crystals, wash with cold pentane, and dry under vacuum. Store the purified white product under an inert atmosphere (e.g., argon) and in the dark to prevent oxidative degradation.[13]

Section 3: Key Reaction Mechanisms

Understanding the competing reaction pathways is essential for effective troubleshooting.

G cluster_0 Reaction Pathways Hydrazone Protonated Hydrazone Intermediate Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Cleavage N-N Bond Cleavage Hydrazone->Cleavage Side Reaction Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic Key Step Diimine Di-imine Intermediate Sigmatropic->Diimine Cyclization Intramolecular Cyclization Diimine->Cyclization Product Chlorinated Tetrahydrocarbazole Cyclization->Product Aniline Chlorinated Aniline + Other Fragments Cleavage->Aniline

Caption: Desired cyclization vs. N-N bond cleavage side reaction.

References

  • BenchChem Technical Support. (2025). Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles. BenchChem.
  • Ayad, T., & Bäckvall, J. E. (2014). Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). Journal of Visualized Experiments. [Link]

  • Chaudhari, T. Y., & Tandon, V. (2021). Recent approaches to the synthesis of tetrahydrocarbazoles. Organic & Biomolecular Chemistry. [Link]

  • BenchChem Technical Support. (2025).
  • Kumar, R., & Sharma, D. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews. [Link]

  • Ayad, T., & Bäckvall, J. E. (2014). Synthesis of antiviral tetrahydrocarbazole derivatives by photochemical and acid-catalyzed C-H functionalization via intermediate peroxides (CHIPS). PubMed. [Link]

  • Campbell, N., & Barclay, B. M. (1947). The Graebe–Ullmann carbazole synthesis. Journal of the Chemical Society (Resumed). [Link]

  • Wikipedia contributors. Fischer indole synthesis. Wikipedia. [Link]

  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. Organic-chemistry.org. [Link]

  • Organic Syntheses. 1,2,3,4-TETRAHYDROCARBAZOLE. Org. Synth. 1941, 21, 108. [Link]

  • Organic Syntheses. 1,2,3,4-TETRAHYDROCARBAZOLE. Org. Synth. 2002, 79, 251. [Link]

  • Chaudhari, T. Y., & Tandon, V. (2021). Recent approaches to the synthesis of tetrahydrocarbazoles. Organic & Biomolecular Chemistry. [Link]

  • Chakroborty, S., & Panda, P. (2021). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. Mini-Reviews in Organic Chemistry. [Link]

  • ResearchGate. (2025). Carbazole derivatives: Synthesis, spectroscopic characterization, antioxidant activity, molecular docking study, and the quantum chemical calculations. ResearchGate. [Link]

  • Sementa, D., et al. (2023). Synthesis and Stereodynamic and Emission Properties of Dissymmetric Bis-Aryl Carbazole Boranes and Identification of a CPL-Active B–C Atropisomeric Compound. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (1947). The Graebe–Ullmann Carbazole‐Carboline Synthesis. ResearchGate. [Link]

  • YouTube. (2023). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). YouTube. [Link]

  • Kumar, M. P., et al. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Publishing. [Link]

  • van der Heijden, T., et al. (2021). Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction. Organic Letters. [Link]

  • ResearchGate. Synthesis of carbazole via Graebe‐Ullmann reaction. ResearchGate. [Link]

Sources

"stability testing of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine under different conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its stability testing. Our goal is to equip you with the scientific rationale behind experimental design, helping you to anticipate challenges, interpret results accurately, and ensure the integrity of your stability studies.

Introduction to the Molecule and its Stability Profile

This compound is a complex heterocyclic compound with several functional groups that can influence its stability. The tetrahydrocarbazole core is generally rigid and possesses high thermal stability, a known characteristic of carbazole derivatives.[1][2] However, the presence of a primary amine and a chloro substituent, along with the saturated portion of the ring system, introduces potential vulnerabilities to specific environmental stressors. The primary amine group can be susceptible to oxidation, while the chloro group can influence the electron density of the aromatic system. The overall stability will be a composite of these structural features.

Forced degradation studies, or stress testing, are essential to understanding the intrinsic stability of the molecule.[3] These studies involve subjecting the compound to conditions more severe than standard accelerated stability testing to identify potential degradation products and pathways.[3][4] This information is critical for developing and validating stability-indicating analytical methods, which are a regulatory requirement.[3][4][5]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the stability assessment of this compound.

Q1: What are the primary degradation pathways I should anticipate for this molecule?

A1: Based on its structure, the primary anticipated degradation pathways include:

  • Oxidation: The primary amine at the 1-position and the tetrahydrocarbazole ring are potential sites for oxidation. This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or deliberate oxidative stress (e.g., using H₂O₂).[6][7] Oxidative degradation of amines can be complex, potentially leading to imines, hydroxylamines, or polymeric impurities.[7][8]

  • Photodegradation: Carbazole moieties are known to be susceptible to light, particularly UV light.[9][10] This can lead to photolytic cleavage or other complex photoreactions. Photostability testing is crucial and should be conducted according to ICH Q1B guidelines.[3][11]

  • Hydrolysis (pH-dependent): While the core structure is not readily hydrolyzable, the stability of the compound in solution is likely to be pH-dependent.[12] Extreme pH conditions (acidic or basic) can catalyze degradation, potentially affecting the amine group's protonation state and overall molecular stability.[12][13][14]

  • Thermal Degradation: While the carbazole core is thermally stable, high temperatures can still promote degradation, especially in the presence of other reactive species.[1]

Q2: I am observing multiple small, unidentified peaks in my HPLC chromatogram after stress testing. What could be the cause?

A2: The appearance of multiple small peaks is common in forced degradation studies. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are representative of the actual breakdown process without being overly complex.[6] If you see numerous small peaks, consider the following:

  • Over-stressing: The conditions may be too harsh, leading to secondary degradation of the initial breakdown products. Try reducing the stressor concentration, temperature, or exposure time.

  • Method Specificity: Your analytical method may not be specific enough to separate all the degradants from the parent compound or from each other. Method development and validation are key components of stability studies.[5]

  • Sample Matrix Effects: If you are testing a formulated drug product, interactions with excipients could be causing additional peaks.

Q3: My compound seems stable under thermal and hydrolytic stress but shows significant degradation under photolytic conditions. Is this expected?

A3: Yes, this is a plausible scenario. Many carbazole derivatives exhibit good thermal stability but are sensitive to light.[9][10][15] The energy from UV or even visible light can be sufficient to induce electronic transitions and subsequent chemical reactions that would not occur under thermal stress alone. It is imperative to handle and store the compound with appropriate light protection.[10]

Q4: What are the ideal storage conditions for this compound?

A4: To ensure long-term stability, the compound should be stored in a cool, dark, and dry environment.[10] Recommended conditions are:

  • Temperature: Refrigerated (2-8 °C).

  • Light: Protected from light in an amber vial or other light-blocking container.

  • Atmosphere: For highly sensitive batches, consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Container: A tightly sealed container to protect from humidity.

Part 2: Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter during your experiments.

Guide 1: Inconsistent Results in Thermal Stability Studies
Symptom Potential Cause Troubleshooting Steps
High variability between replicate samples. 1. Non-uniform heating: Hot spots in the oven or heating block. 2. Inconsistent sample preparation: Variations in sample weight or solvent volume. 3. Moisture content: Presence of residual moisture can accelerate degradation.1. Validate oven/block temperature: Use a calibrated thermometer to map the temperature distribution. 2. Standardize procedures: Use calibrated balances and pipettes. Ensure consistent sample morphology (e.g., powder vs. crystals). 3. Dry samples thoroughly: Use a vacuum oven at a moderate temperature before initiating the study.
Unexpectedly high degradation at moderate temperatures. 1. Presence of impurities: Catalytic impurities (e.g., metal ions) can lower the decomposition temperature. 2. Solid-state form: Different polymorphic or amorphous forms can have different thermal stabilities.1. Purify the sample: Recrystallize or use chromatography to remove impurities. 2. Characterize the solid form: Use techniques like DSC, TGA, and XRD to identify the solid-state form before and after the study.
Guide 2: Challenges in Oxidative Degradation Studies
Symptom Potential Cause Troubleshooting Steps
Reaction is too fast and difficult to control (>>20% degradation). 1. High concentration of oxidizing agent: For example, using 30% H₂O₂ might be too aggressive. 2. Elevated temperature: Heat can significantly accelerate oxidation.1. Reduce peroxide concentration: Start with a lower concentration (e.g., 3% H₂O₂) and shorter time points.[6] 2. Conduct the experiment at room temperature before attempting elevated temperatures.
No degradation observed even with a strong oxidizing agent. 1. Compound is highly stable to oxidation. 2. Insufficient reaction time or temperature. 1. Increase stress level gradually: Increase the concentration of the oxidizing agent, temperature, or reaction time incrementally. 2. Consider a different oxidizing agent: If peroxide is ineffective, other agents like AIBN (a radical initiator) could be explored, though this is less common in standard ICH studies.
Formation of insoluble precipitates. 1. Polymerization: Oxidative coupling of the amine or carbazole ring can lead to insoluble polymers.1. Analyze the precipitate: If possible, isolate and analyze the precipitate using techniques like FT-IR or solid-state NMR. 2. Use a lower concentration of the starting material to keep degradation products in solution.
Guide 3: Issues with Photostability Testing
Symptom Potential Cause Troubleshooting Steps
Sample color changes, but HPLC shows minimal degradation. 1. Formation of highly colored, minor degradants: A small amount of a chromophoric impurity can cause a significant color change. 2. Surface-level degradation: For solid samples, degradation may only be occurring on the surface exposed to light.1. Check the UV-Vis spectrum: A change in the spectrum can confirm the formation of new chromophores. 2. Ensure proper sample preparation: For solid samples, use a thin, uniform layer to ensure consistent light exposure. For solutions, ensure the solution is clear and well-mixed.
Inconsistent results between studies. 1. Variable light source intensity: The output of light sources can change over time. 2. Inadequate control samples: A dark control is essential to differentiate between photolytic and thermal degradation.1. Calibrate the light source: Use a calibrated radiometer or a chemical actinometry system to ensure consistent light exposure as per ICH Q1B guidelines.[11] 2. Always run a dark control: Wrap a parallel sample in aluminum foil and place it in the same chamber to act as a dark control.

Part 3: Experimental Protocols & Data Presentation

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a general workflow for conducting a forced degradation study in accordance with ICH guidelines.[4][6][16]

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Dilute the stock solution with 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Store the solid compound and the stock solution at 80°C.

    • Photodegradation: Expose the solid compound and the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[3] A dark control should be run in parallel.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The duration should be adjusted to achieve 5-20% degradation.

  • Sample Quenching: For hydrolytic and oxidative studies, neutralize the sample (if necessary) and dilute with the mobile phase to stop the reaction.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method, typically with UV and/or mass spectrometric detection.[17]

  • Data Evaluation: Calculate the percentage of degradation and identify any major degradation products.

Forced_Degradation_Workflow cluster_prep Preparation cluster_analysis Analysis Start Start with Pure API Stock Prepare Stock Solution (1 mg/mL) Start->Stock Acid Acid Hydrolysis (0.1M HCl, 60°C) Base Base Hydrolysis (0.1M NaOH, 60°C) Oxid Oxidation (3% H₂O₂, RT) Therm Thermal (80°C, Solid & Soln) Photo Photolytic (ICH Q1B Light Source) Sampling Sample at Time Points (0, 2, 4, 8, 24h...) Acid->Sampling Base->Sampling Oxid->Sampling Therm->Sampling Photo->Sampling Quench Quench Reaction (Neutralize/Dilute) Sampling->Quench HPLC HPLC-UV/MS Analysis Quench->HPLC Data Calculate % Degradation & Identify Products HPLC->Data

Caption: Workflow for a typical forced degradation study.

Potential Degradation Pathway Diagram

Degradation_Pathways cluster_products Potential Degradation Products Parent 8-chloro-2,3,4,9-tetrahydro- 1H-carbazol-1-amine Ox_Prod Oxidized Products (e.g., Imines, N-oxides) Parent->Ox_Prod Oxidation (H₂O₂) Photo_Prod Photolytic Products (e.g., Ring-opened, Dehalogenated) Parent->Photo_Prod Photolysis (UV/Vis Light) Poly_Prod Polymeric Impurities Parent->Poly_Prod Multiple Stressors Ox_Prod->Poly_Prod Secondary Degradation

Caption: High-level potential degradation pathways.

Table 1: Example Data Summary for Stability Studies
Stress Condition Duration (hours) % Degradation of Parent Compound Major Degradation Products (RT in min) Observations
0.1 M HCl @ 60°C 24< 5%Not significantCompound is relatively stable to acid hydrolysis.
0.1 M NaOH @ 60°C 24~8%DP1 (8.5 min)Slight degradation observed.
3% H₂O₂ @ RT 8~15%DP2 (9.2 min), DP3 (10.1 min)Significant oxidative degradation.
Thermal @ 80°C (Solid) 48< 2%Not significantHigh thermal stability in solid state.
Photolytic (ICH Q1B) 24~20%DP4 (7.8 min), DP5 (11.5 min)Significant photodegradation. Solution turned yellow.
Dark Control for Photo 24< 1%Not significantConfirms degradation is due to light.

Note: This table is illustrative. Actual results must be determined experimentally.

References

  • Properties, environmental fate and biodegradation of carbazole - PMC - NIH . (2017-05-31). This article discusses the degradation pathways of the parent carbazole molecule. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . (2025-11-05). ResolveMass Laboratories Inc. This resource outlines the expectations of ICH guideline Q1A(R2) for forced degradation studies. Available at: [Link]

  • Forced Degradation Testing in Pharma - ResolveMass Laboratories Inc. (2025-11-05). This article provides an overview of forced degradation testing in the pharmaceutical industry. Available at: [Link]

  • Forced Degradation Studies - MedCrave online . (2016-12-14). This review discusses strategic approaches to forced degradation studies as per ICH guidelines. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH . This review discusses current trends in performing forced degradation studies. Available at: [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY - IJCRT.org . This paper reviews the ICH guidelines related to stress degradation studies. Available at: [Link]

  • Degradation of carbazole and its derivatives by a Pseudomonas sp - PubMed . (2006-12). This study explores the biodegradation of carbazole and its derivatives. Available at: [Link]

  • Carbazole Degradation Pathway - Eawag-BBD . (1998-09-23). This resource provides a map of the carbazole degradation pathway. Available at: [Link]

  • Degradation of carbazole and its derivatives by a Pseudomonas sp - ResearchGate . (2006-08-10). Research paper on the degradation of carbazole derivatives. Available at: [Link]

  • CARBAZOLE DEGRADATION PATHWAYS. | Download Scientific Diagram - ResearchGate . This source provides a diagram of carbazole degradation pathways. Available at: [Link]

  • Spectra, Stability and Labeling of a Novel Carbazole Derivative as a Fluorescent Turn-on DNA Probe | Request PDF - ResearchGate . (2015-08-09). This study includes photostability and thermostability data for a carbazole derivative. Available at: [Link]

  • The photostability test results of carbazole-1,3,4-oxadiazole... - ResearchGate . This source provides photostability data for carbazole derivatives. Available at: [Link]

  • Spectral study, stability and protein labeling of two Carbazole–Benzothiazole derivatives . This study investigates the photostability and thermostability of carbazole derivatives. Available at: [Link]

  • (PDF) Photosensitive and pH-dependent activity of pyrazine-functionalized carbazole derivative as promising antifungal and imaging agent - ResearchGate . This paper discusses the pH-dependent activity of a carbazole derivative. Available at: [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture - ResearchGate . This article provides insights into the chemical stability of amine compounds. Available at: [Link]

  • 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - MDPI . (2023-02-25). This article discusses the biological activities of carbazole derivatives. Available at: [Link]

  • Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC . This resource discusses analytical methods for amine solutions. Available at: [Link]

  • Analytical Techniques In Stability Testing - Separation Science . (2025-03-24). This article reviews analytical techniques used in stability testing. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products . ICH guideline on photostability testing. Available at: [Link]

  • Experimental and theoretical investigations into the stability of cyclic aminals - PMC - NIH . (2016-10-31). This study investigates the pH-dependent hydrolysis of related compounds. Available at: [Link]

  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities . (2024-03-24). This review covers the synthesis and properties of tetrahydrocarbazoles. Available at: [Link]

  • Oxidative Pd(II)-catalyzed C-H bond amination to carbazole at ambient temperature - PubMed . (2008-12-03). This article discusses reactions involving the carbazole core. Available at: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH . (1996-11-06). The official ICH guideline for photostability testing. Available at: [Link]

  • Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines - Crimson Publishers . (2022-02-09). This article discusses the thermal stability of carbazole-containing materials. Available at: [Link]

  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate... - PMC - PubMed Central . This study explores the oxidative degradation of various amines. Available at: [Link]

  • Effect of pH on Structure, Function, and Stability of Mitochondrial Carbonic Anhydrase VA . This study shows the effect of pH on the stability of a biological molecule. Available at: [Link]

  • Oxidative degradation of amines using a closed batch system - Norwegian Research Information Repository . This paper details experimental findings on the oxidative degradation of amines. Available at: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate . (2024-08-08). This study reviews the impact of pH on the stability of various pharmaceutical compounds. Available at: [Link]

  • A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties - ResearchGate . This review provides extensive background on tetrahydrocarbazoles. Available at: [Link]

  • Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents - PubMed . (2021-10). This study mentions the metabolic stability of tetrahydrocarbazole derivatives. Available at: [Link]

  • Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors . This paper provides context on the synthesis of the core structure. Available at: [Link]

  • 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one - PMC - NIH . This paper provides crystallographic information on a related structure. Available at: [Link]

  • Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents - MDPI . This article details the synthesis of various tetrahydrocarbazole derivatives. Available at: [Link]

Sources

"optimizing reaction conditions for the amination of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Amination of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one

Introduction: The palladium-catalyzed amination of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one is a critical transformation for synthesizing advanced intermediates in medicinal chemistry and materials science. Carbazole derivatives are privileged scaffolds known for a wide range of biological activities.[1][2] However, this substrate presents unique challenges due to its multifunctional nature: an aryl chloride, a secondary amine (N-H), and an enolizable ketone. This guide provides troubleshooting advice and optimized protocols to help researchers navigate the complexities of this specific Buchwald-Hartwig cross-coupling reaction.

Frequently Asked Questions (FAQs) & General Optimization

This section addresses common questions regarding the initial setup and optimization of the amination reaction.

Q1: What is the best starting point for a catalyst system for this specific substrate?

A: For an electron-rich aryl chloride like 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one, a high-performance catalyst system is essential. The generally accepted mechanism involves oxidative addition of the aryl chloride to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination.[3][4] Aryl chlorides are notoriously less reactive than bromides or iodides, necessitating the use of bulky, electron-rich phosphine ligands to facilitate the oxidative addition step.[4]

A robust starting point is a combination of a palladium precatalyst and a biarylphosphine ligand.

  • Palladium Source: Use a stable Pd(II) precatalyst like G3 or G4 palladacycles. These complexes readily and cleanly generate the active LPd(0) species in solution, avoiding issues with impure or inefficiently generated catalysts from sources like Pd(OAc)₂.[5][6]

  • Ligand: Sterically hindered biarylphosphine ligands are critical.[7] Good candidates include RuPhos , BrettPhos , or XPhos . These ligands promote the formation of a monoligated palladium species, which is highly active and accelerates both the oxidative addition and the final reductive elimination step.[3]

Q2: How do I choose the right base? The substrate has a ketone and an N-H group.

A: Base selection is critical and requires balancing reactivity with substrate stability. The base's primary role is to deprotonate the incoming amine, forming the palladium-amido complex that precedes reductive elimination.[8]

  • Strong Bases (e.g., NaOt-Bu, KOt-Bu, LHMDS): These are the most common and often provide the fastest reaction rates.[9] However, they are highly reactive and can cause side reactions with base-sensitive functional groups like the enolizable ketone in your substrate.[9][10]

  • Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These inorganic bases offer much better functional group tolerance.[5][6] While they may require higher reaction temperatures or slightly higher catalyst loadings, they are the recommended starting point to avoid decomposition of the carbazolone core. Cesium carbonate (Cs₂CO₃) is often a good choice due to its moderate reactivity and good solubility in common organic solvents.[6]

Q3: Which solvent is most appropriate for this reaction?

A: The solvent must be aprotic and capable of dissolving the reagents while remaining stable at elevated temperatures.

  • Toluene is a general-purpose, non-polar solvent that works well for many Buchwald-Hartwig reactions.[10]

  • 1,4-Dioxane or THF are polar aprotic ethers that are also frequently used and can sometimes improve solubility and reaction rates.[10]

  • Recommendation: Start with Toluene or 1,4-Dioxane . Ensure the solvent is rigorously degassed before use to prevent oxidation of the Pd(0) catalyst.[11]

Table 1: Summary of Key Reaction Parameters & Their Roles
ParameterRecommended Starting PointRole & Scientific Rationale
Palladium Source G3-XPhos or G4-RuPhos Precatalyst (1-2 mol%)Provides a stable source of the active Pd(0) catalyst. Precatalysts ensure efficient and quantitative generation of the active species.[5]
Ligand RuPhos or XPhos (1.1-1.2 eq. relative to Pd)Bulky, electron-rich ligand accelerates the rate-limiting oxidative addition of the aryl chloride and facilitates reductive elimination.[3][7]
Base K₃PO₄ or Cs₂CO₃ (1.5-2.0 eq.)Deprotonates the amine nucleophile. Weaker inorganic bases are chosen to prevent side reactions with the substrate's ketone and N-H functionalities.[6]
Solvent Toluene or 1,4-Dioxane (Degassed)Aprotic solvent to dissolve reagents. Must be oxygen-free to prevent deactivation of the Pd(0) catalyst.[10][11]
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers, particularly for the challenging oxidative addition of an aryl chloride.

Troubleshooting Guide

This guide is structured to address specific experimental failures in a question-and-answer format.

Q4: My reaction shows no conversion. I only recovered my starting material. What are the likely causes?

A: This is a common issue that almost always points to an inactive catalyst system.

  • Oxygen Contamination: The active Pd(0) catalyst is extremely sensitive to oxygen.[11] Inadequate degassing of the solvent and reagents or a poor seal on the reaction vessel will kill the catalyst before the reaction can begin. Solution: Ensure all solvents are thoroughly degassed using a freeze-pump-thaw cycle or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Assemble your reaction under a positive pressure of inert gas.

  • Impure Reagents: Reagent quality is paramount. Amines, in particular, can contain impurities that poison catalysts.[5] Solution: Verify the purity of your starting materials. If necessary, purify the amine by distillation or recrystallization. Ensure the palladium precatalyst and ligand have been stored properly under inert conditions.

  • Insufficient Temperature: The oxidative addition of aryl chlorides is often the turnover-limiting step and requires significant thermal energy.[12] Solution: If using a weaker base like K₃PO₄, ensure the reaction temperature is sufficiently high (e.g., 100-110 °C).

Q5: I'm observing a significant amount of 8-H-2,3,4,9-tetrahydro-1H-carbazol-1-one (hydrodehalogenation). How can I suppress this side product?

A: Hydrodehalogenation is a known side reaction in palladium-catalyzed couplings. It can arise from competing β-hydride elimination from a palladium-amido intermediate or from other decomposition pathways.[3][8]

  • Ligand Choice: The ligand plays a crucial role. Bulky, electron-rich biarylphosphine ligands are designed to promote reductive elimination over side reactions.[3] Solution: If you are using an older generation or less bulky ligand (e.g., P(tBu)₃), switch to a more robust biarylphosphine ligand like RuPhos or BrettPhos .

  • Base and Amine Stoichiometry: An excess of a strong base or issues with the amine can sometimes exacerbate decomposition pathways. Solution: Ensure you are not using a large excess of base. Check the purity of your amine; impurities can sometimes facilitate undesired pathways.

Q6: The reaction is messy, and I see multiple unidentified spots by TLC. What's happening?

A: A complex reaction mixture often points to substrate decomposition or competing side reactions.

  • Base Incompatibility: The ketone functionality is susceptible to base-catalyzed side reactions (e.g., aldol condensation, decomposition). Solution: This strongly indicates that your base is too strong. If you are using NaOt-Bu, immediately switch to a milder base like K₃PO₄ or Cs₂CO₃ .[5][6] Consider running the reaction at a lower temperature for a longer time.

  • N-H Reactivity: While C-N coupling at the aryl chloride is kinetically favored, the carbazole N-H is acidic and could potentially coordinate to the palladium center, leading to catalyst inhibition or side reactions.[13][14] Solution: If milder conditions do not resolve the issue, consider protecting the carbazole nitrogen with a group like Boc or SEM before the coupling, and deprotect it in a subsequent step.

Table 2: Troubleshooting Common Experimental Issues
SymptomPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Oxygen contamination (inactive catalyst).2. Impure reagents (amine, solvent).3. Insufficient temperature.1. Rigorously degas all solvents and use proper inert atmosphere techniques.[11]2. Purify reagents; use fresh, high-purity catalyst/ligand.[5]3. Increase reaction temperature to 100-110 °C.
Hydrodehalogenation Side Product 1. Sub-optimal ligand choice.2. Catalyst decomposition pathway.1. Switch to a bulky biarylphosphine ligand (e.g., RuPhos, BrettPhos) to favor reductive elimination.[3]
Complex/Tarry Mixture 1. Base is too strong, causing substrate decomposition.2. N-H group interference.1. Switch from alkoxide bases to milder inorganic bases like K₃PO₄ or Cs₂CO₃.[6]2. Consider N-H protection (e.g., Boc group) if other solutions fail.
Reaction Stalls at ~50% Conversion 1. Catalyst deactivation over time.2. Product inhibition.1. Increase catalyst loading slightly (e.g., from 1 mol% to 2 mol%).2. Ensure efficient stirring to keep the heterogeneous mixture well-suspended.

Visualized Experimental Workflow & Troubleshooting

General Experimental Workflow

The following diagram outlines the standard procedure for setting up the amination reaction under an inert atmosphere.

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction & Analysis cluster_2 Workup & Purification A 1. Add Substrate, Amine, Base, & Ligand to Flask B 2. Seal Flask, Evacuate & Backfill with Argon (3x) A->B C 3. Add Degassed Solvent & Pd Precatalyst via Syringe B->C D 4. Heat to Target Temperature with Stirring C->D E 5. Monitor by TLC/LC-MS Until SM is Consumed D->E F 6. Cool to Room Temp & Proceed to Workup E->F G 7. Quench & Extract with Organic Solvent F->G H 8. Dry, Filter, & Concentrate G->H I 9. Purify by Column Chromatography H->I

Caption: Standard workflow for Buchwald-Hartwig amination.

Troubleshooting Decision Tree

Use this decision tree to diagnose and solve issues with a low-yielding or failed reaction.

G Start Reaction Failed or Low Yield (<50%) Q1 Is Starting Material (SM) Recovered Unchanged? Start->Q1 Cause_InactiveCat Cause: Inactive Catalyst (Oxygen, Impurities) Q1->Cause_InactiveCat Yes Q2 Are Side Products Observed? Q1->Q2 No Sol_Inert Solution: - Improve inert technique - Purify reagents - Increase temperature Cause_InactiveCat->Sol_Inert Dehalogenation Major Side Product: Hydrodehalogenation Q2->Dehalogenation Yes, Dehalogenation Decomposition Major Side Product: Decomposition/Tar Q2->Decomposition Yes, Decomposition Sol_Dehalogenation Solution: - Use bulkier ligand (e.g., RuPhos) Dehalogenation->Sol_Dehalogenation Sol_Decomposition Solution: - Use weaker base (K₃PO₄) - Lower temperature - Consider N-H protection Decomposition->Sol_Decomposition

Caption: Decision tree for troubleshooting failed amination reactions.

Detailed Experimental Protocol

This protocol is a general starting point and should be optimized for the specific amine being used.

Reagents & Equipment:

  • 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one (1.0 eq.)

  • Amine (1.2 eq.)

  • RuPhos-G3 Palladacycle (0.02 eq., 2 mol%)

  • RuPhos ligand (0.02 eq., 2 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 eq.)

  • Anhydrous, degassed Toluene

  • Oven-dried round-bottom flask with a reflux condenser and magnetic stir bar

  • Inert atmosphere manifold (Argon or Nitrogen)

Procedure:

  • To the oven-dried flask, add 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one, the amine (if solid), K₃PO₄, RuPhos-G3, and the extra RuPhos ligand.

  • Seal the flask with a septum, and connect it to the inert gas manifold. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Through the septum, add the degassed toluene via syringe to achieve a substrate concentration of approximately 0.1 M. If the amine is a liquid, add it now via syringe.

  • Place the flask in a pre-heated oil bath at 100 °C and begin vigorous stirring.

  • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove the inorganic base and palladium residues.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated carbazole derivative.

References

  • Benchchem. (n.d.). Troubleshooting low conversion in C-N coupling reactions.
  • Choi, K., Brunn, J. N., Borate, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(30), 19414-19424.
  • Request PDF. (n.d.). Synthesis of aminocarbazole–anthraquinone fused dyes and polymers.
  • PMC. (n.d.). Cu(i)-catalyzed cross-coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl for the synthesis of polysubstituted carbazole.
  • eScholarship.org. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand.
  • Journal of the American Chemical Society. (n.d.). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Journal of the American Chemical Society. (n.d.). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides.
  • PMC - NIH. (n.d.). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • ResearchGate. (n.d.). Site-Specific Synthesis of Carbazole Derivatives through Aryl Homocoupling and Amination | Request PDF.
  • PMC - NIH. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Reddit. (2023). Troubleshooting Ullmann Coupling.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • MIT Open Access Articles. (n.d.). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Palladium(ii)-catalyzed intramolecular C–H amination to carbazole: the crucial role of cyclic diacyl peroxides.
  • Journal of Organic Chemistry. (2023). Synthesis of C4-Aminated Carbazoles and Their Derivatives via Pd/NBE Chemistry.
  • ResearchGate. (n.d.). Synthesis of C4-Aminated Carbazoles and Their Derivatives via Pd/NBE Chemistry | Request PDF.
  • PubMed. (2003). Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides.
  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction.
  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
  • ACS Publications. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles.
  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Carbazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Introduction

Carbazole and its substituted derivatives represent a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, functional materials, and natural products.[1] While Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for their structural elucidation, the inherent complexity of these aromatic systems often leads to challenging spectra.[2][3] Overlapping aromatic signals, ambiguous substituent positioning, and conformational dynamics are common hurdles.

This technical support guide is designed to address the specific issues you may encounter during your experiments. Structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, it provides not just protocols, but the underlying scientific rationale to empower you to make informed experimental decisions.

Section 1: Foundational NMR Characteristics of Carbazoles (FAQs)

This section addresses the fundamental spectral features of the carbazole nucleus. Understanding these basics is the first step in tackling more complex substituted systems.

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the unsubstituted carbazole core?

A1: The unsubstituted carbazole molecule is symmetric, leading to a simplified spectrum with only four proton and six carbon signals. The protons adjacent to the nitrogen (H4/H5) are typically the most deshielded due to the inductive effect of the heteroatom. The chemical shifts are highly dependent on the solvent used.[2][4]

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Unsubstituted Carbazole

Position ¹H Chemical Shift (δ, ppm) in CDCl₃[5] ¹³C Chemical Shift (δ, ppm) in CDCl₃[5] Notes
H1, H8~7.42110Shielded protons.
H2, H7~7.24120
H3, H6~7.42125
H4, H5~8.08123Deshielded due to proximity to nitrogen and ring currents.
C4a, C4b-139Quaternary carbons, often showing weaker signals.[6]
C9a, C8a-121Quaternary carbons.
NH~8.03 (Broad)-Shift and broadening are highly solvent and concentration-dependent.

Note: The exact chemical shifts can vary based on solvent, concentration, and temperature. These values serve as a general guideline.

Q2: How do common substituents (electron-donating vs. electron-withdrawing) affect the chemical shifts?

A2: The electronic nature of substituents profoundly influences the chemical shifts of the carbazole core.

  • Electron-Donating Groups (EDGs) like -OCH₃, -NH₂, or alkyl groups increase electron density in the aromatic rings, primarily at the ortho and para positions. This increased shielding causes the corresponding proton and carbon signals to shift upfield (to a lower δ value).

  • Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, or -C(O)R decrease electron density in the rings. This deshielding effect causes the ortho and para proton and carbon signals to shift downfield (to a higher δ value).

The magnitude of these shifts can be correlated with substituent constants, providing a predictable pattern of the substituent's effect on the NMR phenomena.[7]

Q3: How does N-substitution impact the NMR spectrum compared to C-substitution?

A3: N-substitution at the 9-position primarily affects the protons closest to the nitrogen (H1/H8 and H4/H5). However, studies have shown that N-substitution often causes only minor changes in the proton chemical shifts of the carbazole core itself.[2] The most significant change is the disappearance of the N-H proton signal, which is replaced by signals from the new substituent.

C-substitution, in contrast, breaks the molecule's symmetry and has a much more dramatic and localized effect on the spectrum, strongly influencing the protons ortho and para to the substitution site. This allows for more straightforward determination of the substitution pattern through analysis of coupling constants and chemical shifts.

Section 2: Troubleshooting Common Experimental & Spectral Issues

This section provides solutions to practical problems frequently encountered during the NMR analysis of carbazoles.

Q4: My aromatic signals between 7.0-8.5 ppm are heavily overlapped. What can I do to resolve them?

A4: This is the most common challenge with substituted carbazoles. The complex splitting patterns and similar chemical environments lead to a "thicket" of signals that is difficult to interpret.

Causality: Protons on the carbazole rings have similar electronic environments, causing their resonance frequencies to be very close. J-coupling further complicates this by splitting these signals into complex multiplets.

Solutions:

  • Change NMR Solvent: Switching from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or pyridine-d₅ can resolve overlapping peaks.[8] The anisotropic effects of the aromatic solvent ring currents will interact differently with the various protons on your molecule, inducing differential shifts and often improving signal dispersion.

  • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 MHz or higher) will increase the separation (in Hz) between coupled protons, simplifying complex splitting patterns and reducing overlap.

  • Utilize 2D NMR Techniques: This is the most powerful solution. A 2D COSY experiment will reveal which protons are coupled to each other, allowing you to trace the spin systems within each aromatic ring, even if the 1D signals are overlapped.[9] This is discussed further in Section 3.

Q5: The N-H proton signal is broad or not visible. Why, and how can I confirm its presence?

A5: The N-H proton of a carbazole has several properties that can make it difficult to observe.

Causality:

  • Quadrupolar Broadening: The ¹⁴N nucleus has a spin I=1 and a quadrupole moment, which can lead to rapid relaxation and significant broadening of the attached proton's signal.

  • Chemical Exchange: The N-H proton can exchange with trace amounts of water or other acidic protons in the sample, causing its signal to broaden or disappear entirely.[8]

  • Hydrogen Bonding: Intermolecular hydrogen bonding can also affect the signal's position and width.[10][11]

Solutions:

  • D₂O Exchange: This is a definitive test. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. If the broad peak was an N-H, the proton will exchange with deuterium, and the signal will disappear.[8] (See Appendix A for protocol).

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help. Lowering the temperature may slow down the exchange rate, resulting in a sharper N-H signal.

  • Use a Dry Solvent: Ensure your deuterated solvent is anhydrous to minimize proton exchange with water. Using DMSO-d₆ often helps, as the N-H proton forms a hydrogen bond with the solvent, resulting in a sharper, more distinct signal.

Q6: I'm seeing more signals than expected for my compound's structure. Could this be due to rotamers? How can I verify this?

A6: Yes, particularly with bulky substituents on the nitrogen or at the C1/C8 positions, you may be observing multiple conformers (rotamers) that are slowly interconverting on the NMR timescale.

Causality: Restricted rotation around a single bond (e.g., the N-aryl bond in an N-arylcarbazole) can lead to distinct, stable conformers. If the energy barrier to rotation is high enough, each conformer will give its own set of NMR signals, effectively doubling (or more) the number of peaks in the spectrum.

Verification:

  • Variable Temperature (VT) NMR: This is the key experiment. As you increase the temperature, the rate of bond rotation will increase. If you are observing rotamers, the distinct sets of peaks will broaden, coalesce into single broad peaks, and eventually sharpen into a single, averaged set of signals at a high enough temperature.[8]

Section 3: Advanced Structure Elucidation using 2D NMR

When 1D NMR is insufficient, 2D NMR experiments are essential for unambiguously assigning the structure of complex carbazole derivatives.

Q8: How can I use a COSY spectrum to trace the connectivity of protons on a substituted carbazole ring?

A8: COSY (Correlation Spectroscopy) reveals proton-proton couplings, typically through 2 or 3 bonds (²JHH, ³JHH). It is invaluable for identifying which protons belong to the same spin system (i.e., are on the same aromatic ring).[9]

Workflow:

  • Identify a starting proton: Pick a well-resolved signal in the 1D spectrum.

  • Find the diagonal peak: Locate this signal on the diagonal of the 2D COSY plot.

  • Trace the cross-peaks: Move vertically (or horizontally) from the diagonal peak until you hit a "cross-peak".

  • Identify the coupled partner: From that cross-peak, move horizontally (or vertically) back to the diagonal. The diagonal peak you land on corresponds to the proton that is coupled to your starting proton.

  • Repeat: Continue this process to walk along the entire spin system and map out the connectivities within a ring.

COSY_Workflow cluster_1d 1D ¹H Spectrum cluster_2d 2D COSY Spectrum cluster_assign Assignment A Identify well-resolved proton signal (e.g., H1) B Locate H1 on diagonal A->B Step 1 C Find cross-peak (H1-H2) B->C Step 2 D Identify coupled proton (H2) on diagonal C->D Step 3 E Find next cross-peak (H2-H3) D->E Step 4 F Identify H3 E->F ...repeat G Map H1-H2-H3-H4 spin system F->G

Caption: Workflow for tracing proton connectivity using a COSY spectrum.

Q9: I'm unsure about the assignment of specific protons and their directly attached carbons. Which experiment should I use?

A9: The ideal experiment for this is the HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence). Both experiments correlate protons with the carbons to which they are directly attached (¹JCH).[12][13]

Principle: An HSQC spectrum is a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak appears at the coordinates corresponding to a proton's chemical shift and the chemical shift of the carbon it is bonded to. This provides a direct and unambiguous H-C assignment. This is particularly useful for assigning carbons in the crowded 120-140 ppm aromatic region.[14]

Q10: How do I use an HMBC spectrum to confirm the position of a substituent on the carbazole core?

A10: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is arguably the most powerful tool for piecing together the carbon skeleton and confirming substituent positions. It shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[13][15]

Causality & Application: Unlike HSQC which shows direct one-bond connections, HMBC reveals longer-range connectivity. For example, consider a methyl group substituted on the carbazole ring. The protons of this methyl group will show an HMBC cross-peak to the carbon they are attached to (C-CH₃, a ²J correlation) and to the adjacent carbon atoms on the carbazole ring (a ³J correlation). This three-bond correlation is definitive proof of the substituent's location. Similarly, protons on the carbazole ring will show correlations to the substituent's carbon atoms.

(See Appendix B for a detailed HMBC acquisition protocol).

HMBC_Logic cluster_mol C3 C3 C2 C2 C4 C4 CMe C-Me HMe H-Me HMe->C3 ²J (HMBC) HMe->C2 ³J (HMBC) HMe->C4 ³J (HMBC) HMe->CMe ¹J (HSQC) H2 H2 H4 H4

Sources

"preventing degradation of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine during storage"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound. Our goal is to provide you with the expertise and practical solutions necessary to ensure the integrity and stability of your valuable research materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The degradation of this compound is primarily influenced by three factors:

  • Oxidation: The primary aromatic amine group is susceptible to oxidation, which can be initiated by atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures.[1][2]

  • Photodegradation: Aromatic amines can be sensitive to light, particularly UV radiation, which can lead to the formation of colored degradation products.[1]

  • Moisture and CO2: Primary amines are hygroscopic and can react with atmospheric carbon dioxide to form carbamates, and with moisture, which can facilitate hydrolytic degradation or act as a catalyst for other reactions.[3][4]

Q2: I've noticed a discoloration (e.g., yellowing, browning) of my solid sample. What does this indicate?

A2: Discoloration is a common visual indicator of degradation, particularly oxidation or photodegradation. The formation of oxidized species or polymeric materials often results in colored impurities. If you observe a change in color, it is highly recommended to re-analyze the purity of the material before use.

Q3: Can I store solutions of this compound?

A3: Storing this compound in solution is generally not recommended for long periods due to an increased risk of degradation. If you must store solutions, use a dry, aprotic solvent, purge the vial with an inert gas (e.g., argon or nitrogen), and store at low temperatures (-20°C to -80°C) protected from light. Prepare fresh solutions for critical experiments whenever possible.[5]

Q4: What are the ideal long-term storage conditions for the solid compound?

A4: For optimal long-term stability, the solid compound should be stored under the following conditions:

  • Temperature: Below -20°C is recommended.

  • Atmosphere: Under an inert atmosphere (argon or nitrogen).

  • Light: Protected from light in an amber glass vial.

  • Moisture: In a desiccated environment.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the storage and handling of this compound.

Observed Issue Potential Cause(s) Troubleshooting Steps & Solutions
Change in physical appearance (color, texture) Oxidation, photodegradation, or reaction with atmospheric moisture/CO2.1. Verify Purity: Re-analyze the compound's purity using HPLC or LC-MS. 2. Review Storage: Ensure the compound is stored under an inert atmosphere, protected from light, and at a low temperature. 3. Future Prevention: Aliquot the compound upon receipt to minimize repeated freeze-thaw cycles and exposure to the atmosphere.
Inconsistent or unexpected experimental results Degradation of the starting material leading to lower effective concentration or interfering byproducts.1. Confirm Identity & Purity: Use a fresh, properly stored sample and confirm its identity and purity before proceeding. 2. Prepare Fresh Solutions: Always prepare solutions immediately before use from a solid that has been stored correctly.
Appearance of new peaks in HPLC/LC-MS analysis Formation of degradation products.1. Characterize Degradants: If possible, use mass spectrometry to identify the mass of the new peaks to hypothesize their structure (e.g., oxidized species, dimers). 2. Optimize Storage: Implement stricter storage conditions (e.g., colder temperature, use of a glove box for handling).

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for preventing them. The primary amine and the electron-rich carbazole ring are the most reactive sites.

Potential degradation pathways for the compound.

Experimental Protocols

Protocol 1: Recommended Storage Procedure

This protocol outlines the best practices for storing this compound to ensure its long-term stability.

Materials:

  • Amber glass vials with PTFE-lined caps

  • Inert gas (Argon or Nitrogen) source

  • Vacuum pump or vacuum line

  • Desiccator

  • -20°C or -80°C freezer

Procedure:

  • Aliquotting: Upon receiving the compound, if it is a large quantity, aliquot it into smaller, single-use vials in a glove box or under a stream of inert gas. This minimizes the exposure of the bulk material to atmospheric conditions during repeated use.

  • Inert Atmosphere: Place the opened vial inside a larger container or a vacuum desiccator.

  • Purging: Evacuate the container with a vacuum pump and backfill with an inert gas. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.

  • Sealing: Tightly seal the vials with PTFE-lined caps. For extra protection, wrap the cap with parafilm.

  • Storage: Place the sealed vials inside a desiccator stored in a freezer at -20°C or lower, away from any light sources.

Protocol 2: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase (example):

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Gradient (example):

Time (min) %A %B
0 90 10
20 10 90
25 10 90
26 90 10

| 30 | 90 | 10 |

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of about 0.1 mg/mL with the initial mobile phase composition.

  • Injection: Inject 10 µL of the sample solution onto the HPLC system.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., determined by a UV scan of the compound, likely around 230-280 nm).

  • Analysis: Integrate the peak areas to determine the purity of the main compound and the presence of any impurity peaks. Degradation products will typically appear as new, smaller peaks, often with different retention times.

Sources

Technical Support Center: Scale-Up of Tetrahydrocarbazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for tetrahydrocarbazole synthesis. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale experiments to larger-scale production. Here, we address common challenges, provide troubleshooting solutions, and offer detailed protocols to ensure a successful and efficient scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing tetrahydrocarbazoles, and which is most suitable for scale-up?

A: The most prevalent and historically significant method for synthesizing 1,2,3,4-tetrahydrocarbazoles is the Fischer indole synthesis .[1][2] This reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the condensation of phenylhydrazine and cyclohexanone (or their substituted derivatives).[1][3] Another related classical method is the Borsche-Drechsel cyclization.[4][5]

For industrial scale-up, the Fischer indole synthesis is often preferred due to its convergence, use of readily available starting materials, and a large body of supporting literature.[2][6] However, careful consideration must be given to the choice of acid catalyst, solvent, and reaction conditions to manage exotherms and minimize side-product formation.[7] Modern variations utilize a range of catalysts, including zeolites, ionic liquids, and various Brønsted or Lewis acids, which can offer improved yields and milder reaction conditions.[8][9]

Q2: What are the primary safety concerns when scaling up the Fischer indole synthesis for tetrahydrocarbazoles?

A: The primary safety concern is the management of exothermic events . The Fischer indole synthesis can be highly exothermic, and what might be a manageable temperature rise in a lab flask can become a dangerous thermal runaway in a large reactor.[7] It is critical to conduct a thorough process safety analysis, including reaction calorimetry, to understand the thermal hazards and ensure the reactor's cooling capacity is sufficient.[7]

Other safety considerations include:

  • Handling of Phenylhydrazine: Phenylhydrazine is toxic and a suspected carcinogen. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed-system transfers) are mandatory.

  • Acid Catalysts: Strong acids like sulfuric acid or polyphosphoric acid are corrosive and require careful handling.

  • Solvent Choice: Flammable solvents require proper grounding and inert atmosphere operations to prevent ignition sources.

Q3: How do impurities in starting materials affect the scale-up process?

A: Impurities that are negligible at the lab scale can become significant problems during scale-up. For instance, phenylhydrazine is susceptible to oxidation, and using discolored or aged material can introduce impurities that inhibit the reaction or lead to undesirable side products.[7] Similarly, the purity of the cyclohexanone starting material is important.[10] On a larger scale, the absolute quantity of these impurities increases, potentially altering the reaction kinetics, catalyst performance, and final product purity profile. It is highly recommended to use freshly purified or high-purity starting materials for large-scale synthesis.[7]

Troubleshooting Guide

Problem 1: Low Yield or Stalled Reaction

Q: My tetrahydrocarbazole synthesis is resulting in a low yield, or the reaction seems to stall before completion. What are the potential causes and solutions?

A: Low yields are a frequent issue and can be traced back to several factors. A systematic approach to troubleshooting is essential.

Potential Causes & Solutions:

CauseRecommended Action & Explanation
Impure Starting Materials Action: Use freshly distilled or recrystallized phenylhydrazine and high-purity cyclohexanone.[7] Explanation: Phenylhydrazine readily oxidizes. Oxidized impurities can act as inhibitors or participate in side reactions, consuming reactants and lowering the yield.[7]
Sub-optimal Temperature Action: Carefully monitor the internal reaction temperature. Perform small-scale optimization studies to find the ideal temperature profile. Explanation: Excessively high temperatures can lead to the formation of tar and polymeric byproducts.[7] Conversely, a temperature that is too low will result in an incomplete reaction. The optimal temperature is highly dependent on the specific substrates and catalyst.
Inefficient Acid Catalyst Action: Screen different acid catalysts (e.g., acetic acid, sulfuric acid, p-TSA, zeolites).[8] Ensure the catalyst is not deactivated. Explanation: The choice of acid is critical for the key[6][6]-sigmatropic rearrangement step.[3] Some catalysts may be more effective for specific substituted substrates. For example, solid acid catalysts like K-10 montmorillonite clay have been shown to give excellent yields, sometimes under microwave irradiation.[1]
Atmosphere Control Action: For sensitive substrates, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Explanation: An inert atmosphere prevents oxidative side reactions that can consume starting materials and generate colored impurities, simplifying purification and improving yield.[7]
Problem 2: Difficult Purification & Presence of Multiple Products

Q: The crude product is a dark, tarry material, and purification by recrystallization is ineffective. Column chromatography shows multiple spots that are difficult to separate. What is happening?

A: The formation of colored, complex mixtures is a hallmark of side reactions in the Fischer indole synthesis. Understanding these side reactions is key to minimizing them.

Potential Causes & Solutions:

  • Side Reactions:

    • Tar Formation: This is often caused by excessive heat. Solution: Maintain strict temperature control and consider a more gradual addition of reagents to better manage the exotherm.[7]

    • Regioisomer Formation: If using an unsymmetrical ketone, two different enamine intermediates can form, leading to a mixture of regioisomeric products.[7] Solution: The regioselectivity can be influenced by the steric hindrance of the ketone's substituents. Often, the reaction favors the less sterically hindered product.[7] Adjusting the acid catalyst and temperature may improve the isomer ratio.

    • Incomplete Cyclization/Rearrangement: The intermediate hydrazone may be present in the final mixture if conditions are not optimal for the subsequent cyclization and ammonia elimination steps. Solution: Ensure sufficient reaction time and an adequate concentration of an effective catalyst.

  • Purification Strategy:

    • Initial Work-up: A crucial first step is to effectively separate the product from the acid catalyst. Pouring the hot reaction mixture into a large volume of cold water can precipitate the crude product while dissolving the acid and other polar impurities.[7]

    • Recrystallization: This is the most common and scalable purification method. Solution: Methanol or ethanol are frequently used.[10] The use of decolorizing carbon can be very effective at removing colored impurities.[7][10] For products that crystallize rapidly upon cooling, using a heated funnel for the hot filtration step is highly recommended to prevent premature crystallization and loss of yield.[10]

    • Chromatography: If recrystallization is insufficient, column chromatography is an option, though it is less ideal for very large scales. Solution: Users have reported challenges with co-elution of closely related impurities.[11] Adding a small amount of a basic modifier like triethylamine (TEA) or ammonia to the eluent can sometimes improve the separation of basic compounds like tetrahydrocarbazoles.[11]

Problem 3: Scale-Up Leads to Drastically Lower Yield and Purity

Q: I had a high-yielding reaction at the 1-gram scale, but at the 100-gram scale, the yield dropped by 50%, and the product is much less pure. Why did this happen?

A: This is a classic scale-up challenge, primarily rooted in physical phenomena that are not apparent at the lab scale.

Key Scale-Up Challenges & Mitigation Strategies:

ChallengeExplanation & Mitigation Strategy
Mass & Heat Transfer Explanation: In large reactors, inefficient mixing can create localized "hot spots" or areas of low reactant concentration. Hot spots promote degradation, while poor mixing slows the reaction.[7] Mitigation: Use a reactor with appropriate agitation (e.g., impeller design and speed) and a high surface-area-to-volume ratio for efficient heat exchange. Consider slower, controlled addition of reagents to manage the heat generated.[7]
Exotherm Control Explanation: The heat generated by the reaction increases with volume, while the ability to remove that heat (surface area) does not increase proportionally. This can lead to a thermal runaway.[7] Mitigation: A pre-scale-up safety analysis is mandatory.[7] Ensure the reactor's cooling system is adequate. For highly exothermic reactions, a semi-batch process (where one reactant is added slowly to the other) is often safer than a batch process.
Reagent Addition Rate Explanation: The rate of addition has a much more significant impact on a large scale. A fast addition can overwhelm the reactor's cooling capacity and lead to side reactions.[7] Mitigation: Develop a controlled addition profile. Monitor the internal temperature closely and link the addition rate to the ability to maintain the target temperature.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of 1,2,3,4-Tetrahydrocarbazole

(Adapted from Organic Syntheses)[10]

Materials:

  • Cyclohexanone (9.8 g, 0.10 mol)

  • Phenylhydrazine (10.8 g, 0.10 mol)

  • Glacial Acetic Acid (36 g, 0.60 mol)

  • Methanol (for recrystallization)

  • Decolorizing Carbon

Equipment:

  • 250 mL three-necked round-bottomed flask

  • Reflux condenser

  • Stirrer

  • Dropping funnel

  • Heating mantle

  • Buchner funnel and filter flask

Procedure:

  • To the 250 mL flask, add cyclohexanone (9.8 g) and glacial acetic acid (36 g).

  • Equip the flask with the reflux condenser, stirrer, and dropping funnel.

  • Heat the mixture to reflux with stirring.

  • Add phenylhydrazine (10.8 g) dropwise from the dropping funnel over 1 hour.

  • After the addition is complete, continue heating under reflux for an additional hour.

  • Pour the hot reaction mixture into a beaker and stir while it cools and solidifies.

  • Cool the mixture to approximately 5°C in an ice bath.

  • Filter the solid product with suction using a Buchner funnel. Wash the filter cake sequentially with water (2x 25 mL) and 75% ethanol (25 mL).

  • Air-dry the crude solid.

  • Recrystallize the crude product from approximately 70 mL of methanol. Add a small amount of decolorizing carbon to the hot solution and perform a hot filtration through a fluted filter paper, preferably using a heated funnel.[10]

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.

  • Collect the purified crystals by suction filtration and dry under vacuum.

    • Expected Yield: 12.0–13.5 g (70–79%)

    • Expected Melting Point: 115–116°C[10]

Visualizations

Fischer Indole Synthesis Workflow

This diagram illustrates the key stages of the Fischer indole synthesis for preparing tetrahydrocarbazole.

Fischer_Indole_Workflow cluster_reaction Reaction Sequence cluster_workup Product Isolation Phenylhydrazine Phenylhydrazine Hydrazone_Formation 1. Hydrazone Formation Cyclohexanone Cyclohexanone Sigmatropic_Rearrangement 2. [3,3]-Sigmatropic Rearrangement Hydrazone_Formation->Sigmatropic_Rearrangement Acid Catalyst Heat Cyclization 3. Intramolecular Cyclization Sigmatropic_Rearrangement->Cyclization Elimination 4. Elimination of Ammonia Cyclization->Elimination Precipitation Precipitation (Quench in Water) Elimination->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization (e.g., Methanol) Filtration->Recrystallization Final_Product Pure Tetrahydrocarbazole Recrystallization->Final_Product Troubleshooting_Logic Start Problem: Low Yield Check_Purity Are Starting Materials Pure? Start->Check_Purity Check_Temp Is Temperature Optimized & Controlled? Check_Purity->Check_Temp Yes Sol_Purity Action: Purify/Replace Reagents Check_Purity->Sol_Purity No Check_Catalyst Is Catalyst Active & Optimal? Check_Temp->Check_Catalyst Yes Sol_Temp Action: Optimize Temp Profile & Monitor Check_Temp->Sol_Temp No Check_Atmosphere Is Inert Atmosphere Required? Check_Catalyst->Check_Atmosphere Yes Sol_Catalyst Action: Screen Catalysts & Loading Check_Catalyst->Sol_Catalyst No Sol_Atmosphere Action: Run Under N2 or Argon Check_Atmosphere->Sol_Atmosphere If side reactions suspected

Caption: A decision tree for troubleshooting low yields in tetrahydrocarbazole synthesis.

References

  • Rogers, C. U., & Corson, B. B. (1947). 1,2,3,4-TETRAHYDROCARBAZOLE. Organic Syntheses, Coll. Vol. 3, p.785 (1955); Vol. 27, p.88. [Link]

  • Kumar, N., Kumar, V., & Chowdhary, Y. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(1), 160-171. [Link]

  • Berlin, K. D., et al. (1966). Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. PROCEEDINGS OF THE OKLAHOMA ACADEMY OF SCIENCE, 47, 215-220. [Link]

  • Gnaim, J. M., & Toste, F. D. (2014). Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). Journal of Visualized Experiments, (88), 51622. [Link]

  • Kumar, N., Kumar, V., & Chowdhary, Y. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. ResearchGate. [Link]

  • Sarkar, S., et al. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews, 21(3), 2127-2135. [Link]

  • Chakroborty, S., & Panda, P. (2021). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. Mini-Reviews in Organic Chemistry, 18(6), 709-718. [Link]

  • Kumar, T. O. S., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. Organic Communications, 6(1), 24-37. [Link]

  • Cram. (n.d.). Tetrahydrocarbazole Synthesis Lab Report. Cram.com. [Link]

  • Razi, M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53663-53696. [Link]

  • Gribble, G. W. (2021). Fischer Indole Synthesis. ResearchGate. [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. [Link]

  • ResearchGate. (n.d.). The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. ResearchGate. [Link]

  • Ask this paper. (2023). The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. Bohrium. [Link]

  • Wikipedia. (n.d.). Borsche–Drechsel cyclization. Wikipedia. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Anticancer Efficacy of Doxorubicin and the Potential of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Evaluating Novel Anticancer Compounds

In the landscape of oncology research and drug development, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is relentless. Doxorubicin, a well-established anthracycline antibiotic, has been a cornerstone of chemotherapy regimens for decades, treating a wide array of cancers.[1][2] However, its clinical utility is often hampered by significant side effects, most notably cardiotoxicity.[3][4] This has spurred the investigation of new chemical entities that may offer a better therapeutic window. Among these, carbazole derivatives have emerged as a promising class of compounds with demonstrated anticancer properties.[2][3][5]

This guide provides a comprehensive comparison of the established anticancer agent, doxorubicin, with the investigational compound, 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine. While extensive data exists for doxorubicin, public domain research on the specific anticancer efficacy of this compound is limited. Therefore, this guide will first delve into the well-documented anticancer profile of doxorubicin. Subsequently, it will explore the known anticancer activities of the broader carbazole class of compounds, providing a scientifically grounded rationale for evaluating this compound as a potential anticancer agent. Finally, a detailed experimental framework will be presented for a head-to-head comparison of these two molecules.

Doxorubicin: A Multi-faceted Anticancer Agent

Doxorubicin's efficacy stems from its ability to disrupt multiple critical cellular processes in rapidly dividing cancer cells.[1][6] Its primary mechanisms of action are well-characterized and include:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of the DNA double helix, a process known as intercalation.[2][3][6] This distorts the DNA structure and interferes with DNA replication and transcription. Furthermore, it stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. This leads to the accumulation of DNA double-strand breaks, ultimately triggering programmed cell death (apoptosis).[1][3][6]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of highly reactive free radicals.[1][3][6] This surge in ROS induces oxidative stress, causing damage to cellular components like lipids, proteins, and DNA, further contributing to its cytotoxic effects.[1][3]

  • Induction of Apoptosis and Other Cell Death Pathways: The extensive DNA damage and oxidative stress initiated by doxorubicin activate various signaling pathways that converge on the induction of apoptosis.[1][6] Evidence also suggests its involvement in other forms of regulated cell death, including senescence and autophagy.[1][6]

The pleiotropic nature of doxorubicin's anticancer activity is a key contributor to its broad-spectrum efficacy.

Caption: Simplified signaling pathway of Doxorubicin's anticancer mechanisms.

The Anticancer Potential of Carbazole Derivatives

The carbazole scaffold is a key structural motif found in many naturally occurring and synthetic compounds with a wide range of biological activities, including potent anticancer effects.[2][3][5] Various derivatives have been shown to inhibit cancer cell growth through diverse mechanisms:

  • Topoisomerase Inhibition: Similar to doxorubicin, some carbazole derivatives have been identified as inhibitors of topoisomerase I and II, leading to DNA damage and apoptosis.[2]

  • Induction of Apoptosis: Many carbazole compounds have been demonstrated to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[5][7]

  • Cell Cycle Arrest: Certain carbazole derivatives can halt the progression of the cell cycle at different phases (e.g., G2/M or G0/G1), preventing cancer cells from dividing.

  • Other Mechanisms: Research has also implicated carbazole derivatives in the modulation of various signaling pathways involved in cancer cell proliferation, survival, and migration.[3]

A Proposed Experimental Framework for Comparative Efficacy

To rigorously compare the anticancer efficacy of this compound with doxorubicin, a multi-pronged experimental approach is necessary. The following protocols outline key in vitro assays to assess cytotoxicity, induction of apoptosis, and effects on the cell cycle.

I. Assessment of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals.[7]

Experimental Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, or a panel of relevant cell lines) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8][9]

  • Compound Treatment: Prepare serial dilutions of this compound and doxorubicin in complete culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include untreated and vehicle-treated (e.g., DMSO) controls.[8]

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[10]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.[8][9]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[7][11]

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value for each compound.

Data Presentation:

CompoundCell LineIncubation Time (h)IC50 (µM)
This compoundMCF-748Experimental Value
DoxorubicinMCF-748Experimental Value
This compoundA54948Experimental Value
DoxorubicinA54948Experimental Value

Note: The IC50 values for doxorubicin can vary significantly between cell lines and experimental conditions. For example, reported IC50 values in MCF-7 cells range from approximately 0.1 µM to 2.5 µM.[12]

II. Evaluation of Apoptosis: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[15][16] Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[15]

Experimental Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentrations of this compound and doxorubicin for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[13][14]

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide staining solutions.[13][16]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[5][13]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Interpretation:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Caption: Workflow for the Annexin V/PI apoptosis assay.

III. Cell Cycle Analysis by Flow Cytometry

This technique quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[17][18][19] Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA.[17][19]

Experimental Protocol:

  • Cell Treatment: Treat cells with the test compounds as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.[19]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase (to prevent staining of RNA).[17][19]

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Analysis:

The resulting histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases. The percentage of cells in each phase can be quantified to determine if the compounds induce cell cycle arrest at a specific checkpoint.

Concluding Remarks

Doxorubicin remains a potent and widely used chemotherapeutic agent, but its associated toxicities underscore the need for novel anticancer drugs. The carbazole scaffold represents a promising starting point for the development of such agents. While the anticancer efficacy of this compound is yet to be publicly detailed, the experimental framework provided in this guide offers a robust strategy for its evaluation and direct comparison with doxorubicin.

The data generated from these assays will provide critical insights into the cytotoxic potential, mechanism of action, and potential therapeutic value of this compound. Should this compound demonstrate significant anticancer activity with a favorable in vitro profile, further preclinical development, including in vivo efficacy and toxicity studies, would be warranted. This systematic approach is fundamental to the rigorous scientific evaluation required to advance promising compounds from the laboratory to the clinic.

References

  • Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Mishra, R., & Tiwari, R. K. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Remedy Publications LLC. [Link]

  • Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19). [Link]

  • Zare, P., et al. (2021). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 13(17), 4447. [Link]

  • Kim, H. J., & Lee, S. H. (2017). Assaying cell cycle status using flow cytometry. Current protocols in stem cell biology, 41(1), 1B-6. [Link]

  • Denard, B., et al. (2012). Doxorubicin blocks proliferation of cancer cells through proteolytic activation of CREB3L1. eLife, 1, e00090. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • Phromnoi, K., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(1), 8089. [Link]

  • Wang, X., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments: JoVE, (81), 50635. [Link]

  • University of Leicester. (n.d.). Cell Cycle Tutorial Contents. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. [Link]

  • Lee, H., et al. (2020). In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment. International journal of molecular sciences, 21(5), 1886. [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. [Link]

  • Harahap, Y., et al. (2020). Comparative Cellular and In Vivo Anticancer Studies of Doxorubicin Liposomes Prepared with Different Types of Phospholipids. Pharmaceutics, 12(11), 1056. [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. [Link]

  • Al-Shammari, A. M., et al. (2022). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. Journal of Advanced Veterinary Research, 12(1), 58-62. [Link]

  • Ruggiero, A., et al. (2022). Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models. International Journal of Molecular Sciences, 23(19), 11885. [Link]

Sources

A Comparative Guide to Evaluating the Selectivity of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the paramount challenge is not merely identifying compounds that kill cancer cells, but discovering agents that do so with surgical precision, sparing healthy tissues. This guide provides a comprehensive framework for evaluating the cancer cell line selectivity of a novel carbazole derivative, 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine. While specific data for this particular molecule is emerging, we will draw upon established methodologies and data from structurally similar carbazole compounds to illustrate a robust evaluation process.[1] This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing the next generation of targeted cancer therapies.

Carbazole alkaloids and their synthetic derivatives have garnered significant attention in medicinal chemistry due to their broad pharmacological profiles, including potent antitumor activities.[2][3] Their mechanism of action is often multifaceted, ranging from the inhibition of topoisomerase I to the induction of apoptosis through pathways like p53.[1][4] The core of this guide will focus on a systematic, in vitro approach to quantify the therapeutic window of our lead compound, comparing its efficacy against malignant cells with its impact on non-malignant counterparts.

Section 1: Foundational Principles of Selectivity Assessment

The therapeutic index, a ratio comparing the toxic dose of a compound to its therapeutically effective dose, is a cornerstone of drug development. In vitro, we can model this by calculating a Selectivity Index (SI) . This is typically derived by dividing the half-maximal inhibitory concentration (IC50) in a non-malignant cell line by the IC50 in a cancer cell line.[5][6] A higher SI value indicates greater selectivity for cancer cells.

Our experimental design will be anchored in this principle, employing a panel of cell lines to create a selectivity profile. This panel should ideally include:

  • Cancer cell lines from diverse tissue origins: This helps to understand the breadth of the compound's potential application.

  • A non-malignant cell line from the same tissue of origin as a target cancer cell line: This provides the most direct comparison for tissue-specific toxicity.[5]

  • Commonly used cancer and non-malignant cell lines: For broader comparability with existing literature.

For the purpose of this guide, we will consider a hypothetical panel including:

  • MCF-7: Human breast adenocarcinoma

  • A549: Human lung carcinoma

  • U87 MG: Human glioblastoma[7]

  • MCF-10A: Non-tumorigenic human breast epithelial cells

As a benchmark for comparison, we will include a standard chemotherapeutic agent, Doxorubicin , which is known for its high potency but also significant off-target toxicity.

Section 2: Experimental Workflow for Cytotoxicity Profiling

The initial step in assessing selectivity is to determine the dose-dependent cytotoxic effects of this compound across our cell line panel. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for this purpose, measuring cellular metabolic activity as a proxy for cell viability.[6]

Figure 1: Experimental workflow for assessing anticancer compound selectivity.
Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration of this compound and Doxorubicin in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curves and determine the IC50 values using non-linear regression analysis.

Section 3: Comparative Data Analysis

The IC50 values obtained from the MTT assay are tabulated below to facilitate a direct comparison of the cytotoxic potency and selectivity of this compound and Doxorubicin.

CompoundCell LineIC50 (µM)Selectivity Index (SI) vs. MCF-10A
This compound MCF-7 (Breast Cancer)8.54.1
A549 (Lung Cancer)12.22.9
U87 MG (Glioblastoma)15.82.2
MCF-10A (Non-malignant) 35.0 -
Doxorubicin MCF-7 (Breast Cancer)0.52.4
A549 (Lung Cancer)0.81.5
U87 MG (Glioblastoma)1.11.1
MCF-10A (Non-malignant) 1.2 -

Interpretation of Results:

Based on this hypothetical data, this compound demonstrates promising cancer cell-selective cytotoxicity. While Doxorubicin is more potent (lower IC50 values), our lead compound exhibits a superior selectivity index, particularly against the MCF-7 breast cancer cell line (SI = 4.1) compared to Doxorubicin (SI = 2.4). This suggests a wider therapeutic window for the carbazole derivative.

Section 4: Mechanistic Validation with Apoptosis Assays

To build a more compelling case for selectivity, it is crucial to understand the mechanism of cell death. A compound that induces apoptosis (programmed cell death) in cancer cells while causing minimal disruption to normal cells is highly desirable. We can investigate this using a caspase-3/7 activity assay, as caspases are key executioners of apoptosis.

G cluster_pathway Apoptotic Signaling Pathway compound Carbazole Derivative stress Cellular Stress in Cancer Cells compound->stress p53 p53 Activation stress->p53 bax Bax Upregulation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp37 Caspase-3/7 Activation casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Figure 2: p53-mediated apoptotic pathway induced by carbazole derivatives.[1]
Detailed Protocol: Caspase-3/7 Activity Assay
  • Cell Treatment: Seed MCF-7 and MCF-10A cells in separate 96-well, opaque-walled plates and treat with the IC50 concentration of this compound (8.5 µM and 35.0 µM, respectively) for 24 hours. Include a positive control (e.g., Staurosporine) and a vehicle control.

  • Assay Reagent Preparation: Prepare the caspase-3/7 reagent, which contains a proluminescent caspase-3/7 substrate, according to the manufacturer's instructions.

  • Reagent Addition: Add the caspase-3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Expected Outcome: A significant increase in luminescence in the treated MCF-7 cells compared to the vehicle control would indicate apoptosis induction. A much smaller or negligible increase in the treated MCF-10A cells would confirm the selective pro-apoptotic effect of the compound in cancer cells.

Section 5: Conclusion and Future Directions

This guide outlines a systematic and robust approach to evaluating the cancer cell selectivity of this compound. The multi-faceted strategy, combining broad-panel cytotoxicity screening with mechanistic apoptosis assays, provides a solid foundation for data-driven decision-making in the drug discovery pipeline.

The hypothetical data presented herein suggests that this compound is a promising candidate with a favorable selectivity profile compared to a standard chemotherapeutic like Doxorubicin. This warrants further investigation, including:

  • Expansion of the cell line panel: Including more cancer and non-malignant cell lines will provide a more comprehensive selectivity profile.

  • In vivo studies: Successful in vitro selectivity must be validated in preclinical animal models to assess efficacy and toxicity in a whole-organism context.

  • Target deconvolution: Identifying the specific molecular target(s) of the compound will elucidate its mechanism of action and guide further optimization.

By adhering to these rigorous, self-validating protocols, researchers can confidently assess the therapeutic potential of novel anticancer compounds and contribute to the development of safer, more effective cancer treatments.

References

  • Assessing Specificity of Anticancer Drugs In Vitro - PubMed. (2016, March 23).
  • Assessing Specificity of Anticancer Drugs In Vitro - PMC - NIH. (2016, March 23).
  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchGate.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview - YouTube. (2022, July 7).
  • Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits - ResearchGate.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - ResearchGate.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15).
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019, May 1).
  • Assessing the Selectivity of a Novel Compound for Cancer Cells: A Comparative Guide - Benchchem.
  • 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride - Benchchem.
  • Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents - MDPI.
  • Semi-Synthesis of Small Molecules of Aminocarbazoles: Tumor Growth Inhibition and Potential Impact on p53 - PMC - NIH.
  • Synthesis of 1-Substituted Carbazolyl-1,2,3,4-tetrahydro- and Carbazolyl-3,4-dihydro-β-carboline Analogs as Potential Antitumor Agents - MDPI.
  • tetrahydro-1H-carbazol-1-yl)amino)ethanol against different cancer cell lines - Benchchem.
  • Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents.
  • Synthesis and in vitro anticancer activity of novel 1,4-dimethyl-9-H-carbazol-3-yl) methanamine derivatives against human glioma U87 MG cell line - ResearchGate. (2025, August 9).
  • Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4- tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents - ResearchGate.
  • Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors.
  • Carbazole Aminoalcohols Induce Antiproliferation and Apoptosis of Human Tumor Cells by Inhibiting Topoisomerase I - PubMed. (2016, December 16).

Sources

"cross-validation of in vitro and in vivo activity of carbazole derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of In Vitro and In Vivo Activity of Carbazole Derivatives

Introduction: Bridging the Preclinical Gap with Carbazole Derivatives

Carbazole and its derivatives represent a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry.[1] Their rigid, tricyclic structure serves as a versatile scaffold for developing agents with a wide array of pharmacological properties, including potent anticancer, neuroprotective, and antimicrobial activities.[2][3][4] Many natural products, such as the anticancer agent ellipticine, feature the carbazole core, underscoring its privileged status in drug discovery.[2]

The journey from a promising compound in a petri dish to a viable clinical candidate is fraught with challenges, with a significant failure rate attributed to poor correlation between initial laboratory findings and whole-organism efficacy. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the critical process of cross-validating in vitro (in the glass) and in vivo (in the living) data. Using carbazole derivatives as a salient case study, we will explore the methodologies, causalities behind experimental choices, and data interpretation required to build a robust bridge between cellular assays and preclinical animal models, thereby enhancing the predictive power of early-stage drug discovery.[5][6]

Chapter 1: The Foundation: High-Throughput In Vitro Evaluation

In vitro testing serves as the initial, high-throughput filter in the drug discovery cascade. These assays are designed to rapidly assess the biological activity of a large number of compounds against specific cell lines or molecular targets in a controlled, artificial environment.[7] This approach is cost-effective and essential for identifying initial hits and establishing preliminary structure-activity relationships (SAR).[1]

Core In Vitro Assay: Antiproliferative Activity

The most fundamental question for a potential anticancer agent is its ability to inhibit the growth of cancer cells. The MTT assay is a gold-standard colorimetric method for assessing this cytotoxic or cytostatic effect.[8]

Causality Behind Experimental Choices:

  • Cell Line Selection: The choice of cancer cell lines is paramount. For instance, evaluating carbazole derivatives against a panel including pancreatic (Capan-2, PANC-1), breast (MCF-7, MDA-MB-231), and lung (A549) cancer cells provides data on the compound's spectrum of activity.[9][10][11] The selection should be hypothesis-driven, based on the proposed target or intended clinical indication.

  • Positive Control: A well-characterized clinical drug (e.g., Doxorubicin, 5-Fluorouracil) is always included as a positive control to validate the assay's performance and provide a benchmark for the potency of the test compounds.[2][12]

Experimental Protocol: MTT Cytotoxicity Assay [8]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the carbazole derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. Live cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to a purple formazan.[8]

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution using a spectrophotometer at a wavelength of ~570 nm.

  • Analysis: Calculate the cell viability as a percentage relative to untreated control cells. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis plate Seed Cells in 96-Well Plate incubate1 Incubate 24h (Adherence) plate->incubate1 compounds Prepare Carbazole Derivative Dilutions incubate1->compounds add_compounds Add Compounds to Wells compounds->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizer (DMSO) incubate3->solubilize read Measure Absorbance solubilize->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for In Vitro Cytotoxicity Screening.

Chapter 2: Whole-Organism Validation: In Vivo Preclinical Models

While in vitro assays are invaluable for initial screening, they cannot replicate the complex physiology of a living organism.[6] In vivo studies are essential to evaluate a drug candidate's efficacy within a complex biological system and to assess its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) and potential toxicity.[7]

The Gold Standard: Murine Xenograft Models

For anticancer drug development, the most common preclinical model is the xenograft, where human cancer cells are implanted into immunocompromised mice.[9][10]

Causality Behind Experimental Choices:

  • Animal Model: Immunocompromised strains (e.g., nude or SCID mice) are used because their suppressed immune systems cannot reject the human tumor cells, allowing the xenograft to grow.

  • Route of Administration: The method of drug delivery (e.g., oral gavage, intraperitoneal injection) should ideally mimic the intended clinical route.[13]

  • Dosing and Schedule: The dose and frequency are determined from preliminary toxicity studies to find a balance between maximizing the antitumor effect and minimizing adverse effects on the animal.

Experimental Protocol: Human Tumor Xenograft Study [9][10]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5-10 million PANC-1 cells) into the flank of immunocompromised mice.

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable volume (e.g., 100-200 mm³).

  • Randomization: Randomly assign mice into vehicle control and treatment groups.

  • Treatment: Administer the carbazole derivative or vehicle control according to the predetermined dose and schedule for a set period (e.g., 21-30 days).

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 × Length × Width²) two to three times per week. Monitor animal body weight as a general indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

  • Analysis: Calculate the Tumor Growth Inhibition (TGI), typically expressed as a percentage: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] × 100.

G cluster_setup Model Setup cluster_study Study Execution cluster_endpoint Endpoint & Analysis implant Implant Human Tumor Cells in Mice monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice into Groups monitor_growth->randomize treat Administer Carbazole Derivative / Vehicle randomize->treat monitor_tumor Measure Tumor Volume & Body Weight treat->monitor_tumor euthanize Euthanize & Excise Tumors monitor_tumor->euthanize weigh Weigh Final Tumors euthanize->weigh calculate_tgi Calculate Tumor Growth Inhibition (TGI) weigh->calculate_tgi

Caption: Workflow for an In Vivo Xenograft Efficacy Study.

Chapter 3: The Cross-Validation Framework: Connecting In Vitro Potency to In Vivo Efficacy

A successful drug candidate must not only be potent in vitro but also demonstrate a corresponding effect in vivo. The cross-validation process involves a direct and analytical comparison of data from both settings to establish an In Vitro-In Vivo Correlation (IVIVC).[14][15] A strong IVIVC is a cornerstone of translational research, providing confidence that the in vitro screening model is predictive of in vivo outcomes.[5]

Comparative Data Analysis

The most straightforward method of cross-validation is to tabulate the in vitro potency (IC50) against the in vivo efficacy (TGI) for a series of compounds. This allows for a direct visual and statistical comparison.

Table 1: Comparison of In Vitro and In Vivo Anticancer Activity of Selected Carbazole Derivatives

Compound IDIn Vitro Target Cell LineIn Vitro IC50 (µM)In Vivo ModelIn Vivo Dose & ScheduleIn Vivo Efficacy (TGI %)Reference
Compound 8h Capan-2 (Pancreatic)1.83Capan-2 Xenograft20 mg/kg, dailyPrevents tumor growth[9]
Compound 16 OCI-AML2 (Leukemia)1.5 - 7.9 (panel)OCI-AML2 XenograftNot specified43%[10]
Compound 14a A875 (Melanoma)9.77Not ReportedNot ReportedNot Reported[12]
Compound 10 HepG2 (Liver)7.68Not ReportedNot ReportedNot Reported[2]

Note: The lack of corresponding in vivo data for many highly potent in vitro compounds (e.g., 14a, 10) is a common scenario in early discovery and highlights the resource-intensive nature of in vivo testing.

The Role of Pharmacokinetics (PK)

A major reason for the disconnect between in vitro and in vivo results is pharmacokinetics.[5][14] A compound may be highly potent in a dish but fails in an animal because it is poorly absorbed, rapidly metabolized, or doesn't reach the tumor at a high enough concentration. A crucial aspect of IVIVC is to ensure that the drug concentrations achieved at the tumor site in vivo are comparable to the concentrations that were effective in vitro.[14][15]

The Causality of IVIVC:

  • Exposure is Key: For a drug to work, its concentration at the target site must be maintained above its effective concentration (e.g., the IC50) for a sufficient duration.[14]

  • AUC-Based Correlation: A more sophisticated approach to IVIVC involves correlating the in vivo effect not just with the dose, but with the drug's exposure over time, measured as the Area Under the Curve (AUC) from a pharmacokinetic study.[15] Studies have shown a high correlation when in vitro assays are conducted using drug concentrations that are pharmacokinetically equivalent to the plasma levels observed in vivo.[14]

G invitro_potency High Potency (Low IC50) pk_profile Favorable PK Profile (Good Absorption, Stability, Tumor Penetration) invitro_potency->pk_profile MUST HAVE invivo_efficacy High Efficacy (High TGI) pk_profile->invivo_efficacy LEADS TO

Caption: The logical relationship for a successful IVIVC.
Case Study: N-arylsulfonyl carbazole 8h

The work by Zhang et al. (2018) provides an excellent example of successful cross-validation.[9]

  • In Vitro Finding: Compound 8h was identified as a potent derivative against pancreatic cancer cells, with an IC50 of 1.83 µM against Capan-2 cells. Mechanistic studies showed it induced apoptosis and cell cycle arrest.[9]

  • In Vivo Validation: When tested in a Capan-2 xenograft model, compound 8h effectively prevented tumor growth at a dose of 20 mg/kg without apparent toxicity.[9]

Conclusion and Future Perspectives

The cross-validation of in vitro and in vivo data is not merely a procedural step but the intellectual core of translational drug discovery. For carbazole derivatives, this process has successfully identified promising leads by demonstrating that potent cellular activity can be replicated as tangible antitumor efficacy in preclinical models.[9][10] A robust IVIVC depends on mechanistically sound in vitro assays, clinically relevant in vivo models, and a deep understanding of the compound's pharmacokinetic properties that bridge the two domains.[5][14]

As researchers continue to explore the vast chemical space of carbazole derivatives, adhering to this rigorous cross-validation framework will be paramount. Future advancements, such as the integration of 3D organoid models and more sophisticated PK/PD modeling, will further refine this process, improving our ability to predict clinical success and ultimately deliver novel, effective therapies to patients.

References

  • Zhang, M., et al. (2018). Design, synthesis and biological evaluation of N-arylsulfonyl carbazoles as novel anticancer agents. RSC Advances, 8(41), 23133-23143. Available at: [Link]

  • Patel, D. R., et al. (2025). A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. Medicinal Research Reviews. Available at: [Link]

  • Li, Y., et al. (2021). Synthesis and Biological Evaluation of Carbazole Aminoalcohols as Antitumor Agents. Archiv der Pharmazie, 354(1), e2000223. Available at: [Link]

  • Inaba, M., et al. (1996). In vitro-in vivo correlation in anticancer drug sensitivity test using AUC-based concentrations and collagen gel droplet-embedded culture. Chemotherapy, 42(4), 255-262. Available at: [Link]

  • Wang, S., et al. (2022). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Frontiers in Chemistry, 10, 1046467. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. BMC Chemistry, 17(1), 60. Available at: [Link]

  • ResearchGate (n.d.). Examples of carbazole derivatives with known anticancer mode of action. ResearchGate. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. BMC Chemistry, 17(1), 60. Available at: [Link]

  • Vlaar, C. P., et al. (2018). Design, synthesis and biological evaluation of new carbazole derivatives as anti-cancer and anti-migratory agents. Bioorganic & Medicinal Chemistry Letters, 28(17), 2899-2904. Available at: [Link]

  • Inaba, M., et al. (1996). In vitro-in vivo Correlation in Anticancer Drug Sensitivity Test Using AUC-Based Concentrations and Collagen Gel Droplet-Embedded Culture. Karger Publishers. Available at: [Link]

  • Huber, H., et al. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Journal of Pharmacokinetics and Pharmacodynamics, 51(1), 67-81. Available at: [Link]

  • Li, J., et al. (2018). In vitro and in vivo efficacies of novel carbazole aminoalcohols in the treatment of cystic echinococcosis. Journal of Antimicrobial Chemotherapy, 73(1), 158-167. Available at: [Link]

  • Tiwari, M., et al. (2020). Development of novel carbazole derivatives with effective multifunctional action against Alzheimer's diseases: Design, synthesis, in silico, in vitro and in vivo investigation. Bioorganic Chemistry, 95, 103524. Available at: [Link]

  • ResearchGate (n.d.). Correlation Between In Vitro and In Vivo Screens. ResearchGate. Available at: [Link]

  • TD2 Oncology (n.d.). In Vitro vs. In Vivo Preclinical Drug Testing. TD2 Oncology Blog. Available at: [Link]

  • Wang, S., et al. (2017). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Future Medicinal Chemistry, 9(13), 1535-1551. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Carbazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Carbazole Scaffold as a Cornerstone in Modern Drug Discovery

The carbazole nucleus, a tricyclic aromatic heterocycle, represents what medicinal chemists refer to as a "privileged scaffold".[1][2] First isolated from coal tar, this structural motif is prevalent in numerous naturally occurring alkaloids and synthetic compounds that exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3][4] The rigid, planar structure of the carbazole core, combined with its unique electronic and charge-transport properties, allows it to interact with a diverse array of biological macromolecules, particularly proteins and enzymes, making it a fertile ground for the development of novel therapeutics.[1]

Many carbazole derivatives have shown promise by targeting key players in cellular signaling pathways crucial for cancer progression, such as Protein Kinases (PKs) and the Signal Transducer and Activator of Transcription (STAT) proteins.[5][6][7][8] Given the therapeutic potential, the ability to rapidly and accurately predict the binding affinity and interaction patterns of novel carbazole analogs with their protein targets is paramount. This is where in silico molecular docking becomes an indispensable tool, providing critical insights that guide rational drug design and prioritize candidates for synthesis and biological evaluation.[9][10]

This guide provides a comprehensive overview of performing comparative docking studies with carbazole analogs, grounded in scientific integrity and field-proven methodologies. We will explore the causality behind experimental choices in a typical docking workflow, present comparative data for different protein targets, and contextualize these interactions within a key signaling pathway.

A Self-Validating Workflow for Molecular Docking

The trustworthiness of any computational study hinges on a robust and reproducible methodology. A well-designed docking protocol is a self-validating system, where each step is chosen to minimize artifacts and maximize the relevance of the output. Here, we detail a standard workflow using widely accepted tools like AutoDock Vina, explaining the scientific rationale at each stage.[11]

Experimental Protocol: Step-by-Step Molecular Docking

1. Target Protein Preparation:

  • Rationale: The initial crystal structure of a protein obtained from the Protein Data Bank (PDB) is not immediately ready for docking. It's a static snapshot that often includes non-essential molecules (e.g., water, co-crystallized ligands) and lacks hydrogen atoms, which are critical for defining the correct ionization states and hydrogen bonding patterns.

  • Protocol:

    • Acquisition: Download the protein's 3D structure (e.g., JAK3, PDB ID: 3PJC) from the RCSB Protein Data Bank.

    • Cleaning: Remove all crystallographic water molecules, co-solvents, and any existing ligands from the PDB file. This is crucial as their presence can sterically hinder the docking of your ligand or create irrelevant interaction points.

    • Protonation: Add polar hydrogen atoms to the protein. The positions of hydrogens are vital for calculating accurate electrostatic interactions and hydrogen bonds.

    • Charge Assignment: Assign Gasteiger charges to the protein atoms. These partial atomic charges are essential for the scoring function to calculate electrostatic interaction energies.[12]

    • File Conversion: Save the prepared protein structure in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.

2. Ligand Preparation:

  • Rationale: Ligands, the carbazole analogs in this case, must be converted from their 2D representation to a low-energy, three-dimensional conformation. The correct 3D structure, charge distribution, and torsional flexibility are fundamental for the docking algorithm to explore possible binding poses accurately.

  • Protocol:

    • 2D to 3D Conversion: Draw the carbazole analogs using a chemical drawing tool (e.g., ChemDraw) and convert them to a 3D structure.

    • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step ensures the ligand is in a stable, low-energy conformation before docking begins.

    • Charge and Torsion Definition: Assign Gasteiger charges and define the rotatable bonds (torsions) within the ligand. Defining torsions allows the docking software to flexibly explore different conformations of the ligand within the protein's binding site.

    • File Conversion: Save the prepared ligand structures in the PDBQT format.

3. Grid Box Generation and Docking Execution:

  • Rationale: The docking algorithm does not search the entire protein for a binding site. Instead, we define a specific search space, a "grid box," centered on the known or predicted active site. The size of this box is a critical parameter; it must be large enough to encompass the entire binding pocket and allow the ligand to move freely, but not so large that it becomes computationally inefficient and increases the chance of finding irrelevant binding poses.

  • Protocol:

    • Active Site Identification: Identify the binding pocket of the target protein. This can be determined from the position of a co-crystallized ligand in the PDB structure or by using active site prediction servers.

    • Grid Definition: Center the grid box on the identified active site. Adjust the dimensions of the box to fully enclose this site, typically with a buffer of a few angstroms in each dimension.

    • Run Docking Simulation: Execute the docking simulation using a tool like the AutoDock Vina wizard. The algorithm will now systematically place the flexible ligand within the rigid grid box, exploring millions of possible conformations and orientations and evaluating the binding energy of each.[11]

4. Analysis and Validation of Results:

  • Rationale: The primary output of a docking run is a set of binding poses ranked by a scoring function (e.g., binding affinity in kcal/mol). The lowest energy score represents the most probable binding mode. However, a good score alone is not sufficient. The pose must be visually inspected for chemical and biological plausibility, such as the formation of key hydrogen bonds or hydrophobic interactions with known active site residues.

  • Protocol:

    • Pose Evaluation: Analyze the top-ranked poses. The pose with the lowest binding energy is considered the most favorable.

    • Interaction Analysis: Use visualization software (e.g., PyMOL, Biovia Discovery Studio) to examine the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the carbazole analog and the protein's active site residues.

    • Comparative Analysis: Compare the binding energies and interaction patterns across different carbazole analogs to build a structure-activity relationship (SAR).

Visualizing the Docking Workflow

To clarify the relationship between these steps, the following diagram illustrates the standardized molecular docking workflow.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis cluster_output Phase 4: Outcome p_prep Target Protein Preparation (PDB Cleanup, Protonation) grid Grid Box Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (3D Conversion, Minimization) l_prep->grid dock Execute Docking (AutoDock Vina) grid->dock results Pose & Score Generation (Binding Affinity) dock->results analysis Interaction Analysis (H-Bonds, Hydrophobic) results->analysis sar Comparative SAR (Identify Key Moieties) analysis->sar

Caption: A standardized workflow for molecular docking studies.

Comparative Docking Analysis of Carbazole Analogs

The true power of docking lies in its comparative application. By docking a series of analogs into the same target protein, we can elucidate structure-activity relationships (SAR) that explain how subtle chemical modifications influence binding affinity. The following table summarizes representative docking results for carbazole analogs against different validated protein targets, synthesized from published studies.

Carbazole Analog/DerivativeTarget Protein (PDB ID)Docking Score / Binding Energy (kcal/mol)Key Interacting ResiduesReference
Substituted 1,4-dimethyl-carbazoleSTAT3-STAT3 Dimerization Interface[6]
Generic 2,7-disubstituted carbazoleDNA Minor Groove (e.g., 1BNA)~ -8.5 to -10.5A/T-rich regions[12]
Carbazole Analog 22JAK3 (3PJC)-9.0Leu828, Val884, Ala853[13]
Carbazole Analog 5JAK3 (3PJC)-9.2Leu828, Ala853, Tyr904[13]
Doxorubicin (Reference Drug)DNA--[14]
Facitinib (Reference Drug)JAK3 (3PJC)-8.2Leu828, Arg953, Pro905[13]
Compound 5Human Glutathione Reductase-7.21-[15]

Note: Direct comparison of scores between different studies and software should be done with caution due to variations in scoring functions and protocols.

Discussion and Structure-Activity Relationship (SAR) Insights

The data presented in the table reveals several key insights. For instance, in the study targeting Janus Kinase 3 (JAK3), several carbazole analogs exhibited lower (more favorable) binding energies than the reference drug Facitinib.[13] Specifically, analogs 5 and 22 showed strong interactions with the key hinge region residue Leu828, a common anchoring point for kinase inhibitors.[13] This suggests that the carbazole scaffold is highly effective at occupying the ATP-binding pocket of JAK3.

When targeting DNA, the planar nature of the carbazole ring system is paramount. Studies show that these molecules prefer to bind to the minor groove of DNA, particularly in A/T-rich regions.[12] The substituents at the 2,7- or 3,6-positions of the carbazole ring play a crucial role in modulating this binding affinity.[12]

Furthermore, carbazole derivatives have been identified as potent inhibitors of STAT3 dimerization.[6] While specific binding energies from a comparative docking study are detailed in specialized literature, the mechanism involves disrupting the STAT3-STAT3 protein-protein interface, which is critical for its function in cell signaling.[6]

Biological Context: The JAK/STAT Signaling Pathway

To appreciate the significance of targeting proteins like JAK3 and STAT3, it is essential to understand their role in cellular signaling. The JAK/STAT pathway is a primary communication route for numerous cytokines and growth factors, playing a central role in cell proliferation, differentiation, apoptosis, and inflammation.[5][6] Its dysregulation is implicated in various cancers and autoimmune diseases.[16]

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK (Janus Kinase) receptor->jak 2. Receptor Dimerization & JAK Activation stat STAT (Inactive) jak->stat 3. STAT Phosphorylation p_stat STAT-P (Active) stat->p_stat dimer STAT-P Dimer p_stat->dimer 4. Dimerization nucleus Nucleus dimer->nucleus 5. Nuclear Translocation transcription Gene Transcription (Proliferation, Survival) dimer->transcription 6. Binds DNA & Initiates dna DNA jak_inhibitor Carbazole Analog (e.g., JAK3 Inhibitor) jak_inhibitor->jak Blocks ATP Binding stat_inhibitor Carbazole Analog (e.g., STAT3 Dimerization Inhibitor) stat_inhibitor->dimer Prevents Formation

Caption: The JAK/STAT signaling pathway and points of inhibition by carbazole analogs.

As the diagram illustrates, carbazole analogs can be designed to inhibit this pathway at two critical junctures:

  • JAK Inhibition: By binding to the ATP pocket of JAKs, they prevent the phosphorylation and subsequent activation of STAT proteins.

  • STAT Dimerization Inhibition: By binding to the SH2 domain of STAT proteins, they block the formation of active STAT dimers, preventing their translocation to the nucleus.[6]

Conclusion and Future Perspectives

Molecular docking is a powerful and cost-effective computational strategy for prioritizing the development of novel carbazole-based therapeutics.[9] The comparative analysis of docking results across a series of analogs provides invaluable insights into the molecular determinants of binding affinity and selectivity. As demonstrated, carbazole derivatives can be effectively targeted against diverse protein families, including kinases and DNA, with specific analogs showing superior in silico performance compared to known drugs.

The future of this field lies in integrating docking studies with more advanced computational methods, such as molecular dynamics (MD) simulations, to account for protein flexibility and better estimate binding free energies.[17][18] Combining these predictive computational workflows with robust experimental validation will undoubtedly accelerate the journey of novel carbazole analogs from promising scaffolds to clinically effective drugs.

References

  • Caruso, A., Barbarossa, A., Carocci, A., Salzano, G., Sinicropi, M. S., & Saturnino, C. (2021). Carbazole derivatives as STAT inhibitors: An overview. Available at: IRIS Institutional Research Information System.[Link]

  • Caruso, A., Barbarossa, A., Carocci, A., Salzano, G., Sinicropi, M. S., & Saturnino, C. (2021). Carbazole Derivatives as STAT Inhibitors: An Overview. MDPI.[Link]

  • Ceramella, J., Iacopetta, D., Barbarossa, A., Caruso, A., Grande, F., Bonomo, M. G., Mariconda, A., Longo, P., Saturnino, C., & Sinicropi, M. S. (2020). Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment. PubMed.[Link]

  • Ceramella, J., et al. (2020). Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment. Mini-Reviews in Medicinal Chemistry, 20(6), 444-465.[Link]

  • Aouad, M. R., et al. (2019). Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. Future Medicinal Chemistry, 11(13), 1695-1736.[Link]

  • Taheri, B., et al. (2020). IMIDAZOLE AND CARBAZOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: MOLECULAR DOCKING STUDIES AND CYTOTOXIC ACTIVITY EVALUATION. Bulletin of the Chemical Society of Ethiopia, 34(2), 377-385.[Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. Scientific Reports, 13(1), 9789.[Link]

  • Pandey, S., et al. (2021). Molecular docking studies on binding specificity of 3,6- and 2,7-carbazoles with DNA duplexes. European Journal of Biological Research, 11(1), 14-23.[Link]

  • Reyes-Melo, K., et al. (2024). Coupling of Some Carbazole Analogs with 3pjc Protein Surface as JAK3 Inhibitors. Clinical Cancer Investigation Journal.[Link]

  • Ashok, D., et al. (2022). Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents. RSC Advances, 12(55), 35695-35711.[Link]

  • Reyes-Melo, K., et al. (2024). Coupling of Some Carbazole Analogs with 3pjc Protein Surface as JAK3 Inhibitors. Request PDF on ResearchGate.[Link]

  • Xu, G., et al. (2018). The Potential Targets and Mechanisms of a Carbazole and Pyrazole Containing Anticancer Compound. Current Cancer Drug Targets, 18(10), 999-1008.[Link]

  • Antonczyk, A., et al. (2024). Carbazole Derivatives Binding to Bcl-2 Promoter Sequence G-quadruplex. Molecules, 29(14), 3242.[Link]

  • Serdaroglu, G., et al. (2021). Carbazole derivatives: Synthesis, spectroscopic characterization, antioxidant activity, molecular docking study, and the quantum chemical calculations. Journal of Molecular Structure, 1224, 129031.[Link]

  • Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr. (2014). Computational methods in drug discovery. Pharmacological Reviews, 66(1), 334–395.[Link]

  • Caruso, A., Iacopetta, D., Puoci, F., & Sinicropi, M. S. (2015). A cartooned model depicting the major targets on which carbazole... ResearchGate.[Link]

  • Velazquez-Covarrubias, Y., & Garcia-Jacas, C. R. (2025). Computational Scaffold Hopping: Cornerstone for the Future of Drug Design? Mini-Reviews in Medicinal Chemistry.[Link]

  • Schmidt, A. W., Reddy, K. R., & Knölker, H. J. (2016). Carbazole Scaffold in Medicinal Chemistry and Natural Products: A Review From 2010-2015. Current Medicinal Chemistry, 23(26), 2970-3039.[Link]

  • Ugurlu, S. Y. (2025). Computational Methods in Drug Discovery and Development. OAJ Materials and Devices.[Link]

  • Song, C. M., Lim, S. J., & Tong, J. C. (2016). Computational methods in drug discovery. Beilstein Journal of Organic Chemistry, 12, 2694–2711.[Link]

Sources

A Comparative Guide to the Hepatotoxicity Assessment of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine and Tacrine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Hepatotoxicity Profiling in Drug Development

Drug-induced liver injury (DILI) remains a leading cause of drug attrition during development and post-market withdrawal. Consequently, a thorough assessment of a new chemical entity's potential for hepatotoxicity is a critical component of preclinical safety evaluation. This guide provides a comparative framework for assessing the hepatotoxicity of a novel carbazole derivative, 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine, against the well-characterized hepatotoxic agent, tacrine.

Tacrine, an acetylcholinesterase inhibitor formerly used for Alzheimer's disease, is notorious for causing elevated serum aminotransferase levels in a significant percentage of patients, severely limiting its clinical utility.[1][2][3] Its well-documented liver toxicity serves as a crucial benchmark for evaluating the safety profile of new, structurally related compounds. This compound, a tetrahydrocarbazole derivative, shares some structural motifs with tacrine and is under investigation for neurological conditions such as Huntington's disease.[4] Given the structural relationship and the known liabilities of similar scaffolds, a rigorous and comparative hepatotoxicity assessment is paramount.

This guide will delve into the established mechanisms of tacrine-induced liver injury and propose a comprehensive, multi-pronged experimental strategy to evaluate and compare the hepatotoxic potential of this compound.

Mechanistic Insights into Tacrine Hepatotoxicity: A Foundation for Comparison

Understanding the mechanisms underlying tacrine's hepatotoxicity is fundamental to designing a relevant comparative study. The liver injury associated with tacrine is multifactorial and is thought to involve:

  • Metabolic Activation: Tacrine is extensively metabolized by the cytochrome P450 (CYP450) enzyme system in the liver.[1] This metabolic process can lead to the formation of reactive metabolites, such as quinone methides, which are highly electrophilic and can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and necrosis.[5][6]

  • Oxidative Stress: The generation of reactive metabolites can overwhelm the cellular antioxidant defense mechanisms, leading to oxidative stress.[5] This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, resulting in damage to lipids, proteins, and DNA.

  • Mitochondrial Dysfunction: Tacrine has been shown to impair mitochondrial function, a key event in many forms of DILI.[7] This can manifest as a decrease in mitochondrial membrane potential, inhibition of the electron transport chain, and reduced ATP production, ultimately leading to cell death.

  • Hypoxia-Reoxygenation Injury: Some studies suggest that tacrine can induce a hypoxia-reoxygenation type of injury in the liver.[8] It is hypothesized that tacrine may increase sympathetic activity, leading to vascular constriction, reduced tissue perfusion (hypoxia), and subsequent reperfusion injury upon restoration of blood flow.[8]

A Proposed Experimental Framework for Comparative Hepatotoxicity Assessment

To comprehensively assess the hepatotoxicity of this compound relative to tacrine, a tiered approach employing both in vitro and in vivo models is recommended. This strategy allows for early identification of potential liabilities and a more detailed mechanistic investigation.

Part 1: In Vitro Assessment

In vitro models provide a high-throughput and cost-effective means of initial toxicity screening and mechanistic evaluation.[9]

Recommended In Vitro Models:

  • Primary Human Hepatocytes (PHHs): Considered the gold standard for in vitro hepatotoxicity testing as they retain many of the metabolic and functional characteristics of the liver in vivo.[10][11]

  • HepaRG™ Cells: A human-derived hepatic progenitor cell line that can be differentiated into hepatocyte-like and biliary-like cells, offering a reproducible and metabolically competent model.[12]

  • HepG2 Cells: A human hepatoma cell line that is widely used for cytotoxicity screening, although it has lower metabolic capacity compared to PHHs and HepaRG™.[10]

Key In Vitro Assays:

AssayPurposeEndpoint(s)
Cell Viability Assays To determine the concentration-dependent cytotoxicity of the compounds.ATP content (e.g., CellTiter-Glo®), LDH release, Resazurin reduction (e.g., alamarBlue®)
High-Content Imaging To simultaneously assess multiple parameters of cellular toxicity.Nuclear morphology (apoptosis), mitochondrial membrane potential, intracellular calcium levels, cell membrane permeability
Reactive Oxygen Species (ROS) Production To quantify the induction of oxidative stress.Measurement of fluorescent probes (e.g., DCFH-DA)
Mitochondrial Toxicity Assays To evaluate the impact on mitochondrial function.Seahorse XF Analyzer (oxygen consumption rate), mitochondrial membrane potential dyes (e.g., TMRM)
CYP450 Inhibition and Induction To assess the potential for drug-drug interactions and alterations in metabolism.Commercially available kits for specific CYP isoforms
Reactive Metabolite Trapping To detect the formation of electrophilic metabolites.Incubation with trapping agents (e.g., glutathione) followed by LC-MS/MS analysis
Bile Salt Export Pump (BSEP) Inhibition To evaluate the potential for cholestatic liver injury.Vesicular transport assays using BSEP-expressing membrane vesicles

Experimental Workflow: In Vitro Hepatotoxicity Screening

G cluster_0 Initial Screening cluster_1 Mechanistic Investigation A Dose-response cytotoxicity in HepG2 cells B High-content imaging for multi-parameter toxicity A->B Identify cytotoxic concentrations C Primary Human Hepatocytes / HepaRG™ B->C Confirm toxicity in metabolically competent cells D ROS Production Assay C->D Elucidate mechanisms of toxicity E Mitochondrial Function Analysis C->E Elucidate mechanisms of toxicity F Reactive Metabolite Trapping C->F Elucidate mechanisms of toxicity

Caption: A tiered in vitro workflow for assessing hepatotoxicity.

Part 2: In Vivo Assessment

In vivo models are essential for evaluating the integrated response of a whole organism to a xenobiotic and for understanding the complex interplay of factors that contribute to DILI.

Recommended In Vivo Model:

  • Rodent Models (Rat or Mouse): Commonly used for preclinical toxicology studies.[13] The choice of species may be guided by metabolic profiling to determine which species' metabolism of the test compounds most closely resembles that of humans.

Key In Vivo Endpoints:

ParameterMethod of Assessment
Clinical Observations Daily monitoring for signs of toxicity (e.g., weight loss, changes in activity)
Serum Biochemistry Measurement of liver enzymes (ALT, AST, ALP) and bilirubin levels
Histopathology Microscopic examination of liver tissue for signs of necrosis, inflammation, and steatosis
Biomarkers of Oxidative Stress Measurement of glutathione levels and lipid peroxidation in liver tissue
Gene Expression Analysis qPCR or RNA-seq to assess changes in genes related to stress responses, inflammation, and apoptosis

Experimental Protocol: Acute Hepatotoxicity Study in Rodents

  • Animal Acclimation: Acclimate animals to the facility for at least one week prior to the study.

  • Dose Formulation: Prepare stable formulations of this compound, tacrine, and a vehicle control.

  • Dose Administration: Administer the compounds to different groups of animals (e.g., via oral gavage) at multiple dose levels.

  • Monitoring: Observe animals daily for clinical signs of toxicity.

  • Sample Collection: At predetermined time points (e.g., 24 and 48 hours post-dose), collect blood for serum biochemistry and euthanize animals to collect liver tissue.

  • Tissue Processing: Fix a portion of the liver in formalin for histopathological analysis and snap-freeze the remaining tissue for biomarker and gene expression analysis.

  • Data Analysis: Statistically compare the data from the treated groups to the vehicle control group.

Logical Relationship: Integrating In Vitro and In Vivo Data

G A In Vitro Screening (Cytotoxicity, ROS, MitoTox) B In Vivo Studies (Serum Chemistry, Histopathology) A->B Guides dose selection & informs endpoints D Hepatotoxicity Risk Assessment A->D Integrated analysis C Mechanistic Insights (Reactive Metabolites, Gene Expression) B->C Confirms in vivo relevance of in vitro findings C->D Integrated analysis

Caption: Integration of in vitro and in vivo data for risk assessment.

Comparative Data Summary

CompoundPredicted Hepatotoxic PotentialKey Mechanistic Concerns (Hypothesized for the carbazole)
Tacrine HighMetabolic activation to reactive intermediates, oxidative stress, mitochondrial dysfunction, hypoxia-reoxygenation injury
This compound To be determinedPotential for metabolic activation via the carbazole ring, structural alerts for cytotoxicity

Conclusion and Future Directions

The established hepatotoxicity of tacrine provides a critical benchmark for the safety assessment of novel, structurally related compounds. While direct data on the hepatotoxicity of this compound is currently limited, the proposed multi-tiered experimental approach will enable a comprehensive and comparative evaluation. By integrating data from a battery of in vitro and in vivo assays, researchers can elucidate the potential mechanisms of liver injury and make informed decisions regarding the continued development of this and other novel carbazole derivatives. The structural modifications in this compound compared to tacrine may mitigate the hepatotoxic effects, a hypothesis that warrants rigorous experimental validation.

References

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Tacrine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • Li, X., et al. (2016). The acute hepatotoxicity of tacrine explained by 1H NMR based metabolomic profiling. Toxicology Research, 5(5), 1333-1341. Retrieved from [Link]

  • Watkins, P. B., et al. (1995). Tacrine-Induced Hepatotoxicity. CNS Drugs, 4(6), 445-456. Retrieved from [Link]

  • El-Sherbeni, A. A., et al. (2000). Development and characterization of a new model of tacrine-induced hepatotoxicity: role of the sympathetic nervous system and hypoxia-reoxygenation. The Journal of Pharmacology and Experimental Therapeutics, 292(2), 523-530. Retrieved from [Link]

  • Guguen-Guillouzo, C., & Guillouzo, A. (2010). In vitro models for liver toxicity testing. Expert Opinion on Drug Metabolism & Toxicology, 6(7), 841-852. Retrieved from [Link]

  • McGill, M. R., & Jaeschke, H. (2013). Animal models of drug-induced liver injury. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1832(9), 1433-1445. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Retrieved from [Link]

  • BioIVT. (n.d.). Hepatotoxicity. Retrieved from [Link]

  • Kumar, S., et al. (2023). Development on Animal Models for Drug/Chemical Induced Liver Injury. Journal of Drug Delivery and Therapeutics, 13(1-s), 118-129. Retrieved from [Link]

  • Shah, F., et al. (2017). Most Influential Physicochemical and In Vitro Assay Descriptors for Hepatotoxicity and Nephrotoxicity Prediction. Chemical Research in Toxicology, 30(10), 1938-1949. Retrieved from [Link]

  • Donato, M. T., & Castell, J. V. (2023). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Metabolites, 13(2), 241. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Tacrine Hydrochloride? Synapse. Retrieved from [Link]

  • Godoy, P., et al. (2013). Recent advances in 2D and 3D in vitro systems using primary hepatocytes, alternative sources of hepatocytes and non-parenchymal cells for producing more predictive screening platforms. Archives of Toxicology, 87(12), 2115-2150. Retrieved from [Link]

  • Xu, Z., et al. (2022). Improved Detection of Drug-Induced Liver Injury by Integrating Predicted In Vivo and In Vitro Data. Chemical Research in Toxicology, 35(11), 2056-2067. Retrieved from [Link]

  • Pal, D., et al. (2019). Generation of a Rat Model of Acute Liver Failure by Combining 70% Partial Hepatectomy and Acetaminophen. Journal of Visualized Experiments, (147), e59424. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2024). Structure Modification Converts the Hepatotoxic Tacrine into Novel Hepatoprotective Analogs. ACS Omega, 9(3), 3615-3628. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2024). Structure Modification Converts the Hepatotoxic Tacrine into Novel Hepatoprotective Analogs. ACS Omega, 9(3), 3615-3628. Retrieved from [Link]

  • Sorenson, J. R., et al. (1996). Cytotoxicity study of tacrine, structurally and pharmacologically related compounds using rat hepatocytes. Drug and Chemical Toxicology, 19(1-2), 45-60. Retrieved from [Link]

  • Islam, M. T., et al. (2022). Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. Molecules, 27(16), 5293. Retrieved from [Link]

  • Gaborova, K., et al. (2023). Tacrine First-Phase Biotransformation and Associated Hepatotoxicity: A Possible Way to Avoid Quinone Methide Formation. International Journal of Molecular Sciences, 24(18), 14213. Retrieved from [Link]

  • Sharma, K., et al. (2022). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Chemistry, 61B(1), 108-119. Retrieved from [Link]

  • Kumar, A., et al. (2023). Synthesis and evaluation of biological activity of some novel carbazole derivatives. Indian Journal of Chemistry, 62B(1), 59-64. Retrieved from [Link]

  • Ghorab, M. M., et al. (2005). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules, 10(9), 1100-1109. Retrieved from [Link]

  • Archana, R., et al. (2010). 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o898. Retrieved from [Link]

  • Kumar, S., et al. (2016). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 16(16), 1315-1330. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3,4,9-tetrahydro-1H-carbazol-3-amine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3,4,9-tetrahydro-1H-carbazol-6-amine. PubChem. Retrieved from [Link]

Sources

Validating the Antimicrobial Spectrum of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, carbazole derivatives have emerged as a promising class of heterocyclic compounds.[1][2][3] Their rigid, planar structure allows for effective interaction with biological macromolecules, and various substitutions on the carbazole nucleus have been shown to modulate their antimicrobial activity significantly.[4][5] This guide provides a comprehensive framework for validating the antimicrobial spectrum of a specific novel derivative, 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine. We will objectively compare its projected performance against established antimicrobial agents—ciprofloxacin, ampicillin, and fluconazole—supported by detailed experimental protocols and comparative data analysis. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new anti-infective therapies.

Introduction: The Rationale for Investigating this compound

Carbazole alkaloids and their synthetic derivatives have demonstrated a broad range of pharmacological activities, including antibacterial, antifungal, and antitumor properties.[6][7][8] The tetrahydrocarbazole scaffold, in particular, is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products.[9][10] The introduction of specific functional groups to this scaffold is a key strategy in optimizing its therapeutic potential.

The target molecule, this compound, possesses two key substituents that are hypothesized to enhance its antimicrobial efficacy:

  • A Chloro Group at the 8th Position: Halogenation, particularly chlorination, of aromatic systems is a well-established method for increasing the lipophilicity and antimicrobial activity of a compound. The presence of a chloro group can enhance membrane permeability and interaction with microbial targets.[4][11]

  • An Amine Group at the 1st Position: The introduction of a primary amine provides a basic center that can be protonated at physiological pH. This positive charge can facilitate electrostatic interactions with negatively charged components of microbial cell envelopes, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.

Based on these structural features and the broader literature on carbazole derivatives, we hypothesize that this compound will exhibit significant activity, particularly against Gram-positive bacteria, with potential for broader-spectrum effects.

Comparative Antimicrobial Agents

To establish a clear benchmark for the performance of our target compound, we have selected three widely used antimicrobial agents with distinct mechanisms of action and spectra of activity:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-negative and some Gram-positive bacteria.[1][12][13][14][15] It acts by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[12][14][15]

  • Ampicillin: A beta-lactam antibiotic from the aminopenicillin family with activity against many Gram-positive and some Gram-negative bacteria.[2][16][17][18][19] It inhibits the synthesis of the bacterial cell wall.[17][18][19]

  • Fluconazole: A triazole antifungal agent used to treat a variety of fungal infections, particularly those caused by yeasts like Candida species.[20][21][22][23][24] It inhibits the fungal enzyme lanosterol 14-α-demethylase, which is crucial for the synthesis of ergosterol, a key component of the fungal cell membrane.[20][21][22][23]

Experimental Design for Antimicrobial Spectrum Validation

A rigorous and standardized approach is essential for accurately determining the antimicrobial spectrum of a novel compound. The following experimental workflow is designed to provide a comprehensive evaluation of this compound in comparison to the selected reference drugs. All methodologies should adhere to the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[25][26][27][28][29]

G cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis & Comparison Compound_Prep Compound Solubilization (DMSO/Water) MIC Minimum Inhibitory Concentration (MIC) (Broth Microdilution) Compound_Prep->MIC Disk_Diffusion Kirby-Bauer Disk Diffusion Compound_Prep->Disk_Diffusion Microbe_Prep Microbial Culture Preparation (Bacterial & Fungal Strains) Microbe_Prep->MIC Microbe_Prep->Disk_Diffusion Media_Prep Growth Media Preparation (MHB, MHA, RPMI) Media_Prep->MIC Media_Prep->Disk_Diffusion MBC_MFC Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) MIC->MBC_MFC Data_Table Tabulation of MIC/MBC/Zone Diameter Data MIC->Data_Table MBC_MFC->Data_Table Disk_Diffusion->Data_Table Comparison Comparative Analysis vs. Ciprofloxacin, Ampicillin, Fluconazole Data_Table->Comparison Conclusion Determination of Antimicrobial Spectrum Comparison->Conclusion

Caption: Experimental workflow for antimicrobial spectrum validation.

Microbial Strains

A representative panel of microorganisms should be selected to cover a broad range of clinically relevant bacteria and fungi:

  • Gram-Positive Bacteria:

    • Staphylococcus aureus (ATCC 29213)

    • Enterococcus faecalis (ATCC 29212)

    • Streptococcus pneumoniae (ATCC 49619)

  • Gram-Negative Bacteria:

    • Escherichia coli (ATCC 25922)

    • Pseudomonas aeruginosa (ATCC 27853)

    • Klebsiella pneumoniae (ATCC 700603)

  • Fungi (Yeast):

    • Candida albicans (ATCC 90028)

    • Cryptococcus neoformans (ATCC 208821)

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[30][31][32] The broth microdilution method is a standardized and quantitative technique for determining MIC values.[31][32]

Protocol:

  • Preparation of Compound Dilutions: Prepare a stock solution of this compound and the comparator drugs in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in appropriate broth (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Grow microbial cultures to the logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.[29][33] Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial population.[30][31][34]

Protocol:

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well showing no visible growth.

  • Plating: Spot-plate the aliquots onto appropriate agar plates (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the plates under the same conditions as the MIC assay.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration that results in no more than 0.1% survival of the initial inoculum.

Kirby-Bauer Disk Diffusion Assay

This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[3][35][36][37][38]

Protocol:

  • Inoculation: A standardized inoculum (0.5 McFarland) is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.[36][38]

  • Disk Application: Sterile paper disks impregnated with a known concentration of this compound and the comparator antibiotics are placed on the agar surface.[35][36]

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.

  • Measurement: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters.[3][37]

Projected Antimicrobial Spectrum and Comparative Analysis

While experimental data for this compound is not yet publicly available, we can project its likely performance based on structure-activity relationships derived from existing literature on similar carbazole derivatives.[4][11][39]

Hypothetical Data Summary:

MicroorganismThis compoundCiprofloxacinAmpicillinFluconazole
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
Gram-Positive Bacteria
S. aureus4 - 80.5 - 10.25 - 1NA
E. faecalis8 - 161 - 41 - 2NA
S. pneumoniae16 - 321 - 2≤ 0.12NA
Gram-Negative Bacteria
E. coli32 - 64≤ 0.015 - 0.122 - 8NA
P. aeruginosa> 1280.25 - 1> 32NA
K. pneumoniae64 - 128≤ 0.06 - 0.258 - 32NA
Fungi (Yeast)
C. albicans16 - 32NANA0.25 - 1
C. neoformans8 - 16NANA2 - 8

NA: Not Applicable

Comparative Discussion:

  • Gram-Positive Activity: We predict that this compound will demonstrate its most promising activity against Gram-positive bacteria, particularly S. aureus and E. faecalis. This is consistent with reports of other carbazole amphiphiles that target the bacterial cell membrane.[40] However, its potency is expected to be lower than that of ciprofloxacin and ampicillin against these organisms.

  • Gram-Negative Activity: The outer membrane of Gram-negative bacteria typically poses a significant barrier to many antimicrobial compounds. It is anticipated that our target molecule will have limited activity against this class of bacteria, with higher MIC values for E. coli and K. pneumoniae, and likely no significant activity against the highly resistant P. aeruginosa. This is a common characteristic of novel compounds that have not been specifically optimized for Gram-negative penetration. In contrast, ciprofloxacin exhibits excellent potency against these pathogens.[12][15]

  • Antifungal Activity: The carbazole scaffold is known to possess antifungal properties.[5][9] We project moderate activity for this compound against the tested yeast strains, although it is unlikely to match the potency of the dedicated antifungal agent, fluconazole.[20][21]

G cluster_compound This compound cluster_comparators Standard Antimicrobials cluster_organisms Microbial Targets Cpd Test Compound GPB Gram-Positive Bacteria Cpd->GPB Moderate Activity GNB Gram-Negative Bacteria Cpd->GNB Low to No Activity Fungi Fungi (Yeast) Cpd->Fungi Moderate Activity Cipro Ciprofloxacin Cipro->GPB High Activity Cipro->GNB High Activity Amp Ampicillin Amp->GPB High Activity Amp->GNB Variable Activity Fluco Fluconazole Fluco->Fungi High Activity

Caption: Projected comparative antimicrobial activity.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for validating the antimicrobial spectrum of the novel compound this compound. Based on structure-activity relationship analysis of related carbazole derivatives, it is projected that this molecule will exhibit moderate activity against Gram-positive bacteria and some fungi, with limited efficacy against Gram-negative organisms.

The proposed experimental protocols provide a robust framework for generating the necessary data to confirm or refute this hypothesis. Should the experimental results align with these projections, future research should focus on:

  • Mechanism of Action Studies: Investigating how the compound exerts its antimicrobial effect, such as through membrane disruption or inhibition of specific enzymes.

  • Structure-Activity Relationship (SAR) Optimization: Synthesizing and testing additional analogues to improve potency and broaden the antimicrobial spectrum.

  • Toxicity and Safety Profiling: Assessing the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index.

The systematic evaluation of novel chemical entities like this compound is a critical step in the pipeline for discovering the next generation of antimicrobial drugs.

References

  • Patil, S. A., Patil, S. A., Ble-González, E. A., Isbel, S. R., Hampton, S. M., & Bugarin, A. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. Molecules, 27(19), 6575. [Link]

  • Oakley, C. (n.d.). Fluconazole. DermNet. [Link]

  • Amber Lifesciences. (2024, July 13). Ampicillin Sodium: A Broad-Spectrum Antibiotic for Bacterial Infection Treatment. [Link]

  • LibreTexts. (n.d.). 11. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. Biology LibreTexts. [Link]

  • Wikipedia. (n.d.). Fluconazole. [Link]

  • Aryal, S. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]

  • Wikipedia. (n.d.). Ciprofloxacin. [Link]

  • Wikipedia. (n.d.). Ampicillin. [Link]

  • Amber Lifesciences. (2024, July 13). Ampicillin: Uses, Mechanism, and Clinical Considerations. [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Grokipedia. (n.d.). Ampicillin. [Link]

  • Prasad, K. J. R., & Sowmithran, D. (2003). A one pot synthesis and evaluation of 13-oxo-quino[3,4-b]carbazol-N-oxides as antimicrobial agents. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 42(8), 2039–2042. [Link]

  • Goyal, A., & Zito, P. M. (2024, February 28). Fluconazole. In StatPearls. StatPearls Publishing. [Link]

  • Millares, M. T., & Zito, P. M. (n.d.). Ciprofloxacin. In StatPearls. StatPearls Publishing. [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • LeBel, M. (1988). Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions. Pharmacotherapy, 8(1), 3–33. [Link]

  • Louisiana Department of Health. (n.d.). β-lactam Overview Ampicillin, commonly known as a broad-spectrum penicillin, is a type of aminopenicillin, a. [Link]

  • Dr.Oracle. (2025, September 24). What class of antibiotics does Cipro (ciprofloxacin) belong to?[Link]

  • CLSI. (2025, August 2). CLSI standards for antimicrobial susceptibility testing. [Link]

  • Contract Laboratory. (2024, November 28). The Kirby-Bauer Test: Method, Importance, and Applications. [Link]

  • Wang, Z., et al. (2017). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 127, 97-107. [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Microbe Investigations. (2024, May 15). MIC and MBC Testing: Developing Next-Generation Antibiotics. [Link]

  • Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. [Link]

  • U.S. Food and Drug Administration. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • CHAIN. (2016, January 10). CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]

  • Lin, S., et al. (2020). Development of Highly Potent Carbazole Amphiphiles as Membrane-Targeting Antimicrobials for Treating Gram-Positive Bacterial Infections. Journal of Medicinal Chemistry, 63(17), 9344–9363. [Link]

  • Drugs.com. (2024, July 9). Fluconazole: Uses, Dosage, Side Effects, Warnings. [Link]

  • Al-Majidi, S. M. H. (2013). Synthesis, Characterization and Evaluation of Antimicrobial Activity of Several New N-Substituted Carbazole. Journal of Al-Nahrain University, 16(4), 67–79. [Link]

  • Singh, A., et al. (2020). Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent. Indian Journal of Pharmaceutical Education and Research, 54(2), 329-338. [Link]

  • PubChem. (n.d.). Fluconazole. National Center for Biotechnology Information. [Link]

  • Zhang, H., et al. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. RSC Medicinal Chemistry, 12(1), 114–124. [Link]

  • Owuama, C. I. (2017). Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) using a novel dilution tube method. African Journal of Microbiology Research, 11(23), 977-980. [Link]

  • Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). A one-pot synthesis of 1,2,4,5-tetraazaspiro[5.5]-6,7,8,9-tetrahydrocarbazol-3-thiones and its antibacterial activities. [Link]

  • Owuama, C. I. (2017). Determination of minimum inhibitory concentration (mic) and minimum bactericidal concentration (mbc) using a novel dilution tube method. African Journal of Microbiology Research, 11(23), 977-980. [Link]

  • Reddy, M. V., et al. (2014). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 19(8), 11496-11517. [Link]

  • Prasad, K. J. R., & Sowmithran, D. (2003). A one pot synthesis and evaluation of 13-oxo-quino[3,4-b]carbazol-N-oxides as antimicrobial agents. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 42(8), 2039–2042. [Link]

  • Patil, S. A., et al. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. Molecules, 27(19), 6575. [Link]

  • Zawadzka, K., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. International Journal of Molecular Sciences, 24(18), 13876. [Link]

  • Chen, Y., et al. (2019). Design, synthesis and evaluation of hybrid of tetrahydrocarbazole with 2,4-diaminopyrimidine scaffold as antibacterial agents. European Journal of Medicinal Chemistry, 162, 539-551. [Link]

  • Nangare, A. S., et al. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews, 21(03), 2127–2135. [Link]

  • Zhang, H., et al. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. RSC Medicinal Chemistry, 12(1), 114-124. [Link]

  • Request PDF. (2025, August 9). Synthesis, antimicrobial evaluation, and molecular docking studies of new tetrahydrocarbazole derivatives. [Link]

  • Chakraborty, S., et al. (2025, September 17). Design, Synthesis, Biological Evaluation and Molecular Docking of New Acid-Functionalized Carbazole Derivatives as Potential Antibiotic. bioRxiv. [Link]

  • Request PDF. (2025, August 10). Synthesis and study of antimicrobial activity of some tetrahydrocarbazole derivatives substituted with NSAID. [Link]

Sources

A Head-to-Head Comparison of Substituted Tetrahydrocarbazole Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrocarbazole scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a multitude of biologically active natural products and synthetic compounds.[1][2][3][4] This guide provides an in-depth, head-to-head comparison of various substituted tetrahydrocarbazole derivatives, focusing on their inhibitory activities across different biological targets. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, supported by comparative experimental data. Furthermore, this guide details the essential experimental protocols for evaluating these inhibitors and visualizes the key signaling pathways they modulate, offering a comprehensive resource for researchers in the field.

The Versatility of the Tetrahydrocarbazole Scaffold: A Privileged Structure in Drug Discovery

The tricyclic framework of 1,2,3,4-tetrahydrocarbazole (THC) offers a unique combination of rigidity and opportunities for diverse functionalization. This structural versatility allows for the fine-tuning of physicochemical properties and biological activities, leading to the development of potent inhibitors for a wide range of therapeutic targets.[5][6] Derivatives of THC have demonstrated significant potential as anticancer, antimicrobial, antifungal, and neuroprotective agents.[2] The core structure's ability to interact with various biological macromolecules, including enzymes and receptors, underscores its importance as a foundational scaffold in the design of novel therapeutics.

Comparative Analysis of Inhibitory Activities: A Data-Driven Overview

The true measure of a class of inhibitors lies in the quantitative assessment of their potency. This section presents a comparative analysis of substituted tetrahydrocarbazole derivatives against several key biological targets, with inhibitory activities expressed as half-maximal inhibitory concentration (IC50) values.

Anticancer Activity

Substituted tetrahydrocarbazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[5] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[7][8][9][10]

Table 1: Comparative in vitro Cytotoxicity of Substituted Tetrahydrocarbazole Derivatives

Derivative IDSubstitution PatternLinkerFunctional GroupIC50 (µM) vs. MCF-7 (Breast Adenocarcinoma)IC50 (µM) vs. HCT116 (Colon Carcinoma)Reference
THC-16-Chloro-Thiazolidinone8.512.3[11]
THC-28-MethylAmidePhenyl15.221.7[11]
THC-3Unsubstituted-Dithiocarbamate5.17.8[11]
THC-46-ChloroAmide4-Chlorophenyl3.25.5[11]
THC-58-Methoxy-Pyrazole11.918.4[11]

This table is a representation of comparative data. The original research should be consulted for detailed experimental conditions.

The data in Table 1 highlights the influence of substitution on cytotoxic activity. For instance, the 6-chloro substituted derivative with a 4-chlorophenyl amide group (THC-4) demonstrates the highest potency against both MCF-7 and HCT116 cell lines among the compared compounds. This suggests that halogen substitution on the tetrahydrocarbazole core and the presence of specific aromatic moieties can significantly enhance anticancer activity.

Enzyme Inhibition

The inhibitory potential of tetrahydrocarbazole derivatives extends to specific enzymes that are critical targets in various diseases.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are key tyrosine kinases involved in cancer cell proliferation and angiogenesis. Certain tetrahydrocarbazole derivatives have shown potent inhibitory activity against these kinases.

Table 2: Comparative Tyrosine Kinase Inhibitory Activity

Compound IDTarget EnzymeIC50 (µM)Reference
Compound 10e EGFR0.14[12]
Erlotinib (Reference)EGFR0.11[12]
Compound 10e VEGFR-20.26[12]
Sorafenib (Reference)VEGFR-20.17[12]
Compound 10g EGFR0.31[12]
Compound 10g VEGFR-21.05[12]

The data presented is for illustrative comparison. Please refer to the cited literature for detailed compound structures and experimental details.

Compound 10e , a 6-chloro-substituted tetrahydrocarbazole derivative, exhibits potent inhibition of both EGFR and VEGFR-2, with IC50 values comparable to the respective reference drugs, erlotinib and sorafenib.[12] This dual inhibitory activity suggests its potential as a multi-targeted anticancer agent.

Topoisomerase II is a crucial enzyme in DNA replication and a well-established target for cancer chemotherapy. Carbazole-based compounds have been investigated as inhibitors of this enzyme.

Table 3: Topoisomerase II Catalytic Inhibition

CompoundConcentration (µM)Inhibition of Topoisomerase IIMechanismReference
C1 10SignificantNon-intercalative catalytic inhibitor[4]
C3 10SignificantNon-intercalative catalytic inhibitor[4]

The provided information is qualitative. For quantitative data, refer to the original publication.

Compounds C1 and C3, which are carbazole-thiosemicarbazone hybrids, have been shown to be significant inhibitors of Topoisomerase II activity at a concentration of 10 µM, acting as non-intercalative catalytic inhibitors.[4]

Scientific Integrity & Logic: Understanding the Experimental Choices

The reliability of the presented data hinges on the robustness of the experimental methodologies. As a Senior Application Scientist, it is crucial to not only present the results but also to explain the rationale behind the chosen assays, ensuring a self-validating system of evidence.

Experimental Protocols

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation. It is a fundamental tool for screening the cytotoxic potential of novel compounds.

  • Principle: The assay is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Step-by-Step Methodology:

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: The cells are then treated with various concentrations of the substituted tetrahydrocarbazole inhibitors for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours to allow for formazan crystal formation.

    • Formazan Solubilization: The medium is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[11]

    • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.[11]

Directly measuring the inhibition of a specific enzyme provides mechanistic insight into a compound's activity.

  • Tyrosine Kinase Inhibition Assay (EGFR/VEGFR-2):

    • Principle: These assays typically utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based format. They measure the phosphorylation of a substrate peptide by the kinase in the presence of ATP. Inhibitors will reduce the rate of phosphorylation.

    • General Protocol:

      • The kinase, a specific substrate, and ATP are incubated with varying concentrations of the tetrahydrocarbazole inhibitor.

      • The reaction is stopped, and a detection reagent (e.g., a phosphorylation-specific antibody conjugated to a fluorophore) is added.

      • The signal (fluorescence or luminescence) is measured, which is proportional to the extent of substrate phosphorylation.

      • IC50 values are calculated from the dose-response curves.

  • Topoisomerase II Inhibition Assay:

    • Principle: The catalytic activity of topoisomerase II can be assessed by its ability to relax supercoiled plasmid DNA. Inhibitors will prevent this relaxation.

    • General Protocol:

      • Supercoiled plasmid DNA is incubated with topoisomerase II in the presence or absence of the test compounds.

      • The reaction products are then separated by agarose gel electrophoresis.

      • Supercoiled, relaxed, and linear DNA forms migrate differently in the gel, allowing for the visualization of the enzyme's activity and its inhibition.

Visualization of Key Signaling Pathways

To better understand the downstream consequences of inhibiting these targets, the following diagrams illustrate the key signaling pathways modulated by substituted tetrahydrocarbazole inhibitors.

EGFR Signaling Pathway

Inhibition of EGFR by tetrahydrocarbazole derivatives can block downstream signaling cascades that promote cell proliferation and survival.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates Ligand EGF Ligand->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation THC_Inhibitor Tetrahydrocarbazole Inhibitor THC_Inhibitor->EGFR inhibits

Caption: EGFR signaling pathway and its inhibition.

VEGFR-2 Signaling Pathway

By inhibiting VEGFR-2, tetrahydrocarbazole derivatives can disrupt angiogenesis, a critical process for tumor growth and metastasis.[13][14][15][16][17]

VEGFR2_Signaling cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates Ligand VEGF Ligand->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis THC_Inhibitor Tetrahydrocarbazole Inhibitor THC_Inhibitor->VEGFR2 inhibits

Caption: VEGFR-2 signaling pathway and its inhibition.

Topoisomerase II Mechanism of Action and Inhibition

Tetrahydrocarbazole derivatives can act as catalytic inhibitors of topoisomerase II, preventing the enzyme from relaxing DNA supercoils, which is essential for DNA replication.[12][18][19][20][21]

Topoisomerase_II_Mechanism cluster_process Topoisomerase II Catalytic Cycle Start Supercoiled DNA TopoII_Binding Topoisomerase II binds to DNA Start->TopoII_Binding DNA_Cleavage Double-strand break TopoII_Binding->DNA_Cleavage Strand_Passage Passage of another DNA segment DNA_Cleavage->Strand_Passage Religation Resealing of DNA break Strand_Passage->Religation End Relaxed DNA Religation->End THC_Inhibitor Tetrahydrocarbazole Inhibitor THC_Inhibitor->DNA_Cleavage inhibits catalytic activity

Caption: Topoisomerase II mechanism and its inhibition.

Conclusion and Future Directions

Substituted tetrahydrocarbazoles represent a highly versatile and promising class of inhibitors with significant therapeutic potential, particularly in the field of oncology. The comparative data presented in this guide underscores the importance of substitution patterns in determining the potency and selectivity of these compounds. The detailed experimental protocols provide a framework for the consistent and reliable evaluation of new derivatives.

Future research should focus on expanding the structure-activity relationship studies to a wider range of biological targets. Further optimization of the pharmacokinetic and pharmacodynamic properties of the most potent compounds is crucial for their translation into clinical candidates. The exploration of novel synthetic methodologies will also be essential for accessing a greater diversity of substituted tetrahydrocarbazole derivatives.[22][23] Ultimately, a deeper understanding of the molecular mechanisms of action, aided by the approaches outlined in this guide, will pave the way for the development of the next generation of tetrahydrocarbazole-based therapeutics.

References

  • Chakroborty, S., & Panda, P. (2021). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. Mini-Reviews in Organic Chemistry, 18(6), 709-718. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Kumar, N., & Gupta, P. (2022). Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date. Letters in Drug Design & Discovery, 19(10), 883-903. [Link]

  • Gacche, R. N., & Meshram, R. J. (2014). Signaling pathways of VEGFR-2. International Journal of Medical and Clinical Sciences, 1(1), 1-10. [Link]

  • Wikipedia. (2023). Epidermal growth factor receptor. In Wikipedia. Retrieved from [Link]

  • Reinhold, W. C., Varma, S., & Pommier, Y. (2012). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Cancer Therapeutics, 11(9), 1843-1854. [Link]

  • Li, W., Li, H., & Li, Y. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281. [Link]

  • Abdel-Aziz, A. A. M., El-Azab, A. S., & El-Tahir, K. E. H. (2021). Tetrahydrocarbazoles incorporating 5-arylidene-4-thiazolinones as potential antileukemia and antilymphoma targeting tyrosine kin. Bulletin of the Faculty of Pharmacy, Cairo University, 59(1), 1-13. [Link]

  • Kumar, N., & Gupta, P. (2022). Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date. Bentham Science. [Link]

  • Microbe Notes. (2023). Topoisomerase: Types, Structure, Functions, Mechanism. [Link]

  • Uppar, P. M., Ravish, A., Xi, Z., Harish, K. K., Kumar, A. M., Poonacha, L. K., ... & Basappa. (2024). Synthesis of Tetrahydrocarbazole-Tethered Triazoles as Compounds Targeting Telomerase in Human Breast Cancer Cells. Catalysts, 14(10), 726. [Link]

  • Chakroborty, S., & Panda, P. (2021). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. Mini-Reviews in Organic Chemistry, 18(6), 709-718. [Link]

  • ResearchGate. (n.d.). General mechanism of action of topoisomerase II. Retrieved from [Link]

  • Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]

  • Deweese, J. E., & Osheroff, N. (2009). DNA topoisomerase II and its growing repertoire of biological functions. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, 1790(3), 137-146. [Link]

  • ResearchGate. (n.d.). Signaling pathways of VEGFR-2. Retrieved from [Link]

  • Wikimedia Commons. (2021). File:The VEGFR2 signaling pathways in endothelial cells.png. [Link]

  • Wikipedia. (2023). Type II topoisomerase. In Wikipedia. Retrieved from [Link]

  • Sarkar, S., & Dutta, A. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews, 21(3), 2127-2135. [Link]

  • Sarkar, S., & Dutta, A. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. Zenodo. [Link]

  • Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Liu, Y. (2022). Design, synthesis and biological studies of carbazole–thiosemicarbazone hybrids as potential topoisomerase II catalytic inhibitors. RSC Medicinal Chemistry, 13(10), 1236-1246. [Link]

  • El-Sayed, W. M., Ali, O. M., & El-Sawy, E. R. (2018). Cytotoxicity, molecular modeling, cell cycle arrest, and apoptotic induction induced by novel tetrahydro-[1][5][11]triazolo[3,4-a]isoquinoline chalcones. European Journal of Medicinal Chemistry, 143, 1347-1360. [Link]

  • ResearchGate. (n.d.). Cytotoxicity, molecular modeling, cell cycle arrest, and apoptotic induction induced by novel tetrahydro-[1][5][11]triazolo[3,4- a ]isoquinoline chalcones. [Link]

  • Singh, G., & Singh, J. (2021). Recent approaches to the synthesis of tetrahydrocarbazoles. Organic & Biomolecular Chemistry, 19(9), 1886-1903. [Link]

  • Chen, Y. C., & Lee, T. J. (2020). Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines. Cancers, 12(11), 3127. [Link]

  • Singh, G., & Singh, J. (2021). Recent approaches to the synthesis of tetrahydrocarbazoles. Organic & Biomolecular Chemistry, 19(9), 1886-1903. [Link]

  • Abusaliya, A., Jeong, S. H., Bhosale, P. B., Kim, H. H., Park, M. Y., Kim, E., ... & Kim, G. S. (2023). Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin—A Flavonoid with Therapeutic Potential. Nutrients, 15(15), 3407. [Link]

  • Abusaliya, A., Jeong, S. H., Bhosale, P. B., Kim, H. H., Park, M. Y., Kim, E., ... & Kim, G. S. (2023). Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin-A Flavonoid with Therapeutic Potential. Nutrients, 15(15), 3407. [Link]

  • Hadden, M. K., & Gierasch, L. M. (2020). Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronised cell cycle progression in human cell culture. bioRxiv. [Link]

Sources

A Technical Guide to the In Vitro and In Vivo Correlation of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Researchers and Drug Development Professionals

The carbazole scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of derivatives with diverse and potent biological activities. Among these, halogenated tetrahydrocarbazoles have emerged as a promising class of compounds with therapeutic potential across various disease areas, including neurodegenerative disorders, cancer, and infectious diseases. This guide provides an in-depth comparison of the in vitro and in vivo activity of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine, a notable member of this family, alongside other relevant carbazole derivatives. By examining the experimental data and the underlying methodologies, this document aims to offer a comprehensive resource for researchers and scientists engaged in the development of novel therapeutics.

The Promise of Chloro-Tetrahydrocarbazole Amines: A Focus on Neuroprotection

While direct extensive public data on the 8-chloro isomer is limited, its structural analog, 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine, has garnered significant attention. Notably, it has been granted an orphan designation by the European Commission for the treatment of Huntington's disease, a devastating neurodegenerative condition characterized by the progressive loss of brain cells[1]. This designation underscores the compound's potential to address unmet medical needs. The neuroprotective effects of carbazole derivatives are a focal point of this guide, with comparisons drawn to other well-studied neuroprotective carbazoles to elucidate structure-activity relationships and mechanistic pathways.

In Vitro Activity Profile: A Multifaceted Compound

The initial assessment of a drug candidate's potential lies in its in vitro activity. For 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine and its analogs, a range of in vitro assays have been employed to characterize their biological effects.

Neuroprotective Activity

The neuroprotective potential of carbazole derivatives is often evaluated in cell-based models of neuronal stress and toxicity. A key mechanism of action for some neuroprotective aminopropyl carbazoles, such as the P7C3 class of compounds, involves the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD salvage pathway[2][3]. This activation leads to a rebound in intracellular NAD levels, protecting cells from toxicity[2][3].

Table 1: Comparison of In Vitro Neuroprotective Activity of Carbazole Derivatives

Compound/DerivativeCell LineAssay TypeEndpointPotency (EC50/IC50)Reference
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine PC12Oxygen-Glucose Deprivation (OGD)Apoptosis Reduction40-100 µM (for P7C3-A20)[4]
P7C3-A20 (Aminopropyl carbazole)U2OSDoxorubicin-induced toxicityCell ViabilityDose-dependent protection[2]
Murrayanol-Acetylcholinesterase (AChE) InhibitionEnzyme InhibitionIC50 ~0.2 μg/mL[5]
Mahanimbine-Acetylcholinesterase (AChE) InhibitionEnzyme InhibitionIC50 ~0.2 μg/mL[5]
Geranylated carbazole alkaloidsSH-SY5Y6-hydroxydopamine induced cell deathNeuroprotectionEC50 0.48 to 12.36 μM[6]
Anticancer Activity

Carbazole derivatives have long been investigated for their anticancer properties, with some acting as topoisomerase inhibitors or microtubule targeting agents[7][8]. The cytotoxic effects of these compounds are typically assessed against a panel of cancer cell lines.

Table 2: Comparison of In Vitro Anticancer Activity of Carbazole Derivatives

Compound/DerivativeCancer Cell LineAssay TypePotency (IC50)Reference
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-4-one MCF-7 (Breast)Cytotoxicity Assay~15 µM[9]
Palindromic Carbazole (27a)A549, HCT-116, MCF-7MTT Assay< 1 µM[8]
N,N'-bis-(6-bromo-1,4-dimethyl-9H-carbazol-3-ylmethylene)-hydrazineMCF-7, MDA-MB-231Cytotoxicity AssayData not specified[7]
3,6-Di(2-furyl)-9H-carbazole-Topoisomerase IIα InhibitionCatalytic Inhibition-
Antimicrobial Activity

The emergence of antibiotic resistance has spurred the search for new antimicrobial agents. Certain carbazole derivatives have demonstrated promising activity against various bacterial and fungal pathogens.

Table 3: Comparison of In Vitro Antimicrobial Activity of Carbazole Derivatives

Compound/DerivativeMicrobial StrainAssay TypePotency (MIC)Reference
6-chloro-9H-carbazol and 1,3,4-oxadiazol scaffolds (23a) E. coliMicrodilution1.25 mg/mL[10]
6-chloro-9H-carbazol and 1,3,4-oxadiazol scaffolds (24c) C. albicansMicrodilution0.625 mg/mL[10]
N-substituted 6-chloro-1H-benzimidazole derivative (4k)C. albicans, A. nigerMIC Assay8-16 μg/mL[11]
N-substituted carbazole derivative (56c)MRSA, E. coliMIC Assay0.5 μg/mL[12]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are essential. The following are detailed methodologies for key in vitro experiments.

In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation Model)

This assay simulates ischemic conditions to evaluate the neuroprotective effects of a compound.

  • Cell Culture: PC12 cells are cultured in appropriate media and conditions.

  • OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period to induce cell death.

  • Compound Treatment: The test compound is added to the culture medium at various concentrations before, during, or after the OGD period.

  • Assessment of Cell Viability/Apoptosis: Cell viability is measured using assays like MTT or LDH release. Apoptosis can be quantified by methods such as TUNEL staining or caspase activity assays.

  • Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of compound-treated cells to that of untreated OGD-exposed cells.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Process: Experimental Workflows

In_Vitro_Neuroprotection_Workflow cluster_culture Cell Culture cluster_ogd OGD Induction cluster_treatment Treatment cluster_assessment Assessment PC12_Culture PC12 Cell Culture Glucose_Free Glucose-Free Medium PC12_Culture->Glucose_Free Hypoxia Hypoxic Chamber Glucose_Free->Hypoxia Compound_Addition Add Test Compound Hypoxia->Compound_Addition MTT_Assay MTT Assay Compound_Addition->MTT_Assay TUNEL_Staining TUNEL Staining Compound_Addition->TUNEL_Staining

Caption: Workflow for In Vitro Neuroprotection Assay.

In Vivo Efficacy: Translating In Vitro Promise to Animal Models

Successful in vitro activity is a prerequisite for advancing a compound to in vivo studies. Animal models of disease are crucial for evaluating the efficacy, pharmacokinetics, and safety of a drug candidate in a complex biological system.

Neuroprotective Efficacy in a Huntington's Disease Mouse Model

Given the orphan drug designation for Huntington's disease, a relevant in vivo model is the R6/2 transgenic mouse, which expresses a fragment of the human huntingtin gene with an expanded polyglutamine tract and exhibits a progressive neurological phenotype[13].

Table 4: Comparison of In Vivo Neuroprotective Efficacy of Carbazole Derivatives

Compound/DerivativeAnimal ModelDosing RegimenKey FindingsReference
C2-8 (Carbazole derivative) R6/2 HD miceNot specifiedImproved motor performance, reduced neuronal atrophy[13]
P7C3-A20 Hypoxic-ischemic encephalopathy rats5 or 10 mg/kgReduced infarct volume, improved motor function[4]
P7C3 Chronic social defeat stress mice20 mg/kg/dayIncreased hippocampal neurogenesis[14]
Anticancer Efficacy in Xenograft Models

The in vivo anticancer activity of carbazole derivatives is often evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice.

Table 5: Comparison of In Vivo Anticancer Efficacy of Carbazole Derivatives

Compound/DerivativeAnimal ModelTumor TypeKey FindingsReference
Bis-Carbazole Derivative Balb/c miceBreast CancerSelective for cancer cells, safe profile[7]
SL-3–19 -Oesophageal Squamous Cell CarcinomaIn vivo activity demonstrated[15]

Experimental Protocols: A Guide to In Vivo Evaluation

The design and execution of in vivo studies require careful planning and adherence to ethical guidelines.

In Vivo Neuroprotection Study in a Huntington's Disease Mouse Model
  • Animal Model: Use R6/2 transgenic mice and wild-type littermates as controls.

  • Compound Administration: Administer the test compound (e.g., via oral gavage, intraperitoneal injection, or osmotic minipump) at various doses and for a specified duration.

  • Behavioral Testing: Assess motor function using tests such as the rotarod, open field, and grip strength tests.

  • Histological Analysis: At the end of the study, sacrifice the animals and perform histological analysis of the brain to assess neuronal atrophy and the presence of huntingtin aggregates.

  • Data Analysis: Compare the behavioral and histological outcomes between the treated and untreated transgenic mice.

In_Vivo_Neuroprotection_Workflow cluster_model Animal Model cluster_treatment Treatment cluster_assessment Assessment R6_2_Mice R6/2 HD Mice Compound_Admin Compound Administration R6_2_Mice->Compound_Admin Behavioral_Tests Behavioral Testing Compound_Admin->Behavioral_Tests Histology Histological Analysis Compound_Admin->Histology

Caption: Workflow for In Vivo Neuroprotection Study.

In Vitro-In Vivo Correlation (IVIVC): Bridging the Gap

A critical aspect of drug development is establishing a correlation between in vitro activity and in vivo efficacy. A strong IVIVC can facilitate the prediction of in vivo performance from in vitro data, thereby streamlining the development process. For neuroprotective carbazoles, this involves correlating in vitro measures of neuroprotection (e.g., EC50 in cell-based assays) with in vivo outcomes (e.g., improvement in motor function or reduction in neuronal loss).

The mechanism of action, such as the activation of the NAMPT pathway by P7C3 compounds, provides a crucial link for IVIVC. By measuring target engagement and downstream effects both in vitro and in vivo, a more robust correlation can be established.

IVIVC_Workflow cluster_invitro In Vitro cluster_invivo In Vivo InVitro_Activity In Vitro Activity (e.g., EC50) InVivo_Efficacy In Vivo Efficacy (e.g., Behavioral Improvement) InVitro_Activity->InVivo_Efficacy Correlation Target_Engagement_InVitro Target Engagement (e.g., NAMPT activation) Target_Engagement_InVitro->InVivo_Efficacy Mechanistic Link Pharmacokinetics Pharmacokinetics (ADME) Pharmacokinetics->InVivo_Efficacy Influences

Caption: In Vitro-In Vivo Correlation Workflow.

Conclusion and Future Directions

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine and related carbazole derivatives represent a versatile and promising class of compounds with demonstrated potential in neuroprotection, cancer, and infectious diseases. This guide has provided a comparative overview of their in vitro and in vivo activities, supported by detailed experimental protocols. The neuroprotective mechanism involving the activation of the NAMPT pathway by some carbazoles offers a compelling avenue for therapeutic intervention in neurodegenerative diseases.

Future research should focus on elucidating the precise molecular targets of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine and optimizing its structure to enhance potency and selectivity. Establishing a robust in vitro-in vivo correlation will be crucial for accelerating its development and translation into clinical applications. The continued exploration of the vast chemical space of carbazole derivatives holds significant promise for the discovery of novel and effective therapies for a range of human diseases.

References

  • Wang, G., et al. (2014). P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage. Cell, 158(6), 1324-1334. [Link]

  • Avila, A. S., et al. (2014). P7C3 neuroprotective chemicals function by activating the rate-limiting enzyme in NAD salvage. PubMed, [Link]

  • Zhu, J., et al. (2020). The Small Molecule P7C3-A20 Exerts Neuroprotective Effects in a Hypoxic-ischemic Encephalopathy Model via Activation of PI3K/AKT/GSK3β Signaling. Neuroscience, 441, 197-208. [Link]

  • Caruso, A., et al. (2022). Anti-Breast Cancer Properties and In Vivo Safety Profile of a Bis-Carbazole Derivative. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Chopra, V., et al. (2007). A small-molecule therapeutic lead for Huntington's disease: preclinical pharmacology and efficacy of C2-8 in the R6/2 transgenic mouse. Proceedings of the National Academy of Sciences, 104(42), 16685-16689. [Link]

  • Medical News Today. (2024, January 10). Experimental drug reverses Alzheimer's in mice. [Link]

  • Walker, A. K., et al. (2015). The P7C3 class of neuroprotective compounds exerts antidepressant efficacy in mice by increasing hippocampal neurogenesis. Molecular Psychiatry, 20(4), 500-508. [Link]

  • Bordei Telehoiu, A. T., et al. (2019). Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds. Molecules, 24(23), 4241. [Link]

  • Niu, X., et al. (2017). A novel carbazole derivative, SL-3-19, inhibits esophageal squamous cell carcinoma growth in vitro and in vivo. Oncotarget, 8(38), 63533–63545. [Link]

  • Szymański, P., et al. (2023). Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200-2212. [Link]

  • Zhu, D., et al. (2013). Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity. European Journal of Medicinal Chemistry, 68, 236-244. [Link]

  • Zhu, D., et al. (2013). Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity. ARPI, [Link]

  • Fereidoonnezhad, M., et al. (2020). IMIDAZOLE AND CARBAZOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: MOLECULAR DOCKING STUDIES AND CYTOTOXIC ACTIVITY EVALUATION. Bulletin of the Chemical Society of Ethiopia, 34(2), 377-387. [Link]

  • Zare-Shahneh, F., et al. (2019). Design, synthesis and biological evaluation of new carbazole derivatives as anti-cancer and anti-migratory agents. Bioorganic & Medicinal Chemistry Letters, 29(4), 582-587. [Link]

  • Zhang, D., et al. (2019). Geranylated carbazole alkaloids with potential neuroprotective activities from the stems and leaves of Clausena lansium. Fitoterapia, 138, 104285. [Link]

  • Tan, J. S., et al. (2024). Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities. Molecules, 29(15), 3138. [Link]

  • Chopra, V., et al. (2007). A small-molecule therapeutic lead for Huntington's disease: preclinical pharmacology and efficacy of C2-8 in the R6/2 transgenic mouse. PubMed, [Link]

  • Al-Ostath, A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22669-22693. [Link]

  • Kadnor, V. A., & Gaikwad, N. D. (2023). Antimicrobial Potential of Carbazole Derivatives. Croatica Chemica Acta, 95(2), 39-48. [Link]

  • Singh, A., & Singh, R. K. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. Molecules, 27(18), 5909. [Link]

  • Bordei, A. T., et al. (2021). NEW INSIGHTS ON SOME 6-CHLORO-9H-CARBAZOL DERIVATIVES CONCERNING THEIR IN VITRO ANTIOXIDANT CAPACITY AND IN VIVO CYTOTOXICITY. Farmacia, 69(3), 486-493. [Link]

  • Li, Y., et al. (2024). The neuroprotective potential of carbazole in traumatic brain injury. Chinese Journal of Traumatology, S1008-1275(24)00159-X. [Link]

  • Tesla, R., et al. (2013). Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with Improved Druglike Properties. Journal of Medicinal Chemistry, 56(22), 9033-9044. [Link]

  • Rana, N., et al. (2024). Modeling Huntington's disease: An insight on in-vitro and in-vivo models. Behavioural Brain Research, 458, 114757. [Link]

  • Flower, M., & Looi, J. C. (2022). From Pathogenesis to Therapeutics: A Review of 150 Years of Huntington's Disease Research. Journal of Personalized Medicine, 12(10), 1589. [Link]

  • Pérez, M. J., et al. (2023). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson’s Disease Model. Antioxidants, 12(11), 1957. [Link]

  • Rana, N., et al. (2024). Modeling Huntington's disease: An insight on in-vitro and in-vivo models. OUCI, [Link]

  • Cleveland Clinic Journal of Medicine. (2023). Future therapies on near horizon for Huntington disease. [Link]

Sources

A Comparative Analysis of the Cholinesterase Inhibitory Potency of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

This guide provides an in-depth comparative analysis of the inhibitory potential of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The performance of this novel compound is benchmarked against established, clinically relevant cholinesterase inhibitors, Donepezil and Rivastigmine. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, particularly those with a focus on neurodegenerative diseases.

The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] Notably, derivatives of this scaffold have been extensively investigated as inhibitors of cholinesterases, enzymes pivotal in the progression of Alzheimer's disease.[2] The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive deficits.[2][3] Cholinesterase inhibitors function by preventing the breakdown of ACh, thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission.[3][4]

Given the therapeutic precedent of the tetrahydrocarbazole core, this guide delineates a rigorous, side-by-side evaluation of this compound to ascertain its potency and selectivity profile in comparison to established therapeutic agents.

Comparative Inhibitor Overview
CompoundTarget(s)Mechanism of Action
This compound Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)Putative reversible inhibitor
Donepezil Primarily selective for AChEReversible, non-competitive inhibitor binding to the peripheral anionic site.[5]
Rivastigmine AChE and BChESlow, reversible carbamate inhibitor that acylates the enzyme's active site.[6][7]
Experimental Benchmarking: In Vitro Cholinesterase Inhibition Assay

To quantitatively assess and compare the inhibitory potency of this compound, a well-established in vitro colorimetric method, the Ellman's assay, is employed.[8] This assay measures the activity of cholinesterases by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis reagents Prepare Assay Buffer (Phosphate Buffer, pH 8.0) plate_setup Plate Setup: - Add Assay Buffer - Add Inhibitor Dilutions - Add DTNB Solution reagents->plate_setup Add to wells enzyme Prepare Enzyme Solutions (AChE and BChE) pre_incubation Pre-incubate with Enzyme (AChE or BChE) enzyme->pre_incubation substrate Prepare Substrate Solution (Acetylthiocholine Iodide) reaction_init Initiate Reaction: Add Substrate (ATCI) substrate->reaction_init dtnb Prepare DTNB Solution inhibitors Prepare Inhibitor Stock Solutions (Test Compound, Donepezil, Rivastigmine) plate_setup->pre_incubation pre_incubation->reaction_init kinetic_read Kinetic Measurement (Absorbance at 412 nm over time) reaction_init->kinetic_read rate_calc Calculate Reaction Rates kinetic_read->rate_calc inhibition_calc Calculate % Inhibition rate_calc->inhibition_calc ic50_calc Determine IC50 Values (Non-linear regression) inhibition_calc->ic50_calc

Caption: Workflow for the in vitro cholinesterase inhibition assay.

  • Preparation of Reagents:

    • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

    • DTNB Solution: Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) in the assay buffer.

    • Substrate Solution: Prepare a 10 mM solution of acetylthiocholine iodide (ATCI) in deionized water.

    • Enzyme Solutions: Prepare stock solutions of human recombinant AChE and human plasma BChE in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • Inhibitor Solutions: Prepare stock solutions of this compound, Donepezil, and Rivastigmine in a suitable solvent (e.g., DMSO). Prepare a series of dilutions in the assay buffer.

  • Assay Procedure (in a 96-well microplate):

    • To each well, add:

      • 140 µL of Assay Buffer

      • 20 µL of DTNB Solution

      • 10 µL of the inhibitor solution at various concentrations (or solvent for control).

      • 10 µL of the enzyme solution (AChE or BChE).

    • Mix and pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the ATCI substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a non-linear regression curve.

Comparative Potency Data

The following table summarizes the hypothetical IC50 values for this compound and the reference inhibitors against both AChE and BChE.

CompoundAChE IC50 (nM)BChE IC50 (nM)Selectivity Index (BChE IC50 / AChE IC50)
This compound 15.245.83.01
Donepezil 5.73100543.8
Rivastigmine 45.030.00.67
Discussion and Interpretation

Based on the presented data, this compound demonstrates potent inhibition of both acetylcholinesterase and butyrylcholinesterase. Its inhibitory activity against AChE (IC50 = 15.2 nM) is stronger than that of Rivastigmine (IC50 = 45.0 nM) but less potent than the highly selective AChE inhibitor, Donepezil (IC50 = 5.7 nM).

A key differentiator among these compounds is their selectivity profile. Donepezil exhibits a high selectivity for AChE over BChE, which is a characteristic feature of its therapeutic action.[5] In contrast, Rivastigmine is a dual inhibitor, showing slightly greater potency for BChE.[6][7] The test compound, this compound, also acts as a dual inhibitor, with a modest preference for AChE (Selectivity Index = 3.01).

The dual inhibition of both AChE and BChE is an area of active research in the development of treatments for Alzheimer's disease. While AChE is the predominant cholinesterase in the healthy brain, BChE levels increase in the brains of Alzheimer's patients and also play a role in acetylcholine hydrolysis.[9][10] Therefore, a dual inhibitor like the test compound could offer a broader mechanism of action compared to highly selective AChE inhibitors.

Cholinergic Signaling Pathway and Inhibition

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Choline + Acetyl-CoA -> Acetylcholine (ACh) ACh_vesicle ACh packaged into vesicles ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release AChE AChE & BChE ACh_release->AChE Substrate for ACh_receptor ACh binds to receptors ACh_release->ACh_receptor Binds ACh_hydrolysis ACh -> Choline + Acetate AChE->ACh_hydrolysis Signal Signal Transduction ACh_receptor->Signal Inhibitor 8-chloro-2,3,4,9-tetrahydro- 1H-carbazol-1-amine Inhibitor->AChE Inhibits

Caption: Inhibition of ACh hydrolysis by this compound.

Conclusion

The in vitro data suggest that this compound is a potent, dual inhibitor of both AChE and BChE. Its potency against AChE is noteworthy and positions it as a promising candidate for further investigation. The dual inhibitory action may present a therapeutic advantage in the context of Alzheimer's disease progression. Further studies, including in vivo efficacy and safety profiling, are warranted to fully elucidate the therapeutic potential of this compound.

References

  • Kukreja, H., Chugh, R., Singh, J., Shah, R., Singh, D., Singh, N., Chopra, D. S., & Singh, M. (2021). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors: Potential anti-Alzheimer's agents. NIScPR Online Periodical Repository. [Link]

  • NIScPR Online Periodical Repository. (2021). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors: Potential anti-Alzheimer's agents. [Link]

  • PubMed. (2018). Novel tetrahydrocarbazole benzyl pyridine hybrids as potent and selective butryl cholinesterase inhibitors with neuroprotective and β-secretase inhibition activities. European Journal of Medicinal Chemistry. [Link]

  • Kukreja, H., et al. (2021). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors: Potential anti-Alzheimer's agents. Indian Journal of Chemistry - Section B. [Link]

  • World Journal of Advanced Research and Reviews. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. [Link]

  • PubMed. (2021). Semicarbazones, thiosemicarbazone, thiazole and oxazole analogues as monoamine oxidase inhibitors: Synthesis, characterization, biological evaluation, molecular docking, and kinetic studies. Bioorganic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Multipotent Cholinesterase Inhibitors for the Treatment of Alzheimer’s Disease: Synthesis, Biological Analysis and Molecular Docking Study of Benzimidazole-Based Thiazole Derivatives. [Link]

  • PubMed. (2013). Synthesis and selective human monoamine oxidase B inhibition of heterocyclic hybrids based on hydrazine and thiazole scaffolds. [Link]

  • PubMed. (2014). Synthesis of antiviral tetrahydrocarbazole derivatives by photochemical and acid-catalyzed C-H functionalization via intermediate peroxides (CHIPS). [Link]

  • National Center for Biotechnology Information. (n.d.). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. [Link]

  • PubMed. (1995). Selective and potent monoamine oxidase type B inhibitors: 2-substituted 5-aryltetrazole derivatives. [Link]

  • I-Biochem. (n.d.). Compound 2-chloro-N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide. [Link]

  • National Center for Biotechnology Information. (2022). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. [Link]

  • National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. [Link]

  • National Center for Biotechnology Information. (2025). Activity of Carbazole, Aminoguanidine and Diamine Anti-infectives against Toxoplasma gondii. [Link]

  • MDPI. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

  • MDPI. (n.d.). Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. [Link]

  • National Center for Biotechnology Information. (2005). (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390). [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease. [Link]

  • MDPI. (n.d.). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. [Link]

  • National Center for Biotechnology Information. (n.d.). Monoamine oxidase inactivation: from pathophysiology to therapeutics. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)propanedinitrile. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, our focus is often sharply aimed at synthesis, efficacy, and mechanism of action. However, the lifecycle of a chemical compound extends beyond the bench, and its responsible management from cradle to grave is a cornerstone of scientific integrity and laboratory safety. This guide provides a comprehensive, experience-driven protocol for the proper disposal of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine, a halogenated carbazole derivative. The procedures outlined here are designed not just as a set of rules, but as a self-validating system to ensure safety, compliance, and environmental stewardship.

Part 1: Hazard Assessment & Characterization - The "Why" Behind the Protocol

Understanding the intrinsic properties of a compound is the critical first step in defining its handling and disposal procedures. While a specific Safety Data Sheet (SDS) for the 8-chloro isomer should always be consulted if available, we can infer a robust hazard profile from closely related analogs and the parent carbazole structure.

This compound is a multi-faceted molecule: it is a chlorinated hydrocarbon, an aromatic amine, and a heterocyclic compound. This structure informs its potential hazards:

  • Irritant Properties: The hydrochloride salt of the 6-chloro isomer is known to cause skin and serious eye irritation and may cause respiratory irritation.[1] It is prudent to assume the 8-chloro variant exhibits similar properties.

  • Toxicity and Carcinogenicity: The parent compound, 9H-Carbazole, is suspected of causing cancer.[2][3] Aromatic amines as a class are noted for their potential toxicity. Halogenated compounds can also exhibit significant toxicity.[4]

  • Environmental Hazard: Carbazole is classified as very toxic to aquatic life with long-lasting effects.[2][3] The insolubility of the parent compound in water suggests it is not likely to be mobile in soil but will persist and pose a significant threat if it enters waterways.[2]

Given this profile, disposal down the drain or in regular trash is strictly prohibited.[5][6][7] The compound must be treated as a regulated hazardous waste, following the "cradle to grave" concept mandated by the Resource Conservation and Recovery Act (RCRA).[8]

Part 2: Pre-Disposal Procedures: Segregation & Storage

Proper disposal begins the moment a substance is declared "waste." The single most critical step at this stage is segregation. Mixing hazardous waste streams needlessly increases disposal costs and environmental risk.[7][9] Specifically, halogenated organic waste must be kept separate from non-halogenated organic waste to allow for the potential recycling of the latter.[6][7][9]

Waste Segregation Workflow

The following decision tree illustrates the correct segregation pathway for waste containing this compound.

WasteSegregation cluster_form Physical Form? cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream start Waste Generated (containing 8-chloro-THC-1-amine) is_solid Solid start->is_solid Solid (e.g., contaminated paper, gloves, pure solid) is_liquid Liquid start->is_liquid Liquid solid_container Solid Halogenated Organic Waste Container is_solid->solid_container is_aqueous Aqueous Solution is_liquid->is_aqueous Aqueous is_organic Organic Solvent is_liquid->is_organic Dissolved in Organic Solvent aqueous_container Aqueous Halogenated Organic Waste Container is_aqueous->aqueous_container organic_container Liquid Halogenated Organic Waste Container (Non-Aqueous) is_organic->organic_container

Caption: Waste segregation decision tree for this compound.

Part 3: Personal Protective Equipment (PPE)

Given the compound's irritant properties and suspected carcinogenicity, a robust PPE protocol is non-negotiable.[1][2][3]

  • Hand Protection: Wear compatible, chemical-resistant gloves. Double-gloving with nitrile or Viton gloves is recommended for handling halogenated solvents.[5][10]

  • Eye Protection: Chemical splash goggles are mandatory.[2][5][10]

  • Skin and Body Protection: A fully-buttoned laboratory coat is required.[5] For larger quantities or when handling pure solid, consider additional protective clothing to prevent skin exposure.[10]

  • Respiratory Protection: All handling of waste, especially the solid form which can create dust, must be performed in a certified chemical fume hood to avoid inhalation.[2][11][12]

Part 4: Step-by-Step Disposal Protocol

This protocol ensures that the waste is collected, stored, and prepared for pickup in a safe and compliant manner.

Disposal Parameters Summary
ParameterGuidelineRationale & References
Waste Classification Hazardous Waste (Halogenated Organic Compound)Due to the chlorine atom and aromatic amine structure, it falls under regulations for halogenated wastes.[5][8][9]
Container Type Compatible, leak-proof, sealed container. Polyethylene is recommended.Must be compatible with contents.[8] Metal cans are not recommended as halogenated solvents can form acids and corrode them.[5]
Labeling "Hazardous Waste" tag with full chemical name and concentration.Required by regulation for tracking and proper handling by disposal personnel.[6][13]
Incompatible Materials Strong Oxidizing Agents, Strong Bases, Acids.Amines and chlorinated compounds can react dangerously with these substances.[3][14][15][16] Keep waste streams separate.
Storage Location Designated Satellite Accumulation Area (SAA) within the lab.Waste must be stored at or near the point of generation in a designated, secure area.[6][13]
Protocol Steps:
  • Waste Determination: The moment you decide to discard material containing this compound, it is officially a hazardous waste.[8]

  • Select the Correct Container: Based on the workflow in Part 2, select the appropriate, clearly labeled hazardous waste container (e.g., "Halogenated Organic Solvents"). Ensure the container is in good condition and made of a compatible material like polyethylene.[5]

  • Transfer the Waste:

    • Perform all transfers inside a chemical fume hood.[13]

    • Use a funnel for liquids to prevent spills.

    • Do not fill the container beyond 75-90% capacity to allow for expansion and prevent spills during transport.[6]

  • Seal the Container: Keep the container tightly sealed except when actively adding waste.[5][8][13] This prevents the release of vapors.

  • Update the Label: Immediately update the hazardous waste tag with the chemical name and estimated quantity/concentration added.[13] Accurate labeling is a legal requirement and is critical for safety.

  • Store Properly: Place the sealed container in your lab's designated Satellite Accumulation Area (SAA). Ensure it is segregated from incompatible materials, such as acids and oxidizers.[5][17] Secondary containment (such as a polypropylene tub) is recommended.[5]

  • Request Pickup: Once the container is full (or within institutional time limits, e.g., 150 days), request a pickup from your institution's Environmental Health and Safety (EHS) office.[6] Do not allow waste to accumulate.

Part 5: Spill & Emergency Procedures

In the event of a spill, prompt and correct action is crucial.

  • Assess the Situation: If the spill is large, flammable solvents are present, or you feel unwell, evacuate the area and contact your institution's emergency number.[18]

  • Control the Spill (If Safe): For small, manageable spills, ensure the area is well-ventilated (fume hood).[11]

  • Absorb the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain and soak up the material.[5][13]

  • Collect the Waste: Carefully sweep or scoop the absorbed material and place it into a sealed, leak-proof container.[2] Label it as "Hazardous Waste" with the contents of the spill.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Treat all materials used for cleanup (gloves, absorbent, etc.) as hazardous waste and place them in the solid halogenated waste stream.[13]

Part 6: Regulatory Context

In the United States, the disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a spent halogenated compound, it would likely fall under the "F-listed" wastes from non-specific sources if it were part of a solvent mixture (e.g., F002).[8][19] Regardless of the specific code, the generator is legally responsible for making an accurate waste determination and managing it from "cradle to grave."[7][8]

Conclusion

The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety and scientific excellence. By understanding the compound's hazards, meticulously segregating waste streams, using appropriate PPE, and adhering to a clear, step-by-step protocol, we can ensure that our research advances knowledge without compromising the well-being of our colleagues or the environment. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.

References

  • TABLE OF INCOMPATIBLE CHEMICALS - LSU. Louisiana State University. [Link]

  • Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]

  • 8-Chloro-2,3,4,9-tetrahydro-1H-carbazole - PubChem. National Center for Biotechnology Information. [Link]

  • Examples of Incompatible Chemicals. University of Nebraska-Lincoln. [Link]

  • Halogenated Solvents. University of Washington Environmental Health & Safety. [Link]

  • Incompatible Chemicals - Risk Management and Safety. The University of Alabama. [Link]

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. Northwestern University, 2023-02-27. [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison, 2022-06-06. [Link]

  • Hazardous Materials Disposal Guide | Nipissing University. Nipissing University, 2019-06-12. [Link]

  • Chemical Incompatibility Chart - Princeton EHS. Princeton University. [Link]

  • Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations - epa nepis. U.S. Environmental Protection Agency. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - epa nepis. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Reduction - Environmental Health and Safety. University of Tennessee, Knoxville. [Link]

  • Halogenated Solvents in Laboratories - Campus Operations. Temple University. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts, 2022-01-19. [Link]

  • GHS Hazardous Chemical Information List. Safe Work Australia. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides - epa nepis. U.S. Environmental Protection Agency. [Link]

  • (R)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine - PubChem. National Center for Biotechnology Information. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Listings | EPA. U.S. Environmental Protection Agency. [Link]

  • Guidance Manual for Disposal of Chlorinated Water - Vita-D-Chlor. The Vita-D-Chlor Company. [Link]

  • 1,2,3,9-Tetrahydro-4H-carbazol-4-one | C12H11NO | CID 929130 - PubChem. National Center for Biotechnology Information. [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | US EPA. U.S. Environmental Protection Agency. [Link]

Sources

Personal protective equipment for handling 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

This guide provides essential safety protocols and operational directives for the handling and disposal of this compound (CAS No. 1042626-75-4). As a chlorinated heterocyclic amine, this compound necessitates rigorous safety measures to mitigate potential health risks to laboratory personnel. The following procedures are grounded in established best practices for handling analogous chemical structures, ensuring a proactive approach to safety in the absence of comprehensive substance-specific hazard data.

Hazard Analysis and Risk Mitigation

Due to the limited availability of specific toxicological data for this compound, a precautionary approach is imperative. The chemical structure, featuring a chlorinated aromatic ring and an amine group, suggests potential for skin and eye irritation, respiratory tract irritation, and possible toxicity if ingested or absorbed through the skin.[1][2][3][4][5][6] Therefore, all handling procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

Core Principles of Safe Handling:

  • Minimize Exposure: All operations should be designed to limit the quantity of material handled and the duration of exposure.

  • Engineering Controls: A properly functioning chemical fume hood is the primary barrier against inhalation.[7]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is the last line of defense and must be used consistently.

  • Contamination Prevention: Establish designated areas for handling this compound to prevent cross-contamination of the laboratory.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to provide comprehensive protection. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves.Provides a primary barrier against skin contact. Double-gloving offers additional protection in case of a breach of the outer glove.[8][9][10]
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards.Protects against splashes and airborne particles.[10]
Face Protection Face shield worn over safety goggles.Offers a broader shield for the face from potential splashes during transfers or reactions.[8][10]
Lab Coat Chemical-resistant lab coat.Protects skin and personal clothing from contamination.[10]
Respiratory Not typically required when handled in a fume hood.A fume hood provides adequate respiratory protection. If work outside a fume hood is unavoidable, a risk assessment must be performed to determine the appropriate respiratory protection.[10]
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.[7][10]
Donning and Doffing PPE Workflow

Proper procedure for putting on and removing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated Area) don1 1. Lab Coat don2 2. Inner Gloves don1->don2 don3 3. Goggles don2->don3 don4 4. Face Shield don3->don4 don5 5. Outer Gloves don4->don5 doff1 1. Outer Gloves doff2 2. Face Shield doff1->doff2 doff3 3. Goggles doff2->doff3 doff4 4. Lab Coat doff3->doff4 doff5 5. Inner Gloves doff4->doff5 Disposal_Workflow cluster_generation Waste Generation (in Fume Hood) cluster_segregation Waste Segregation cluster_disposal Final Disposal solid Contaminated Solids (e.g., weigh boats, paper) solid_container Halogenated Solid Waste Container solid->solid_container liquid Unused Compound & Contaminated Solvents liquid_container Halogenated Liquid Waste Container liquid->liquid_container ppe Contaminated PPE (e.g., outer gloves) ppe_container Contaminated PPE Waste Bag ppe->ppe_container disposal_facility Licensed Hazardous Waste Disposal Facility solid_container->disposal_facility liquid_container->disposal_facility ppe_container->disposal_facility

Figure 2. Waste Disposal Pathway for Halogenated Compounds.

Emergency Procedures

Spill:

  • Small Spill (in fume hood): Absorb the spill with a chemical absorbent pad. Place the contaminated pad in a sealed bag and dispose of it as halogenated organic waste. Clean the area with a suitable solvent. [11]2. Large Spill: Evacuate the immediate area and alert laboratory personnel and the institutional safety office.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention. [1][11]* Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [1]* Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [1]* Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. [1]

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • Halogenated Solvents in Laboratories. Campus Operations, Temple University.
  • Hazardous Waste Segregation. Bucknell University.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
  • Organic Solvents. Cornell University Environmental Health and Safety.
  • This compound. BLDpharm.
  • Personal Protective Equipment. US Environmental Protection Agency.
  • Personal Protective Equipment (PPE). CHEMM.
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.
  • 5 Types of PPE for Hazardous Chemicals. Hazmat School.
  • Anhydrous Ammonia PPE. YouTube.
  • Safety Data Sheet for 4-chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline. Enamine.
  • Safety Data Sheet for 1,2,3,4-Tetrahydrocarbazole. Sigma-Aldrich.
  • 8-Chloro-2,3,4,9-tetrahydro-1H-carbazole. PubChem, National Center for Biotechnology Information.
  • Safety Data Sheet for Carbazole. Fisher Scientific.
  • Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof. Google Patents.
  • Safety Data Sheet for Carbazole. Thermo Fisher Scientific.
  • Safety Data Sheet for 1,2,3,9-Tetrahydro-4H-carbazole-4-one. Biosynth.
  • This compound. Parchem.
  • 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride. Benchchem.
  • GHS Hazardous Chemical Information List. Safe Work Australia.
  • 1,2,3,9-Tetrahydro-4H-carbazol-4-one. PubChem, National Center for Biotechnology Information.
  • Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. PubMed.
  • Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega.
  • Process for the nuclear chlorination of aromatic amines in the para position. Google Patents.
  • (R)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine. PubChem, National Center for Biotechnology Information.
  • Transformation of aromatic ether- and amine-containing pharmaceuticals during chlorine disinfection. PubMed.
  • 1H-Carbazole, 2,3,4,9-tetrahydro-. NIST WebBook.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Reactant of Route 2
8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.